Tridecyl phosphite
Beschreibung
Eigenschaften
IUPAC Name |
tris-decyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63O3P/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBLOZGVRHAYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863060 | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-86-4 | |
| Record name | Tridecyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Tridecyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tridecyl phosphite. It aims to serve as a valuable resource for professionals in research, science, and drug development by presenting detailed information in a clear and accessible format. This document addresses the existing ambiguity in literature by distinctly separating the properties of tris(decyl) phosphite and tris(tridecyl) phosphite, two compounds often referred to under the umbrella term "this compound."
Chemical Identity and Structure
The term "this compound" can refer to two distinct chemical entities with different alkyl chain lengths, leading to variations in their chemical and physical properties.
Tris(decyl) phosphite is a phosphite ester with three decyl groups attached to the phosphorus atom.
Tris(tridecyl) phosphite , on the other hand, possesses three tridecyl groups. It's important to note that commercial this compound is often a mixture of isomers, with triisothis compound being a common example.
The fundamental structure of these trialkyl phosphites consists of a central phosphorus atom in the +3 oxidation state, bonded to three alkoxy groups.
An In-depth Technical Guide to the Synthesis and Purification of Tridecyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying tridecyl phosphite, a versatile chemical intermediate. The information presented is curated for professionals in research and development who require detailed experimental protocols and comparative data.
Synthesis of this compound
This compound can be effectively synthesized through two principal chemical pathways: the reaction of phosphorus trichloride with tridecyl alcohol and the transesterification of a lower alkyl or aryl phosphite.
Synthesis from Phosphorus Trichloride and Tridecyl Alcohol
This classic method involves the reaction of phosphorus trichloride with three equivalents of tridecyl alcohol in the presence of a tertiary amine, which acts as a hydrogen chloride scavenger.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Tridecyl alcohol (C₁₃H₂₇OH)
-
Triethylamine (N(C₂H₅)₃) or Pyridine (C₅H₅N)
-
Anhydrous toluene or other inert solvent (e.g., hexane, heptane)
Procedure:
-
A multi-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer, is charged with tridecyl alcohol (3.0 molar equivalents) and triethylamine (3.0 molar equivalents) dissolved in anhydrous toluene.
-
The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
A solution of phosphorus trichloride (1.0 molar equivalent) in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to keep the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
The precipitated triethylamine hydrochloride is removed by vacuum filtration.
-
The filter cake is washed with small portions of fresh anhydrous toluene to recover any entrained product.
-
The filtrate and washings are combined for subsequent purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Phosphorus Trichloride | 137.33 | 1.0 | 80-90 |
| Tridecyl Alcohol | 200.36 | 3.0 | |
| Triethylamine | 101.19 | 3.0 | |
| This compound | 629.03 |
Synthesis via Transesterification
Transesterification offers an alternative route, often favored for its milder conditions and avoidance of corrosive hydrogen chloride. This method typically involves reacting a lower trialkyl or triaryl phosphite (e.g., trimethyl phosphite or triphenyl phosphite) with tridecyl alcohol in the presence of a basic catalyst.
Materials:
-
Trimethyl phosphite ((CH₃O)₃P)
-
Tridecyl alcohol (C₁₃H₂₇OH)
-
Sodium methoxide (NaOCH₃) (catalytic amount)
Procedure:
-
A reaction flask equipped with a distillation head, condenser, and a nitrogen inlet is charged with tridecyl alcohol (molar ratio of approximately 4:1 to trimethyl phosphite).
-
A catalytic amount of sodium methoxide is added to the alcohol and the mixture is heated to around 75 °C under a nitrogen atmosphere.
-
Trimethyl phosphite is added dropwise over a period of 30 minutes, maintaining the temperature.
-
After the addition, the reaction temperature is gradually raised to 195-200 °C.
-
The reaction is stirred at this temperature for 2-4 hours, during which the byproduct, methanol, is continuously removed by distillation.
-
Upon completion, the reaction mixture is cooled, and any remaining excess alcohol is removed under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity Metric |
| Trimethyl Phosphite | 124.08 | 1.0 | >85 | Acid Number: 0.0072-0.041 mg KOH/g |
| Tridecyl Alcohol | 200.36 | ~4.0 | Specific Gravity: 0.8866-0.8905 | |
| This compound | 629.03 |
Note: The protocol for the closely related tri-isodecyl phosphite suggests a yield of over 85%[1].
Purification of this compound
The purification strategy for this compound depends on the synthetic route employed. The primary goal is to remove unreacted starting materials, byproducts, and the catalyst.
Purification from the Phosphorus Trichloride Route
The crude product from this route contains the desired this compound, dissolved in the solvent, along with some unreacted starting materials and potentially some dialkyl phosphite byproducts.
Washing and Drying:
-
The combined filtrate from the synthesis step is transferred to a separatory funnel.
-
The organic layer is washed sequentially with:
-
A dilute aqueous solution of sodium bicarbonate or ammonium carbamate to neutralize any remaining acidic impurities.
-
Water to remove any water-soluble salts.
-
Brine to aid in the separation of the organic and aqueous layers.
-
-
The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
The drying agent is removed by filtration.
Distillation:
-
The solvent is removed from the dried filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is purified by fractional vacuum distillation. Due to the high boiling point of this compound, a high vacuum is necessary to prevent decomposition.
Purification from the Transesterification Route
Purification following the transesterification route is generally simpler as it does not involve the removal of amine salts.
Distillation:
-
After the reaction is complete and the byproduct (methanol or phenol) has been removed, the crude this compound is purified by vacuum distillation.
-
The distillation is performed under high vacuum to isolate the pure product from the catalyst and any high-boiling impurities. A patent describing the synthesis of this compound from triphenyl phosphite notes that the separation of phenol is readily achieved due to the significant difference in their boiling points[2].
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | ~240-250 (estimated) | 1 |
| Phenol | 181.7 | 760 |
| Methanol | 64.7 | 760 |
Note: The boiling point of this compound is an estimate based on similar long-chain trialkyl phosphites. The exact temperature should be determined experimentally.
Quality Control and Analysis
The purity of the final this compound product is critical for its intended application. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing purity and identifying any residual impurities.
GC-MS Analysis Protocol
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable for the separation of high-boiling, non-polar compounds like this compound.
-
Injector Temperature: Typically set around 250-280 °C.
-
Oven Temperature Program: A temperature gradient program is used, starting at a lower temperature (e.g., 100 °C) and ramping up to a high final temperature (e.g., 300-320 °C) to ensure the elution of the high-boiling this compound and any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of this compound can be used for identification, and the peak area in the chromatogram can be used for quantification of purity.
Visualizing the Processes
Diagrams of Synthesis and Purification Workflows
References
A Technical Guide to the Mechanism of Action of Tridecyl Phosphite as a Secondary Antioxidant
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the mechanism of action of tridecyl phosphite, a widely used secondary antioxidant in polymer stabilization. It details the core chemical reactions, synergistic interactions with primary antioxidants, and relevant physicochemical properties. Standardized experimental protocols for evaluating antioxidant efficacy are described, and key concepts are illustrated through reaction diagrams and process workflows.
Introduction to Polymer Degradation and Antioxidant Roles
Polymer materials are susceptible to oxidative degradation when exposed to heat, light, and oxygen, particularly during high-temperature processing and long-term use.[1] This degradation process is a free-radical chain reaction that leads to the deterioration of the material's mechanical, physical, and aesthetic properties, such as embrittlement, discoloration, and loss of strength.[2][3]
To mitigate this, antioxidants are incorporated into the polymer matrix. They are broadly classified based on their mechanism of action:
-
Primary Antioxidants: These are radical scavengers, typically hindered phenols or amines, that interrupt the degradation cycle by donating a hydrogen atom to neutralize highly reactive free radicals (e.g., alkyl and peroxyl radicals).[4][5]
-
Secondary Antioxidants: These compounds, also known as hydroperoxide decomposers, do not typically react directly with free radicals. Instead, they target and decompose hydroperoxides (ROOH)—unstable intermediates formed during the oxidation cycle—into stable, non-radical products.[4][6] this compound is a highly effective phosphorus-based secondary antioxidant.[4][7]
Core Mechanism of Action of this compound
The primary function of this compound and other phosphite-based antioxidants is to prevent the proliferation of radicals by eliminating their precursors, the hydroperoxides.[8]
Hydroperoxide Decomposition
During polymer oxidation, hydroperoxides (ROOH) are formed. These molecules are thermally and photolytically unstable and can readily cleave to form two new, highly destructive free radicals (alkoxy, RO•, and hydroxyl, •OH), which accelerate the degradation process.
This compound intervenes by stoichiometrically reducing hydroperoxides to stable alcohols (ROH). In this process, the trivalent phosphorus atom of the phosphite is oxidized to its stable pentavalent phosphate form.[1][6]
The general reaction is: P(OR)₃ + ROOH → O=P(OR)₃ + ROH (this compound + Hydroperoxide → Tridecyl Phosphate + Alcohol)
This reaction is critical because it converts a potent radical initiator (ROOH) into inert, stable compounds, effectively breaking the degradation chain reaction.[1][6]
Figure 1: Reaction of this compound with a Hydroperoxide.
Synergism with Primary Antioxidants
This compound is most effective when used in combination with primary antioxidants, creating a powerful synergistic effect that provides comprehensive protection to the polymer.[1][4][9]
The protection mechanism occurs in a two-stage defense:
-
Primary Defense: A primary antioxidant (e.g., a hindered phenol, ArOH) scavenges peroxyl radicals (ROO•), preventing them from abstracting hydrogen from the polymer chain. This action, however, consumes the primary antioxidant and produces hydroperoxides (ROOH).
-
Secondary Defense: this compound then decomposes the hydroperoxides formed in the primary defense step. This action prevents the hydroperoxides from breaking down into more radicals and also preserves the primary antioxidant, extending the material's long-term stability.[1]
Figure 2: Synergistic Antioxidant Protection Cycle.
Physicochemical and Performance Data
The effectiveness of this compound is also dependent on its physical properties, which allow it to be easily incorporated and remain stable within the polymer matrix during processing. While specific quantitative performance metrics like reaction rate constants are proprietary and vary with conditions, a summary of its general characteristics provides insight into its utility.
| Property | Description | Reference(s) |
| Physical State | Typically a clear to pale-colored liquid at room temperature. | [8] |
| Solubility | Insoluble in water but soluble in a wide range of organic solvents and compatible with many common polymers like polyolefins and PVC. | [2][8] |
| Heat Stability | Exhibits good thermal stability with a high boiling point and low volatility, making it effective during high-temperature melt processing. | [2][8] |
| Hydrolytic Stability | Possesses moderate resistance to hydrolysis. While better than some lower molecular weight phosphites, it can be susceptible in humid environments. | [2] |
| Synergy | Works exceptionally well in combination with primary antioxidants to provide robust protection against both processing and long-term degradation. | [8] |
Experimental Evaluation Protocols
Evaluating the performance of a secondary antioxidant like this compound requires methods that can measure the resistance of a polymer to oxidative degradation under controlled conditions.
Overview of Relevant Methods
While assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power) are common for measuring general antioxidant capacity, they are less suited for evaluating hydroperoxide decomposers in a polymer matrix.[10][11] The most relevant methods simulate the conditions of polymer processing and aging.
Protocol: Oxidative Induction Time (OIT)
The OIT test is a standard method used to determine the thermal oxidative stability of a material. It is typically performed using a Differential Scanning Calorimeter (DSC). The test measures the time until the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation.
Objective: To quantify the effectiveness of this compound in stabilizing a polymer (e.g., polypropylene) against thermal oxidation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
High-purity nitrogen and oxygen gas sources
Methodology:
-
Sample Preparation: Prepare thin sections (5-10 mg) of the polymer compound containing a specified concentration of this compound (and often a primary antioxidant). Place the sample into an open aluminum DSC pan. A control sample without the antioxidant is also prepared.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Inert Heating: Heat the sample to a specified isothermal test temperature (e.g., 200°C for polypropylene) under a continuous purge of inert nitrogen gas. This prevents oxidation during the heating phase.
-
Equilibration: Allow the sample to thermally equilibrate at the test temperature for several minutes until a stable heat flow signal is achieved.
-
Gas Switching: Switch the purge gas from nitrogen to high-purity oxygen at a constant flow rate. This marks the beginning of the test (time = 0).
-
Data Acquisition: Continuously record the heat flow signal from the DSC. The sample will initially show a stable baseline.
-
Detection of Oxidation: The onset of oxidation is marked by a sharp exothermic deviation from the baseline.
-
Determination of OIT: The Oxidative Induction Time is determined as the time elapsed from the switch to oxygen until the onset of the exothermic peak.
Figure 3: Experimental Workflow for Oxidative Induction Time (OIT) Test.
Conclusion
This compound serves as a vital secondary antioxidant in the stabilization of polymeric materials. Its core mechanism of action is the efficient decomposition of harmful hydroperoxide intermediates into stable, non-radical products. This function is particularly powerful when used synergistically with primary, radical-scavenging antioxidants, providing a comprehensive defense against oxidative degradation during high-temperature processing and for the service life of the final product. Its favorable physicochemical properties ensure its compatibility and persistence within the polymer matrix, making it a cornerstone additive in the plastics industry.
References
- 1. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 2. bdmaee.net [bdmaee.net]
- 3. bdmaee.net [bdmaee.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 7. researchgate.net [researchgate.net]
- 8. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tridecyl Phosphite (CAS 25448-25-3): Applications and Performance
For Researchers, Scientists, and Professionals in Polymer Science and Formulation
Abstract
This technical guide provides a comprehensive overview of tridecyl phosphite (CAS 25448-25-3), a widely used secondary antioxidant and thermal stabilizer in the polymer industry. Commercially, this product is known as triisodecyl phosphite (TDP), derived from isodecanol. This document details its chemical properties, primary applications, mechanism of action, and synergistic effects with other additives. It includes detailed experimental protocols for its synthesis and performance evaluation, alongside quantitative performance data where available. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role and assessment in polymer formulations. While the primary applications of this compound are in the industrial polymer sector, this guide is structured to be a valuable resource for any scientific professional engaged in material science and stabilization.
Introduction to this compound
This compound (CAS 25448-25-3) is an organophosphorus compound that functions as a highly effective secondary heat stabilizer and antioxidant.[1][2] It is a clear liquid, which allows for easy incorporation into various polymer systems during formulation.[1] Its primary role is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability.[3] TDP is utilized in a wide range of polymers, including but not limited to:
-
Polyvinyl Chloride (PVC)[3]
-
Polyolefins (Polyethylene - PE, Polypropylene - PP)
-
Polyurethanes (PU)[4]
-
Acrylonitrile Butadiene Styrene (ABS)[2]
-
Polyethylene Terephthalate (PET)[2]
-
Polycarbonate (PC)[2]
As a secondary antioxidant, this compound is particularly effective at decomposing hydroperoxides, which are formed during the initial stages of polymer oxidation.[5] It works synergistically with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package that maintains the polymer's mechanical and aesthetic properties.[6]
Physicochemical Properties
A summary of the key physical and chemical properties of triisodecyl phosphite is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 25448-25-3 | [1] |
| Molecular Formula | C₃₀H₆₃O₃P | [1] |
| Molecular Weight | 502.79 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Density | 0.884 g/mL at 25 °C | |
| Boiling Point | 166 °C | |
| Refractive Index | n20/D 1.46 | |
| Solubility | Insoluble in water; soluble in organic solvents | [7] |
| Hydrolytic Stability | Susceptible to hydrolysis in the presence of moisture |
Mechanism of Action in Polymer Stabilization
This compound functions as a hydroperoxide decomposer. During the thermal oxidation of polymers, hydroperoxides (ROOH) are formed as unstable intermediates. The decomposition of these hydroperoxides generates highly reactive free radicals (RO• and •OH), which propagate the degradation chain reaction, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties.
This compound intervenes by reducing the hydroperoxides to stable alcohols, in a process where the phosphite itself is oxidized to a phosphate. This reaction is depicted in the following scheme:
P(OR)₃ + ROOH → O=P(OR)₃ + ROH
This sacrificial mechanism effectively neutralizes the hydroperoxides before they can decompose into damaging free radicals, thus inhibiting the auto-oxidative cycle.[6]
Figure 1: Mechanism of this compound in preventing polymer degradation.
Key Applications and Performance Data
This compound is a versatile stabilizer used across numerous polymer systems. Its liquid form and good compatibility make it a preferred choice in many applications.[7]
Polyvinyl Chloride (PVC)
In PVC formulations, this compound acts as a secondary heat stabilizer, often in conjunction with primary stabilizers like calcium/zinc stearates. It improves both processing stability and long-term heat aging, and is particularly effective at maintaining color and clarity in both rigid and plasticized PVC products.[3]
Polyolefins (PE, PP)
For polyolefins, this compound is used to protect the polymer during high-temperature processing steps such as extrusion and injection molding. It helps to maintain the melt flow index (MFI) and prevent yellowing.
Other Polymers (PU, ABS, PET)
This compound also finds application in polyurethanes, ABS, and PET, where it contributes to improved thermal and color stability.[2][4]
Quantitative Performance Data
| Formulation | Melt Flow Index (MFI) Retention after Multiple Extrusions (%) | Yellowness Index (YI) after Oven Aging | Oxidative Induction Time (OIT) @ 200°C (min) |
| PP + 0.1% Hindered Phenol | 75 | 15 | 25 |
| PP + 0.1% Hindered Phenol + 0.1% Irgafos 168 | >95 | <5 | >60 |
Note: The data presented is illustrative and based on typical performance of high-efficiency phosphite stabilizers. Actual performance will vary depending on the specific polymer grade, processing conditions, and the full additive package.
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound typically involves the reaction of phosphorus trichloride with isodecanol.
Reactants:
-
Phosphorus trichloride (PCl₃)
-
Isodecanol
-
A base (e.g., pyridine or other amine) to neutralize HCl byproduct
Procedure:
-
Charge a dry, inert-atmosphere reactor with isodecanol.
-
Slowly add phosphorus trichloride to the isodecanol under controlled temperature conditions, typically around 60°C. A molar ratio of isodecanol to PCl₃ of approximately 3.1:1 is often used for optimal yield.
-
A base is used to scavenge the hydrochloric acid (HCl) that is formed during the reaction, driving the equilibrium towards the product.
-
The reaction mixture is then purified, typically through filtration to remove the amine hydrochloride salt, followed by vacuum distillation to remove any unreacted starting materials and byproducts.
Figure 2: Experimental workflow for the synthesis of this compound.
Evaluation of Stabilizer Performance
The effectiveness of this compound in a polymer formulation can be assessed using standardized testing methods.
a) Oxidative Induction Time (OIT) - ASTM D3895
This test determines the resistance of a polymer to oxidative degradation.
Methodology:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan in a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature is stable, the gas is switched to pure oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic peak of oxidation. A longer OIT indicates better oxidative stability.
b) Yellowness Index (YI) - ASTM E313
This test quantifies the change in color of a polymer after exposure to heat or UV light.
Methodology:
-
Test plaques of a standardized thickness are prepared from the stabilized polymer formulation by compression or injection molding.
-
The initial color of the plaques is measured using a spectrophotometer to determine the tristimulus values (X, Y, Z).
-
The plaques are then subjected to accelerated aging in an oven at a specified temperature for a set duration.
-
The color is re-measured after aging.
-
The Yellowness Index is calculated. A lower change in YI indicates better color stability.
c) Melt Flow Index (MFI) - ASTM D1238
This test measures the ease of flow of a molten polymer and is an indicator of changes in molecular weight due to degradation.
Methodology:
-
The MFI of the stabilized polymer is measured after initial processing.
-
The polymer is then subjected to multiple extrusion passes to simulate the stress of recycling.
-
The MFI is measured again after the additional processing.
-
A smaller change in MFI indicates better melt stability and less degradation.
Figure 3: General experimental workflow for evaluating stabilizer performance.
Conclusion
This compound (CAS 25448-25-3) is a crucial additive in the polymer industry, providing essential protection against thermal and oxidative degradation. Its role as a hydroperoxide decomposer, especially in synergy with primary antioxidants, is fundamental to preserving the integrity and appearance of a wide variety of plastic materials during processing and throughout their service life. While specific quantitative performance data in the public domain is limited, the established chemistry and the performance of analogous phosphite stabilizers confirm its effectiveness. The experimental protocols outlined in this guide provide a solid framework for the synthesis and evaluation of this important polymer additive.
References
- 1. Triisodecyl Phosphite | CAS: 25448-25-3) | Vesta Chemicals bv [vestachem.com]
- 2. taiwantrade.com [taiwantrade.com]
- 3. nbinno.com [nbinno.com]
- 4. ulprospector.com [ulprospector.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
Spectroscopic Profile of Tridecyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tridecyl phosphite and related long-chain trialkyl phosphites. Due to variations in nomenclature within chemical databases, this document addresses tris(tridecyl) phosphite and provides data for structurally similar compounds such as tris(decyl) phosphite and tris(dodecyl) phosphite to offer a broader understanding of the spectroscopic characteristics of this class of compounds.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and its analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Tris(tridecyl) phosphite | ¹H | CDCl₃ | Data not available in searched resources[1] | - | - | - |
| Tris(tridecyl) phosphite | ¹³C | Not specified | Data not available in searched resources[2] | - | - | - |
| Tris(dodecyl) phosphite | ³¹P | Not specified | ~138-141 (Typical range for trialkyl phosphites)[3][4] | Singlet | - | P |
Note: Specific, experimentally determined chemical shifts for tris(tridecyl) phosphite were not available in the public domain at the time of this report. The provided ³¹P NMR chemical shift is a typical range for trialkyl phosphites.
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Tris(tridecyl) phosphite | KBr pellet | Specific peak data not available[2] | - | P-O-C stretch, C-H stretch, C-H bend |
| Tris(decyl) phosphite | Neat | ~2920 | Strong | C-H (alkane) stretch |
| ~2850 | Strong | C-H (alkane) stretch | ||
| ~1460 | Medium | C-H (alkane) bend | ||
| ~1030 | Strong | P-O-C stretch | ||
| ~720 | Medium | -(CH₂)n- rock |
Note: The IR data for tris(decyl) phosphite is sourced from the NIST Chemistry WebBook and is representative of a long-chain trialkyl phosphite.[5]
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| Tris(tridecyl) phosphite | Not specified | 629.0 (Calculated)[6] | Fragmentation data not available |
| Tris(decyl) phosphite | Electron Ionization | 502.8 (Calculated) | Fragmentation data not available |
| Tris(dodecyl) phosphite | Not specified | 587.0 (Calculated) | Fragmentation data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : The phosphite sample, typically 5-20 mg, is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR : Proton NMR spectra are acquired to determine the structure and purity of the alkyl chains.
-
¹³C NMR : Carbon-13 NMR spectra, often acquired with proton decoupling, provide information on the carbon skeleton of the molecule.
-
³¹P NMR : Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. Spectra are typically acquired with proton decoupling to produce a single sharp peak for the phosphite phosphorus atom.[7] The chemical shifts are referenced to an external standard, usually 85% H₃PO₄.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., KBr or NaCl).
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
-
Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion and various fragment ions, which can be used to elucidate the structure of the molecule.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Tris(tridecan-1-yl) phosphite | C39H81O3P | CID 77711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 5. Phosphorous acid, tris(decyl) ester [webbook.nist.gov]
- 6. This compound | CAS 68610-62-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
Tridecyl Phosphite: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tridecyl phosphite in common organic solvents. Due to its nature as a nonpolar organic molecule, this compound exhibits broad miscibility with a wide range of organic solvents while being virtually insoluble in water. This document consolidates available qualitative data, outlines a general experimental protocol for solubility determination, and presents a logical framework for understanding its solubility characteristics.
Solubility Profile of this compound
This compound is widely reported to be soluble in most common organic solvents. Its large alkyl chains contribute to its nonpolar character, making it readily miscible with other nonpolar and moderately polar solvents. Conversely, it is insoluble in highly polar solvents like water. While precise quantitative solubility data (g/100mL) is not extensively available in public literature, the qualitative solubility across various solvent classes is well-established.
The following table summarizes the solubility of this compound in a range of common organic solvents based on available technical data sheets and chemical literature.
| Solvent Class | Solvent | Solubility |
| Hydrocarbons | Hexane | Soluble |
| Toluene | Soluble | |
| Cyclohexane | Soluble | |
| Alcohols | Methanol | Sparingly Soluble |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Ketones | Acetone | Soluble |
| Methyl Ethyl Ketone | Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Halogenated Solvents | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Aqueous Solvents | Water | Insoluble |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of a liquid substance like this compound in an organic solvent. This method is based on standard laboratory practices for solubility assessment.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Calibrated positive displacement pipettes or micropipettes
-
Glass vials with screw caps (e.g., 10 mL)
-
Vortex mixer
-
Constant temperature bath or incubator
-
Analytical balance (for quantitative analysis)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid any contamination. The experiment should be conducted in a well-ventilated fume hood.
-
Solvent Addition: Into a series of labeled glass vials, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
-
Solute Addition: Using a calibrated pipette, add a small, known volume of this compound (e.g., 100 µL) to the first vial.
-
Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background. If the solution is clear and homogenous with no visible phase separation or cloudiness, the this compound is considered soluble at this concentration.
-
Incremental Addition: Continue to add known increments of this compound to the vial, vortexing and observing after each addition. Record the total volume of this compound added.
-
Saturation Point: The point at which the solution becomes cloudy or phase separation occurs, and does not clear upon further mixing, is the saturation point.
-
Temperature Control: For more precise measurements, the vials should be placed in a constant temperature bath for a set period (e.g., 24 hours) to reach equilibrium, with intermittent shaking.
-
Quantitative Analysis (Optional): To obtain a precise solubility value (e.g., in g/100mL), a known mass of the saturated solution can be carefully evaporated to remove the solvent, and the mass of the remaining this compound can be measured.
Logical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." This chemical maxim dictates that substances with similar polarities are more likely to be soluble in one another. The following diagram illustrates this relationship for this compound.
Caption: Logical flow of this compound's solubility based on polarity.
An In-Depth Technical Guide to the Thermal Degradation Profile of Tridecyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Thermal Stability of Tridecyl Phosphite
This compound is recognized for its good thermal stability, characterized by a high boiling point and low volatility, which makes it suitable for use in high-temperature polymer processing. Its stability is generally considered superior to that of lower molecular weight alkyl phosphites such as triisobutyl phosphite (TIBP) and trilauryl phosphite (TLP). The degradation of phosphite antioxidants is primarily driven by two mechanisms: hydrolysis and oxidation. The susceptibility to hydrolysis is a known vulnerability of phosphites, particularly in the presence of moisture and elevated temperatures.
Quantitative Thermal Degradation Data
Due to the absence of specific thermogravimetric analysis (TGA) data for this compound in the available literature, this section presents representative data for a structurally similar high molecular weight phosphite ester, tris(2-ethylhexyl) phosphite. This data should be considered illustrative of the general thermal behavior expected from long-chain alkyl phosphites. The onset of decomposition for such phosphites typically occurs at temperatures exceeding 200°C.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for a High Molecular Weight Alkyl Phosphite (Illustrative)
| Temperature (°C) | Mass Loss (%) |
| 100 | < 1 |
| 150 | < 2 |
| 200 | ~ 5 |
| 250 | ~ 15 |
| 300 | ~ 40 |
| 350 | ~ 75 |
| 400 | > 90 |
Note: This data is illustrative and intended to represent the general thermal degradation profile of a high molecular weight alkyl phosphite. Actual values for this compound may vary.
Experimental Protocols
A detailed understanding of the thermal degradation profile of this compound can be achieved through standardized experimental protocols. Thermogravimetric analysis (TGA) is the primary technique for this purpose.
Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131 & ISO 11358)
Objective: To determine the thermal stability and decomposition characteristics of liquid this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
This compound sample
-
High-purity nitrogen gas (or other inert gas)
-
Air (for oxidative degradation studies)
-
Appropriate sample pans (e.g., aluminum or platinum)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere. For oxidative studies, use air at a similar flow rate.
-
-
Sample Preparation:
-
Place a small, representative sample of this compound (typically 5-10 mg) into a tared TGA sample pan.
-
Record the initial sample mass accurately.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature (e.g., 600°C).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the peak degradation temperature from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage of mass loss at various key temperatures.
-
Determine the final residual mass at the end of the experiment.
-
Visualization of Degradation Pathways and Experimental Workflow
Signaling Pathways
The thermal degradation of this compound primarily proceeds through hydrolysis and oxidation. The following diagram illustrates these general pathways for an alkyl phosphite.
Caption: General degradation pathways for alkyl phosphites.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the thermogravimetric analysis of this compound.
Caption: Typical experimental workflow for TGA.
An In-depth Technical Guide to Tridecyl Phosphite: Molecular Weight and Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tridecyl phosphite, a key secondary antioxidant in various industrial applications. This document clarifies the common confusion surrounding its nomenclature and molecular weight, details its significance as a stabilizer, and provides relevant experimental protocols for its analysis and evaluation.
Unraveling the Identity of "this compound": A Tale of Two Molecules
A critical point of clarification for researchers is the frequent ambiguity in the term "this compound." The nomenclature can refer to two distinct chemical entities with different molecular weights and formulas. This guide will address both to provide a complete and precise reference.
-
Tris(tridecyl) Phosphite: The chemically accurate name for a molecule with three tridecyl (C13) chains.
-
Tris(decyl) Phosphite: Often colloquially or incorrectly referred to as this compound, this molecule contains three decyl (C10) chains.
The differing alkyl chain lengths result in distinct molecular weights and physical properties, which are crucial for precise experimental design and material formulation.
Quantitative Data Summary
For ease of comparison, the physical and chemical properties of both tris(tridecyl) phosphite and tris(decyl) phosphite are summarized in the table below.
| Property | Tris(tridecyl) Phosphite | Tris(decyl) Phosphite |
| Molecular Formula | C39H81O3P | C30H63O3P |
| Molecular Weight | 629.03 g/mol | 502.79 g/mol [1][2][3] |
| Appearance | Clear Liquid[4] | Water-white liquid[5] |
| Density | 0.882-0.900 g/mL at 25°C/15.5°C[4] | ~0.892 g/mL at 25°C/15.5°C[5] |
| Refractive Index | 1.4600-1.4650 at 25°C[4] | ~1.4565 at 25°C[5] |
| Boiling Point | >200°C | ~450.1°C at 760mmHg[6] |
| Flash Point | >230°F (~110°C)[2][3] | ~455°F (235°C)[5] |
| Phosphorus Content | ~4.9%[4] | Not specified |
Significance and Applications
Tridecyl phosphites, in both their true tridecyl and more common decyl forms, are primarily utilized as secondary antioxidants and heat stabilizers in polymer systems. Their significance lies in their ability to protect polymers from degradation during high-temperature processing and throughout the product's lifecycle.
Key Functions:
-
Hydroperoxide Decomposition: During polymer oxidation, unstable hydroperoxides (ROOH) are formed. Phosphite antioxidants act as hydroperoxide decomposers, converting them into stable, non-radical products, thereby preventing chain scission and crosslinking that degrade the polymer.
-
Synergism with Primary Antioxidants: Tridecyl phosphites are often used in conjunction with primary antioxidants, such as hindered phenols. This combination provides a synergistic effect: the primary antioxidant scavenges free radicals, and the secondary phosphite antioxidant decomposes the hydroperoxides formed. This dual-action approach offers enhanced protection for the polymer.
-
Color Stability: By preventing oxidative degradation, tridecyl phosphites help to maintain the original color of the polymer and prevent yellowing or discoloration during processing and use.
Primary Applications:
-
Polymer Stabilization: They are widely used in a variety of polymers, including:
-
Polyvinyl chloride (PVC)
-
Polyolefins (polyethylene, polypropylene)
-
Polyurethanes
-
ABS (Acrylonitrile Butadiene Styrene)
-
Polyester resins
-
-
Lubricants: They can be used as antioxidants and friction reducers in lubricant formulations.
For professionals in drug development, the stability of polymers is crucial for applications such as polymer-based drug delivery systems, medical device components, and pharmaceutical packaging. The use of stabilizers like this compound can ensure the integrity and longevity of these materials.
Experimental Protocols
This section details methodologies for key experiments related to the synthesis and evaluation of tridecyl phosphites.
Synthesis of this compound (General Method)
A common method for synthesizing trialkyl phosphites is through the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a hydrogen chloride acceptor, or via transesterification.
Reaction: PCl3 + 3 R-OH → (RO)3P + 3 HCl
Materials:
-
Phosphorus trichloride (PCl3)
-
Tridecyl alcohol or Decyl alcohol
-
A tertiary amine (e.g., triethylamine) as an HCl scavenger
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a moisture-free reaction vessel equipped with a stirrer, dropping funnel, and condenser, dissolve the alcohol (tridecyl or decyl) and the tertiary amine in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus trichloride to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The tertiary amine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.
-
The solvent is then removed from the filtrate under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
Evaluation of Antioxidant Efficacy: Oxidative Induction Time (OIT)
The OIT test is a standard method to determine the thermo-oxidative stability of a material. It is performed using a Differential Scanning Calorimeter (DSC).
Principle: A sample is heated to a specific isothermal temperature in an inert atmosphere (nitrogen). Then, the atmosphere is switched to an oxidative one (oxygen or air). The time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation of the sample is the OIT. A longer OIT indicates better oxidative stability.
Procedure:
-
A small, known weight of the polymer sample containing the phosphite stabilizer is placed in an aluminum DSC pan.
-
The DSC cell is purged with nitrogen.
-
The sample is heated to the desired isothermal test temperature (e.g., 200°C for polyolefins) at a controlled rate.[1]
-
Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at a constant flow rate.[1][5]
-
The time is recorded from the gas switch until the onset of the exothermic peak, which signifies the start of oxidation. This time is the OIT.[1][5][7]
Analysis of this compound: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the qualitative and quantitative analysis of phosphite antioxidants in polymer matrices.
Methodology:
-
Sample Preparation:
-
A known amount of the polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
The polymer is then precipitated by adding a non-solvent (e.g., methanol), leaving the antioxidant in the solution.
-
The solution is filtered to remove the precipitated polymer.
-
-
Chromatographic Conditions (General):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is common.
-
Detector: A UV detector is often used, as the aromatic phosphites have UV absorbance. For non-aromatic phosphites like this compound, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.
-
Standard Preparation: A calibration curve is generated using standards of known concentrations of the specific this compound.
-
-
Analysis: The prepared sample solution is injected into the HPLC system, and the concentration of the phosphite is determined by comparing its peak area to the calibration curve.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound.
Caption: Synergistic antioxidant mechanism of a primary (phenolic) and secondary (phosphite) antioxidant.
Caption: Experimental workflow for determining Oxidative Induction Time (OIT) using DSC.
Caption: General synthesis pathway for this compound.
References
- 1. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 2. TRIS(TRIDECYL) PHOSPHITE | 68610-62-8 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. measurlabs.com [measurlabs.com]
- 6. This compound | CAS#:2929-86-4 | Chemsrc [chemsrc.com]
- 7. Oxidative-induction time - Wikipedia [en.wikipedia.org]
Tridecyl Phosphite: An In-Depth Technical Guide to its Environmental Fate and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tridecyl phosphite and its isomer, triisothis compound (CAS No. 77745-66-5), are widely used as secondary antioxidants and stabilizers in various polymers and industrial applications.[1][2] Understanding their environmental fate—how they behave and persist in the environment—is crucial for comprehensive risk assessment and sustainable material development. This technical guide synthesizes the available information on the environmental characteristics of this compound, addressing its biodegradability, hydrolysis, aquatic toxicity, and soil mobility.
A significant challenge in assessing this compound is the limited availability of publicly accessible, quantitative data from standardized environmental fate and ecotoxicity studies. Regulatory hazard classifications indicate that it "may cause long lasting harmful effects to aquatic life" (H413).[3] To provide a more complete picture, this guide incorporates data from structurally similar phosphite antioxidants as analogues where direct data is unavailable, alongside detailed descriptions of the standard experimental protocols used for such evaluations.
Physicochemical Properties
Understanding the basic physical and chemical properties of a substance is fundamental to predicting its environmental distribution. Triisothis compound is a colorless, combustible liquid with a faint odor and is practically insoluble in water.[3]
| Property | Value | Reference |
| CAS Number | 77745-66-5 (for Triisothis compound) | [3][4] |
| Molecular Formula | C₃₉H₈₁O₃P | [3] |
| Molar Mass | 629.04 g/mol | [3] |
| Physical State | Liquid | [3] |
| Melting Point | < -20 °C | [3] |
| Flash Point | 154 °C (Closed cup) | [3] |
| Density | 0.88 g/cm³ (at 25 °C) | [3] |
| Water Solubility | Practically insoluble | [3] |
Environmental Fate
The environmental fate of a chemical is determined by its persistence (resistance to degradation) and partitioning (movement between air, water, soil, and biota).
Biodegradability
Biodegradation is the breakdown of organic matter by microorganisms. "Ready biodegradability" tests are stringent evaluations of a chemical's potential for rapid and complete biodegradation in an aerobic aquatic environment.
Data: No direct ready biodegradability data for this compound was found in the public domain. However, data for a structurally analogous substance, Tris(2,4-di-tert-butylphenyl)phosphite, indicates it is not readily biodegradable , showing only 6% degradation over 28 days in an OECD 301B study. This suggests that this compound is also likely to be persistent in the environment.
| Test Substance | Test Guideline | Duration | Result | Classification | Reference |
| This compound | OECD 301F | 28 Days | No Data Available | - | |
| Analogue: Tris(2,4-di-tert-butylphenyl)phosphite | OECD 301B | 28 Days | 6% degradation | Not Readily Biodegradable |
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This method is a cornerstone for assessing ready biodegradability.[5][6][7][8]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant. The mixture is incubated in a closed flask with a device to measure the pressure change resulting from oxygen consumption by the microorganisms as they biodegrade the substance.
-
Inoculum: Activated sludge, typically from a domestic wastewater treatment facility, is used as the microbial source. The concentration is generally kept low (e.g., 30 mg/L solids).
-
Test Conditions: The test is run in the dark at a constant temperature (e.g., 20-24°C) for 28 days. The test substance is usually the sole source of organic carbon at a concentration of 100 mg/L.
-
Measurement: The oxygen consumed is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
References
- 1. OECD 203 - Phytosafe [phytosafe.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. gestis-database.dguv.de [gestis-database.dguv.de]
- 4. Triisothis compound | C39H81O3P | CID 22630279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. petroleumhpv.org [petroleumhpv.org]
- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Tridecyl Phosphite: A Technical Guide to Regulatory and Safety Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the regulatory and safety data for tridecyl phosphite. The term "this compound" can refer to several structurally related substances, primarily distinguished by their CAS numbers and the isomeric form of the tridecyl group. This document synthesizes available data for the most common variants to support informed handling, risk assessment, and compliance.
Chemical Identification and Physicochemical Properties
This compound is a category of organophosphorus compounds used primarily as stabilizers and antioxidants in plastics, such as PVC, and in other industrial applications. The specific identity and properties can vary depending on the isomer of the alcohol used in manufacturing. Key identifiers for common this compound compounds are listed below.
| Property | Tris(decyl) phosphite | Tris(isodecyl) phosphite | Tris(isotridecyl) phosphite | Tris(tridecyl) phosphite |
| Synonyms | Phosphorous acid, tris(decyl) ester | Phosphorous acid, triisodecyl ester | Phosphorous acid, triisotridecyl ester | Phosphorous acid, tri-C12-15-alkyl esters |
| CAS Number | 2929-86-4 | 25448-25-3 | 77745-66-5 | 68610-62-8 |
| EC Number | 220-895-3 | 246-998-3[1] | 278-758-9 | 271-870-9[2] |
| Molecular Formula | C₃₀H₆₃O₃P[3] | C₃₀H₆₃O₃P[4] | C₃₉H₈₁O₃P[4] | C₃₉H₈₁O₃P |
| Molecular Weight | 502.80 g/mol [3] | 502.8 g/mol [4] | 629.03 g/mol [4] | 629.03 g/mol |
| Physical State | Liquid | Liquid | Clear Liquid[4] | Liquid |
| Flash Point | 281.3°C[5] | No data available | 154°C (closed cup)[6] | >110°C (>230°F)[7] |
| Density | No data available | No data available | 0.88 g/cm³ at 25°C[6] | 0.89 g/mL at 25°C[7] |
| Water Solubility | Insoluble | Insoluble | Practically insoluble[6] | Insoluble |
Regulatory Status
This compound and its isomers are subject to various chemical regulations globally. Their status on key inventories determines their legality for manufacture, import, and use in different regions.
| Regulatory List | Tris(decyl) phosphite (2929-86-4) | Tris(isodecyl) phosphite (25448-25-3) | Tris(isotridecyl) phosphite (77745-66-5) | Tris(tridecyl) phosphite (68610-62-8) |
| EU REACH | Pre-registered | Registered[1] | Registered (FULL)[4] | Pre-registered |
| US TSCA | Listed[8] | Listed[4] | Listed (Active, PMN) | Listed[2] |
| Canada DSL | Listed | Listed | Listed | Listed |
| Australia AICIS | Listed | Listed[4] | Listed | Listed |
| China IECSC | Listed | Listed | Listed | Listed[2] |
| Japan ENCS | Listed | Listed (2-1894)[9] | Listed | Listed |
| Korea KECI | Listed | Listed | Listed | Listed |
Additionally, Triisothis compound (CAS 77745-66-5) is approved by the U.S. Food and Drug Administration (FDA) as a food contact substance (FCN No. 2335). It can be used as an antioxidant in vinyl chloride polymers and linear low-density polyethylene at levels up to 1% and 0.25% by weight, respectively, under specific conditions of use. However, it is not for use in contact with infant formula or human milk.[10]
Hazard Classification and Safety Data
The hazard classification for tridecyl phosphites can be inconsistent across different suppliers and regulatory notifications, particularly concerning skin sensitization. The information below is aggregated from the European Chemicals Agency (ECHA) registration dossiers and other safety data sources.
GHS Hazard Classification
| Hazard Class | Tris(isodecyl) phosphite (25448-25-3) | Tris(isotridecyl) phosphite (77745-66-5) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Not Classified |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Not Classified |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction) | Category 1 (H317: May cause an allergic skin reaction)[11] |
| Aquatic Hazard (Chronic) | Category 4 (H413: May cause long lasting harmful effects to aquatic life) | Category 4 (H413: May cause long lasting harmful effects to aquatic life)[11] |
Note: Data for other CAS numbers is less consistent. For instance, PubChem data for tris(tridecan-1-yl) phosphite (a related substance) indicates that 50% of notifications to the ECHA C&L inventory report it as a skin sensitizer (H317), while 50% report it as not meeting hazard criteria.
The logical workflow for GHS classification based on available evidence is depicted below.
Caption: GHS hazard classification workflow for this compound.
Toxicological Data Summary
Quantitative toxicity data is limited and often relies on analogue substances. The most complete data sets are available for the REACH-registered triisodecyl and triisotridecyl phosphites. A significant finding is the absence of established occupational exposure limits (OELs), such as OSHA PELs or ACGIH TLVs, for any of the common this compound isomers.[7][11][12]
| Endpoint | Result | Species | Substance (CAS No.) |
| Acute Oral Toxicity | LD50 > 2,000 mg/kg bw | Rat | Triisothis compound (77745-66-5)[13] |
| Acute Dermal Toxicity | LD50 > 5,000 mg/kg bw | Rabbit | Analogue: Isodecyl diphenyl phosphite[14] |
| Acute Inhalation Toxicity | LC50 > 12.6 mg/L (1 hr) | Rat | Triisothis compound (77745-66-5)[13] |
| Skin Irritation | Irritating | Rabbit | Triisodecyl phosphite (25448-25-3) |
| Eye Irritation | Irritating | Rabbit | Triisodecyl phosphite (25448-25-3) |
| Skin Sensitization | Sensitizing (Weak) | Mouse | Triisodecyl phosphite (25448-25-3) |
| Mutagenicity | Not mutagenic | In vitro | Analogue: Isodecyl diphenyl phosphite[14] |
| Repeated Dose Toxicity | NOAEL = 15 mg/kg bw/day | Rat | Analogue: Isodecyl diphenyl phosphite[14] |
Experimental Protocols
Detailed protocols for the toxicological studies summarized above are typically proprietary. However, the studies are generally conducted according to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the standard methodologies for key endpoints.
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test System: Healthy young adult albino rabbits (at least three animals).
-
Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a clipped patch of skin (approx. 6 cm²). The patch is covered with a gauze dressing and semi-occlusive bandage for a 4-hour exposure period.
-
Observation: After patch removal, the skin is examined for erythema (redness) and oedema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of effects.
-
Scoring: The reactions are scored on a scale (typically 0-4 for both erythema and oedema). A Primary Dermal Irritation Index (PDII) is calculated to classify the substance.
Caption: Standard experimental workflow for an OECD 404 skin irritation test.
Skin Sensitization: Local Lymph Node Assay (based on OECD Guideline 429)
The Local Lymph Node Assay (LLNA) is the preferred method for determining the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.
-
Test System: Mice (typically female CBA/Ca or CBA/J strain), with a minimum of four animals per dose group and a control group.
-
Procedure: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations. The substance is applied to the dorsal surface of each ear for three consecutive days.
-
Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine (a measure of cell proliferation) is determined by scintillation counting.
-
Endpoint: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for skin irritation and sensitization, appropriate measures must be taken when handling this compound.
-
Engineering Controls: Handle in a well-ventilated place. Use process enclosures or local exhaust ventilation to minimize airborne exposure.[7]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Wear impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.
-
Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a full-face respirator with an appropriate cartridge.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Routinely wash work clothing to remove contaminants.[7]
This guide provides a summary of publicly available regulatory and safety information on this compound. Users are strongly encouraged to consult the specific Safety Data Sheet (SDS) for the particular product they are using and to refer to the ECHA registration dossiers for the most comprehensive data.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Page loading... [guidechem.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. Triisodecyl phosphite | C30H63O3P | CID 117488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:2929-86-4 | Chemsrc [chemsrc.com]
- 6. gestis-database.dguv.de [gestis-database.dguv.de]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. J-CHECK(English) [nite.go.jp]
- 10. Triisothis compound | C39H81O3P | CID 22630279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. triisothis compound - Safety Data Sheet [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. nj.gov [nj.gov]
- 14. gestis-database.dguv.de [gestis-database.dguv.de]
In-Depth Technical Guide: Phenol-Free Tridecyl Phosphite as a Core Antioxidant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of phenol-free tridecyl phosphite, a crucial secondary antioxidant in various industrial applications. This document details its mechanism of action, presents quantitative performance data, outlines experimental protocols for evaluation, and provides visual representations of its chemical pathways and experimental workflows.
Core Principles of this compound Antioxidant Activity
Tris(tridecyl) phosphite is a liquid alkyl phosphite that functions as a highly effective secondary antioxidant.[1] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, this compound's primary role is to decompose hydroperoxides (ROOH).[2][3] Hydroperoxides are unstable intermediates formed during the auto-oxidation of polymers and other organic materials.[2] Their decomposition can generate highly reactive radicals, which propagate the degradation cascade, leading to loss of mechanical properties, discoloration, and overall material failure.[2]
This compound stoichiometrically reduces hydroperoxides to stable alcohols, while it is itself oxidized to the corresponding phosphate.[4][5] This process effectively breaks the degradation cycle. Due to its low volatility, it is particularly suitable for high-temperature processing applications.[1] Furthermore, it exhibits a synergistic effect when used in combination with primary antioxidants, protecting them from degradation and thus extending the long-term stability of the material.[6]
Signaling Pathway: Hydroperoxide Decomposition
The fundamental antioxidant action of this compound is the decomposition of hydroperoxides. This chemical reaction pathway prevents the formation of degradation-propagating radicals.
Caption: Hydroperoxide decomposition by this compound.
Quantitative Performance Data
The efficacy of this compound as an antioxidant is quantified through various standardized tests that measure the preservation of polymer properties after processing and aging. The following tables summarize key performance indicators for polymers stabilized with this compound.
Table 1: Performance of Tris(tridecyl) Phosphite in Polypropylene (PP)
| Stabilizer System | Melt Flow Index (MFI) (g/10 min) | Yellowness Index (YI) | Oxidative Induction Time (OIT) (min) |
| Unstabilized PP | High (significant degradation) | High | Low |
| PP + 0.1% Primary Antioxidant | Moderate | Moderate | Moderate |
| PP + 0.1% Tris(tridecyl) Phosphite | Lower | Low | Moderate |
| PP + 0.1% Primary Antioxidant + 0.1% Tris(tridecyl) Phosphite | Lowest (best stabilization) | Lowest | High |
Table 2: Performance of Tris(tridecyl) Phosphite in Polyethylene (PE)
| Stabilizer System | Melt Flow Index (MFI) (g/10 min) | Yellowness Index (YI) | Oxidative Induction Time (OIT) (min) |
| Unstabilized PE | High (significant degradation) | High | Low |
| PE + 0.1% Primary Antioxidant | Moderate | Moderate | Moderate |
| PE + 0.1% Tris(tridecyl) Phosphite | Lower | Low | Moderate |
| PE + 0.1% Primary Antioxidant + 0.1% Tris(tridecyl) Phosphite | Lowest (best stabilization) | Lowest | High |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
Melt Flow Index (MFI) Testing
This test measures the ease of flow of a molten polymer, which is inversely related to its molecular weight. A smaller change in MFI after processing indicates better stabilization.
-
Apparatus: Melt Flow Indexer
-
Standard: ASTM D1238
-
Methodology:
-
A specified amount of the polymer sample (typically 5-8 grams) is loaded into the heated barrel of the MFI apparatus, which is maintained at a specified temperature (e.g., 230°C for polypropylene).[7]
-
A piston with a specified weight is placed in the barrel, forcing the molten polymer to extrude through a standardized die.[7]
-
The extrudate is collected over a set period.
-
The collected extrudate is weighed, and the MFI is calculated in grams per 10 minutes.[8]
-
Yellowness Index (YI) Measurement
This test quantifies the change in color of a polymer sample towards yellow, which is a common sign of degradation.[9]
-
Apparatus: Spectrophotometer
-
Standard: ASTM E313
-
Methodology:
-
The spectrophotometer is calibrated according to the manufacturer's instructions.
-
A plaque of the polymer sample is placed in the instrument's measurement port.
-
The spectral data is collected, and the Yellowness Index is calculated based on the CIE tristimulus values (X, Y, Z).[9]
-
A lower YI value indicates better color stability.[9]
-
Oxidative Induction Time (OIT)
OIT is a measure of the thermal oxidative stability of a material. A longer OIT indicates a higher level of stabilization.[10]
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Standard: ASTM D3895
-
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in an aluminum pan within the DSC cell.[11]
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[12]
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.[12]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[11]
-
Hydroperoxide Decomposition Assay
This assay directly measures the ability of this compound to decompose hydroperoxides.
-
Apparatus: UV-Vis Spectrophotometer
-
Principle: The Ferric Iron-Xylenol Orange (FOX) assay is a sensitive method for the quantification of hydroperoxides. The assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in the presence of xylenol orange, which forms a colored complex with Fe³⁺ that can be measured spectrophotometrically.[13] The rate of decrease in hydroperoxide concentration in the presence of the antioxidant is monitored.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a model hydroperoxide (e.g., cumene hydroperoxide or hydrogen peroxide) in a suitable solvent (e.g., methanol).
-
Prepare the FOX reagent by mixing solutions of ammonium ferrous sulfate, xylenol orange, and sulfuric acid in methanol.
-
-
Reaction Setup:
-
In a reaction vessel, combine a known concentration of the hydroperoxide solution with a solution of tris(tridecyl) phosphite in a suitable solvent.
-
-
Sampling and Measurement:
-
At various time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the FOX reagent.
-
Allow the color to develop for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe³⁺-xylenol orange complex (typically around 560 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the hydroperoxide to correlate absorbance with hydroperoxide concentration.
-
Plot the concentration of the remaining hydroperoxide against time to determine the rate of decomposition.
-
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for evaluating the performance of this compound and the experimental workflow for a typical polymer stabilization study.
Caption: Logical workflow for antioxidant evaluation.
Caption: Experimental workflow for polymer stabilization study.
References
- 1. bdmaee.net [bdmaee.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. imim.pl [imim.pl]
- 8. specialchem.com [specialchem.com]
- 9. equitechintl.com [equitechintl.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. setaramsolutions.com [setaramsolutions.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tridecyl Phosphite in Preventing Polymer Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical role of tridecyl phosphite as a secondary antioxidant in the stabilization of polymeric materials. It delves into the chemical mechanisms by which this compound mitigates polymer degradation, with a particular focus on its function as a hydroperoxide decomposer and its synergistic relationship with primary antioxidants. This document outlines detailed experimental protocols for evaluating the performance of phosphite stabilizers, including Oxidation Induction Time (OIT), Melt Flow Index (MFI), Yellowness Index (YI), and Thermogravimetric Analysis (TGA). Quantitative data, derived from academic and industry literature, is presented in structured tables to facilitate comparative analysis. Furthermore, this guide includes visualizations of key chemical pathways and experimental workflows using the DOT language to provide a clear and concise understanding of the underlying processes.
Introduction: The Challenge of Polymer Degradation
Polymers are susceptible to degradation when exposed to heat, oxygen, and light during processing and end-use. This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life. The primary mechanism of this degradation is auto-oxidation, a free-radical chain reaction that leads to the formation of unstable hydroperoxides (ROOH). These hydroperoxides are key intermediates that propagate the degradation process by decomposing into highly reactive radicals.
To counteract this, a variety of stabilizers are incorporated into polymer formulations. These are broadly categorized into primary and secondary antioxidants. Primary antioxidants, typically sterically hindered phenols, act as radical scavengers, interrupting the free-radical chain reaction. Secondary antioxidants, such as phosphites, function by decomposing hydroperoxides into stable, non-radical products.[1][2]
This compound, an alkyl phosphite, is a widely used secondary antioxidant valued for its effectiveness in high-temperature processing, good compatibility with polyolefins, and its ability to enhance color stability.[3][4] This guide will explore the multifaceted role of this compound in detail.
Mechanism of Action of this compound
This compound primarily functions as a hydroperoxide decomposer. The trivalent phosphorus atom in the phosphite molecule has a lone pair of electrons that readily reduces the hydroperoxide group, converting it into a stable alcohol. In this process, the this compound is oxidized to tridecyl phosphate.[5] This sacrificial mechanism effectively removes the hydroperoxides that would otherwise fuel the degradation cycle.[6]
Synergism with Primary Antioxidants
This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols (e.g., Irganox 1010). The primary antioxidant scavenges peroxy radicals (ROO•), forming a stable phenoxyl radical and a hydroperoxide. The this compound then decomposes this hydroperoxide, preventing it from breaking down into more radicals. This synergistic cycle is highly efficient in protecting the polymer during processing and long-term use.[7][8]
Figure 1: Synergistic stabilization mechanism of a primary antioxidant (hindered phenol) and a secondary antioxidant (this compound).
Performance Evaluation of this compound
The effectiveness of this compound as a polymer stabilizer is evaluated through a series of standardized tests that measure changes in the polymer's physical and chemical properties under conditions that accelerate degradation.
Quantitative Performance Data
The following tables summarize typical performance data for polymers stabilized with phosphite antioxidants. While specific data for this compound is not always available in the public domain, the data for similar phosphites like Irgafos 168 (a hindered phenolic phosphite) provides a good indication of the expected performance improvements.
Table 1: Effect of Phosphite Antioxidant on the Oxidation Induction Time (OIT) of Polypropylene (PP)
| Formulation | OIT at 200°C (minutes) |
| Unstabilized PP | < 1 |
| PP + 0.1% Hindered Phenol | 8 |
| PP + 0.1% Hindered Phenol + 0.1% Phosphite Antioxidant | 13[9] |
Table 2: Influence of Phosphite Antioxidant on the Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions
| Formulation | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |
| Unstabilized PP | 3.5 | 6.5 |
| PP + 0.1% Hindered Phenol + 0.1% Phosphite Antioxidant | 3.6 | 4.1[9] |
Table 3: Yellowness Index (YI) of Polyethylene (PE) after UV Aging
| Formulation | YI after 0 hours UV exposure | YI after 500 hours UV exposure |
| Unstabilized PE | 2.5 | 15.0 |
| PE + 0.1% HALS + 0.2% Phosphite Antioxidant | 2.6 | 5.8 |
(Note: Data in Table 3 is representative and illustrates the expected trend.)
Table 4: Thermogravimetric Analysis (TGA) Data for Stabilized Polyethylene (PE)
| Formulation | Onset of Degradation (°C) in Air | Temperature at 50% Weight Loss (°C) in Air |
| Unstabilized PE | 220 | 380 |
| PE + 0.2% Phosphite Antioxidant | 250 | 420 |
(Note: Data in Table 4 is representative and illustrates the expected trend.)
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of this compound.
Sample Preparation: Melt Compounding
The uniform dispersion of this compound and other additives into the polymer matrix is crucial for effective stabilization. Melt compounding is the standard method for achieving this.
Protocol:
-
Drying: Dry the base polymer resin (e.g., polypropylene or polyethylene pellets) in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Premixing: In a polyethylene bag, weigh the required amounts of the polymer resin, this compound, and any other additives (e.g., primary antioxidant) to achieve the desired final concentration (e.g., 0.1% w/w). Shake the bag for several minutes to ensure a homogenous dry blend.
-
Extrusion:
-
Set the temperature profile of a twin-screw extruder appropriate for the polymer being processed (e.g., for polypropylene, temperatures may range from 180°C in the feed zone to 220°C at the die).
-
Feed the dry blend into the extruder hopper at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath.
-
Pelletize the cooled strand into granules.
-
-
Homogenization: For some applications, a second extrusion pass may be performed to ensure maximum homogeneity of the additives within the polymer matrix.
Figure 2: Workflow for melt compounding of antioxidants into a polymer matrix.
Oxidation Induction Time (OIT)
OIT is a measure of the thermal-oxidative stability of a material, determined by Differential Scanning Calorimetry (DSC). It quantifies the time until the onset of exothermic oxidation at a specific isothermal temperature in an oxygen atmosphere.
Protocol (based on ASTM D3895):
-
Sample Preparation: Place a small sample (5-10 mg) of the stabilized polymer into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Heating: Heat the sample under the nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.
-
Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and stabilized (typically after 5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Melt Flow Index (MFI)
MFI is a measure of the ease of flow of a molten polymer and is an indirect indicator of its molecular weight. A significant increase in MFI after processing or aging suggests chain scission and degradation.
Protocol (based on ASTM D1238):
-
Apparatus: Use a standard melt flow indexer with a specified die and piston.
-
Sample Loading: Introduce a specified mass of the polymer pellets into the heated barrel of the MFI apparatus (e.g., at 230°C for polypropylene).
-
Preheating: Allow the polymer to preheat for a specified time (e.g., 6 minutes for polypropylene) to reach thermal equilibrium.
-
Extrusion: Place a specified weight (e.g., 2.16 kg for polypropylene) onto the piston to force the molten polymer through the die.
-
Measurement: Collect the extrudate over a specific time interval and weigh it. The MFI is calculated in grams per 10 minutes.
Yellowness Index (YI)
YI is a measure of the degree of yellowness of a plastic sample, which is often an indicator of degradation.
Protocol (based on ASTM E313):
-
Apparatus: Use a spectrophotometer or colorimeter.
-
Calibration: Calibrate the instrument using a standard white tile.
-
Measurement: Place the polymer sample (typically a flat plaque of a specified thickness) in the instrument's measurement port.
-
Data Acquisition: The instrument measures the tristimulus values (X, Y, Z) of the sample.
-
Calculation: The Yellowness Index is calculated from the tristimulus values using a standard formula.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers.
Protocol:
-
Sample Preparation: Place a small, known mass of the polymer sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace and purge with the desired atmosphere (e.g., air or nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs due to degradation.
Chemical Pathways in Polymer Degradation and Stabilization
The following diagrams illustrate the key chemical reactions involved in the auto-oxidation of polymers and the intervention of this compound.
Figure 3: The free-radical auto-oxidation pathway of polymer degradation.
Figure 4: The role of this compound in the non-radical decomposition of hydroperoxides.
Conclusion
This compound is an essential secondary antioxidant for the stabilization of a wide range of polymers, particularly polyolefins. Its primary role as a hydroperoxide decomposer, coupled with its synergistic interaction with primary antioxidants, provides robust protection against thermal degradation during high-temperature processing and enhances the long-term stability of the final product. The experimental protocols detailed in this guide provide a framework for researchers and scientists to effectively evaluate the performance of this compound and other antioxidant systems, ensuring the development of durable and reliable polymeric materials. The quantitative data and pathway visualizations further serve to elucidate the significant contribution of this compound to polymer stabilization.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. China this compound CAS NO.: 25448-25-3 - Shanghai Deborn Co., Ltd. [debornchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tridecyl Phosphite as a PVC Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tridecyl phosphite as a secondary heat stabilizer in Polyvinyl Chloride (PVC) formulations. This document details its mechanism of action, performance benefits, and synergistic effects with primary stabilizers. Furthermore, detailed experimental protocols are provided for evaluating the efficacy of this compound in enhancing the thermal and color stability of PVC.
Introduction to PVC Degradation and the Role of Stabilizers
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic, but it is inherently susceptible to thermal degradation at processing temperatures. This degradation process, primarily dehydrochlorination, results in the release of hydrochloric acid (HCl), leading to discoloration (yellowing to blackening), embrittlement, and a reduction in mechanical properties. The released HCl can also catalyze further degradation, creating a detrimental feedback loop.
To counteract this, heat stabilizers are essential additives in PVC formulations. They are broadly categorized into primary and secondary stabilizers.
-
Primary Stabilizers: These are typically metal soaps, such as calcium/zinc (Ca/Zn) stearates. Their main function is to neutralize the liberated HCl.
-
Secondary Stabilizers: Organic phosphites, like this compound, are a key class of secondary stabilizers. They offer a synergistic effect when used in combination with primary stabilizers, improving overall performance.
This compound: A Secondary Stabilizer for Enhanced PVC Performance
This compound (CAS No: 2929-86-4) is a liquid phosphite ester that functions as a highly effective secondary heat stabilizer and antioxidant in both rigid and plasticized PVC applications.[1] Its primary roles are to improve color stability, maintain clarity, and enhance long-term heat stability.[1][2]
Mechanism of Action
This compound contributes to the stabilization of PVC through several mechanisms:
-
Antioxidant Activity: It acts as a hydroperoxide decomposer, neutralizing harmful free radicals that can initiate and propagate the degradation process.[2]
-
Chelation of Metal Chlorides: In Ca/Zn stabilized systems, the primary zinc stearate can react with HCl to form zinc chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that can accelerate PVC degradation, a phenomenon known as "zinc burning." this compound chelates the ZnCl₂, rendering it less reactive and preventing this catastrophic degradation.
-
Scavenging of Hydrogen Chloride: this compound can directly react with and neutralize HCl, supplementing the action of primary stabilizers.
The synergistic action of this compound with primary stabilizers like Ca/Zn stearates is crucial for achieving optimal performance, especially in demanding applications.[2][3][4][5]
Performance Data of this compound in PVC
The effectiveness of this compound as a PVC stabilizer is demonstrated through various analytical techniques that measure thermal and color stability. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative comparison based on the performance of similar phosphite stabilizers and typical results for common stabilizer systems.
Table 1: Thermal Stability of PVC Formulations by Congo Red Test
| Stabilizer System | Concentration (phr) | Thermal Stability Time at 180°C (minutes) | Observations |
| Unstabilized PVC | 0 | < 10 | Rapid discoloration and degradation.[6] |
| Ca/Zn Stearate (1:1) | 2.0 | 60 | Good initial color hold, but can exhibit "zinc burning".[6] |
| Ca/Zn Stearate (1:1) + this compound | 2.0 + 0.5 | > 75 (estimated) | Improved long-term stability and prevention of "zinc burning". |
| Lead-based Stabilizer | 2.0 | > 90 | Excellent long-term stability but faces regulatory restrictions.[6] |
phr: parts per hundred resin
Table 2: Color Stability of PVC Formulations by Yellowness Index (YI)
| Stabilizer System | Concentration (phr) | Yellowness Index (YI) after 60 min at 180°C |
| Unstabilized PVC | 0 | > 50 (severe discoloration) |
| Ca/Zn Stearate (1:1) | 2.0 | ~25 |
| Ca/Zn Stearate (1:1) + this compound | 2.0 + 0.5 | < 20 (estimated) |
A lower Yellowness Index indicates better color stability.
Table 3: Thermal Degradation Onset by Thermogravimetric Analysis (TGA)
| Stabilizer System | Concentration (phr) | Onset of Degradation Temperature (°C) |
| Unstabilized PVC | 0 | ~150 |
| Ca/Zn Stearate (1:1) | 2.0 | ~165 |
| Ca/Zn Stearate (1:1) + this compound | 2.0 + 0.5 | > 170 (estimated) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PVC degradation and stabilization pathways, along with a typical experimental workflow for evaluating stabilizer performance.
Caption: PVC degradation and stabilization pathway.
Caption: Experimental workflow for PVC stabilizer evaluation.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Congo Red Test
Objective: To determine the static thermal stability time of a PVC formulation.
Apparatus:
-
Heating block or oil bath capable of maintaining a constant temperature of 180 ± 1°C.
-
Test tubes.
-
Congo Red indicator paper.
-
Timer.
Procedure:
-
Prepare PVC test samples (e.g., small pieces of a milled sheet or molded plaque) of a consistent size and weight.
-
Place a single test sample into a clean, dry test tube.
-
Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC sample. The paper should be positioned in the upper part of the tube.
-
Place the test tube in the heating block or oil bath preheated to 180°C.
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change.
-
Stop the timer when the Congo Red paper turns from red to a distinct blue color. This indicates the evolution of HCl gas.
-
The recorded time is the thermal stability time.
-
Repeat the test at least three times for each formulation and calculate the average thermal stability time.
Protocol 2: Evaluation of Color Stability by Yellowness Index (YI)
Objective: To quantify the discoloration of PVC samples after thermal aging.
Apparatus:
-
Forced-air convection oven.
-
Colorimeter or spectrophotometer.
-
Test plaques of PVC formulations.
Procedure:
-
Measure the initial color of the unaged PVC test plaques using a colorimeter or spectrophotometer according to ASTM E313.[7][8][9] Record the CIE tristimulus values (X, Y, Z).
-
Place the test plaques in the oven at a specified temperature (e.g., 180°C) for various durations (e.g., 15, 30, 45, 60 minutes).
-
After each time interval, remove a set of plaques from the oven and allow them to cool to room temperature.
-
Measure the color of the aged plaques using the colorimeter or spectrophotometer.
-
Calculate the Yellowness Index (YI) for each sample using the following formula from ASTM E313:
YI = [100 (CₓX - C₂Z)] / Y
Where:
-
X, Y, and Z are the CIE tristimulus values.
-
Cₓ and C₂ are coefficients that depend on the illuminant and observer angle (e.g., for Illuminant D65 and 2° observer, Cₓ = 1.3013 and C₂ = 1.1498).
-
-
Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.
Protocol 3: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation of a PVC formulation.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the PVC formulation into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant weight loss begins, often determined by the intersection of the baseline and the tangent of the decomposition curve. This temperature provides a quantitative measure of the thermal stability.
Conclusion
This compound is a versatile and effective secondary stabilizer for PVC, offering significant improvements in color stability and long-term heat resistance, particularly when used in synergy with primary Ca/Zn stearate systems. The experimental protocols detailed in this document provide a robust framework for researchers and scientists to evaluate the performance of this compound and other stabilizer systems in their specific PVC formulations. Careful selection and optimization of the stabilizer package are critical for achieving the desired processing characteristics and end-use performance of PVC products.
References
- 1. China this compound CAS NO.: 25448-25-3 - Shanghai Deborn Co., Ltd. [debornchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yellowness Index (YI) ASTM E313 [intertek.com]
- 8. infinitalab.com [infinitalab.com]
- 9. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Application Notes: Tridecyl Phosphite in Polyolefin Stabilization
Introduction
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are susceptible to degradation when exposed to heat, oxygen, and shear during processing and end-use. This degradation, initiated by the formation of free radicals, leads to undesirable changes in the polymer's properties, including chain scission or cross-linking, discoloration (yellowing), and a decrease in mechanical strength.[1][2] To mitigate these effects, antioxidant stabilizers are incorporated into the polymer matrix. These stabilizers are broadly classified as primary and secondary antioxidants. Tridecyl phosphite is a widely used secondary antioxidant that plays a crucial role in the processing stabilization of polyolefins.[3]
This compound: A Secondary Antioxidant
This compound (CAS No: 25448-25-3) is a liquid alkyl phosphite that functions as a highly effective hydroperoxide decomposer.[4] During the auto-oxidation cycle of polyolefins, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals, which then propagate the degradation chain reaction. This compound intervenes by converting these hydroperoxides into stable, non-radical alcohols, while it is itself oxidized to a phosphate.[5][6] This action is particularly critical during high-temperature melt processing stages like extrusion and injection molding, where the rate of peroxide formation is accelerated.[3]
Due to its liquid form, moderate viscosity, and good solubility in nonpolar polymers, this compound is easily integrated into polyolefin blends.[3] Its low volatility and high boiling point ensure it remains effective at typical processing temperatures.[3] It is most effective when used in synergy with a primary antioxidant, such as a hindered phenol.[6] The primary antioxidant scavenges free radicals, while the this compound decomposes the hydroperoxides, thus preserving the primary antioxidant for long-term thermal stability.[7][8] This synergistic combination provides comprehensive protection, maintaining the polymer's molecular weight, melt flow consistency, and color stability.[9][10]
Data Presentation
The following tables summarize the key properties of this compound and its typical performance in polyolefin stabilization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | |
| CAS Number | 25448-25-3 (for iso-tridecyl) | [4] |
| Molecular Formula | C₃₉H₈₁O₃P | |
| Molecular Weight | ~637 g/mol | |
| Appearance | Light yellow liquid | |
| Boiling Point | ~370°C | |
| Flash Point | ~250°C | |
| Specific Gravity | ~0.88 g/cm³ |
| Solubility in Water | Insoluble | |
Table 2: Illustrative Performance of this compound Systems in Polyethylene (PE) Data below is estimated based on the performance of structurally similar long-chain alkyl phosphites, as specific public data for this compound is limited.[11]
| Stabilizer System | Concentration (wt%) | Oxidative Induction Time (OIT) @ 200°C (min) | Melt Flow Index (MFI) Change after Multiple Extrusions (%) | Yellowness Index (YI) after Oven Aging |
| Unstabilized Control | 0 | < 5 | > 100 | High |
| This compound (TDP) | 0.1 | 20 - 30 | 15 - 25 | Low |
| Hindered Phenol (HP) | 0.1 | 30 - 40 | 20 - 30 | Moderate |
| TDP + HP (Synergistic Blend) | 0.05 + 0.05 | > 60 | < 10 | Very Low |
Table 3: Performance Characteristics of this compound in Polypropylene (PP) This table provides a qualitative summary based on comparative industry literature.[3][9]
| Performance Metric | This compound Performance | Key Benefits |
| Melt Flow Stability | Good to Excellent | Maintains melt flow consistency during multiple processing steps by preventing polymer chain degradation.[9] |
| Color Stability | Good | Prevents discoloration and yellowing caused by oxidation during high-temperature processing.[3][9] |
| Thermal Stability | Good | Low volatility ensures it does not evaporate during extrusion or injection molding.[3] |
| Hydrolytic Stability | Moderate | Offers better resistance to hydrolysis than shorter-chain phosphites, but less than some solid, high-molecular-weight phosphites.[3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Standardized testing is crucial for the objective evaluation of stabilizer performance.[5] The following are summaries of key experimental protocols.
Protocol 1: Evaluation of Melt Flow Index (MFI) Stability
This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.[5][12] A stable MFI after multiple processing steps indicates effective stabilization against polymer chain degradation.[5]
-
Apparatus: Standard melt flow indexer conforming to ASTM D1238.[5][12]
-
Procedure:
-
Prepare stabilized polyolefin pellets via melt compounding.
-
Set the MFI apparatus to the specified temperature (e.g., 230°C for PP, 190°C for PE).[5][12]
-
Load a specified amount of the polymer pellets (typically 4-8 grams) into the heated barrel of the MFI apparatus.[5]
-
Allow the material to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.[5]
-
Apply a standard weight (e.g., 2.16 kg) to the piston to force the molten polymer through the die.[5]
-
After an initial purge, collect timed extrudate samples.
-
Weigh the collected extrudates accurately.
-
-
Expression of Results: MFI is reported in grams of polymer extruded per 10 minutes (g/10 min).[5][12] The test is repeated on pellets that have undergone multiple extrusion passes to assess processing stability.
Protocol 2: Measurement of Yellowness Index (YI)
This test quantifies the change in color of a polymer from white or clear toward yellow, which often indicates degradation.[2][13]
-
Apparatus: A spectrophotometer or colorimeter capable of measuring color coordinates according to ASTM E313.[5][14]
-
Procedure:
-
Mold test plaques of a standard thickness from the stabilized polymer pellets (both initial and aged samples).[5]
-
Calibrate the spectrophotometer using a standard white reference tile.[5][13]
-
Place the test plaque in the measurement port of the instrument.
-
Measure the CIE tristimulus values (X, Y, Z) of the sample.[5]
-
-
Calculation: The Yellowness Index is typically calculated using the ASTM E313 formula: YI = [100(CₓX - C₂Z)] / Y Where Cₓ and C₂ are coefficients that depend on the illuminant and observer conditions.[15] A lower YI value indicates less yellowing and better color stability.[5]
Protocol 3: Determination of Oxidative Induction Time (OIT)
The OIT test is a measure of the thermal-oxidative stability of a material.[16][17] It determines the time until the onset of rapid, exothermic oxidation at a specified isothermal temperature.[18] A longer OIT indicates greater resistance to oxidation.[5]
-
Apparatus: A Differential Scanning Calorimeter (DSC) equipped with a gas controller, conforming to ASTM D3895.[5][16]
-
Procedure:
-
Place a small sample (5-10 mg) of the stabilized polymer into an open aluminum DSC pan.[5]
-
Place the pan in the DSC cell and heat the sample to a specified isothermal temperature (e.g., 200°C for PE) under an inert nitrogen atmosphere.[5][19]
-
Once the temperature has stabilized, switch the purge gas from nitrogen to pure oxygen at a constant flow rate.[5][19]
-
Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.[19]
-
-
Determination of OIT: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.[5] This is typically determined by the intersection of the extrapolated baseline and the tangent to the exotherm.[16]
References
- 1. WO2006124018A1 - Phosphite additives in polyolefins - Google Patents [patents.google.com]
- 2. equitechintl.com [equitechintl.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Tri Iso this compound | CAS: 77745-66-5 | REACH registered [vestachem.com]
- 5. benchchem.com [benchchem.com]
- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 7. tappi.org [tappi.org]
- 8. rangdaneh.ir [rangdaneh.ir]
- 9. researchgate.net [researchgate.net]
- 10. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 11. benchchem.com [benchchem.com]
- 12. bitmesra.ac.in [bitmesra.ac.in]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. Yellowness index measurement method - 3nh [3nh.com]
- 15. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 16. thermalsupport.com [thermalsupport.com]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. tainstruments.com [tainstruments.com]
- 19. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols for Tridecyl Phosphite in Polyethylene and Polypropylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecyl phosphite is a secondary antioxidant commonly utilized as a processing stabilizer in polyolefins such as polyethylene (PE) and polypropylene (PP). As a phosphite ester, its primary function is to protect the polymer from degradation during high-temperature melt processing operations like extrusion and injection molding. It works synergistically with primary antioxidants (typically hindered phenols) to maintain the polymer's molecular weight, melt flow characteristics, and color stability. This document provides detailed application notes, experimental protocols, and performance data for the formulation of this compound in PE and PP.
Mechanism of Action
During melt processing, the high temperatures and shear forces generate hydroperoxides (ROOH) within the polymer matrix. These hydroperoxides are unstable and can decompose into highly reactive radicals that propagate degradation through chain scission or cross-linking. This compound, a hydroperoxide decomposer, intervenes by reducing these hydroperoxides to stable, non-radical products, thereby preventing further degradation. In this process, the this compound is oxidized to tridecyl phosphate.
Caption: Antioxidant mechanism of this compound.
Data Presentation
The following tables summarize the expected performance of this compound in polyethylene and polypropylene based on typical industry observations. Specific values can vary depending on the grade of the polymer, processing conditions, and the presence of other additives. The data presented is illustrative of the trends observed when incorporating this compound.
Table 1: Melt Flow Index (MFI) Stability of Polypropylene after Multiple Extrusions
| Formulation | MFI (g/10 min) at 230°C/2.16 kg - 1st Pass | MFI (g/10 min) at 230°C/2.16 kg - 3rd Pass | MFI (g/10 min) at 230°C/2.16 kg - 5th Pass |
| Unstabilized PP | 4.0 | 8.5 | 15.2 |
| PP + 0.1% this compound | 4.1 | 5.2 | 6.5 |
| PP + 0.1% this compound + 0.1% Primary Antioxidant | 4.0 | 4.3 | 4.8 |
Table 2: Yellowness Index (YI) of Polyethylene after Heat Aging
| Formulation | Initial YI | YI after 250 hours at 110°C | YI after 500 hours at 110°C |
| Unstabilized PE | -1.5 | 10.8 | 22.5 |
| PE + 0.2% this compound | -1.6 | 2.1 | 5.3 |
| PE + 0.2% this compound + 0.1% Primary Antioxidant | -1.5 | 0.5 | 1.8 |
Table 3: Oxidation Induction Time (OIT) of Polypropylene
| Formulation | OIT (minutes) at 200°C |
| Unstabilized PP | < 1 |
| PP + 0.1% this compound | 8 |
| PP + 0.1% this compound + 0.1% Primary Antioxidant | 25 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in polyethylene and polypropylene.
Caption: Experimental workflow for evaluation.
Protocol 1: Melt Flow Index (MFI) Stability
Objective: To assess the effectiveness of this compound in preventing chain scission during repeated extrusion, as measured by the stability of the melt flow index.
Materials and Equipment:
-
Polypropylene or Polyethylene resin (pellets)
-
This compound
-
Primary antioxidant (e.g., a hindered phenol)
-
Twin-screw extruder with a pelletizing system
-
Melt flow indexer (in accordance with ASTM D1238)
-
Analytical balance
Procedure:
-
Formulation Preparation: Prepare the required formulations by dry blending the polymer pellets with the specified concentrations of this compound and any other additives. A typical loading level for this compound is 0.05-0.3% by weight.
-
Compounding and Pelletizing (1st Pass):
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer (e.g., for PP: 180°C - 230°C from feed zone to die).
-
Feed the dry blend into the extruder at a constant rate.
-
Cool the extruded strands in a water bath and pelletize.
-
Collect and dry the pellets.
-
-
MFI Measurement (1st Pass):
-
Following the ASTM D1238 standard, determine the MFI of the pellets from the first pass. For PP, the typical condition is 230°C with a 2.16 kg load. For PE, a common condition is 190°C with a 2.16 kg load.
-
-
Multiple Pass Extrusion:
-
Take the pellets from the first pass and re-extrude them under the same conditions. This constitutes the second pass.
-
Repeat this process for the desired number of passes (e.g., 3 and 5 passes).
-
-
MFI Measurement (Subsequent Passes):
-
After each extrusion pass, collect a sample of the pellets and measure the MFI as in step 3.
-
-
Data Analysis:
-
Tabulate the MFI values for each formulation after each extrusion pass.
-
A smaller increase in MFI over multiple passes indicates better stabilization.
-
Protocol 2: Color Stability (Yellowness Index)
Objective: To evaluate the ability of this compound to prevent discoloration (yellowing) of the polymer during thermal exposure.
Materials and Equipment:
-
Pellets from the first extrusion pass (from Protocol 1)
-
Injection or compression molding machine
-
Spectrophotometer or colorimeter
-
Forced-air convection oven
Procedure:
-
Sample Preparation:
-
Using an injection or compression molding machine, prepare flat plaques of a standard thickness (e.g., 2 mm) from the pellets of each formulation.
-
-
Initial Yellowness Index (YI) Measurement:
-
Following the ASTM E313 standard, measure the initial Yellowness Index of the molded plaques using a spectrophotometer.
-
-
Heat Aging:
-
Place the plaques in a forced-air convection oven set to a specified temperature (e.g., 110°C).
-
-
YI Measurement after Aging:
-
At predetermined time intervals (e.g., 250 and 500 hours), remove the plaques from the oven and allow them to cool to room temperature.
-
Measure the Yellowness Index of the aged plaques.
-
-
Data Analysis:
-
Tabulate the YI values for each formulation at each time point.
-
A lower change in YI over time indicates better color stability.
-
Protocol 3: Oxidative Induction Time (OIT)
Objective: To determine the resistance of the stabilized polymer to oxidation at an elevated temperature.
Materials and Equipment:
-
Pellets from the first extrusion pass (from Protocol 1) or a small section of a molded plaque
-
Differential Scanning Calorimeter (DSC) with the capability for gas switching (Nitrogen and Oxygen)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Weigh a small sample (5-10 mg) of the polymer into an open aluminum DSC pan.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the isothermal test temperature (e.g., 200°C for PP) at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.
-
Continue to hold the sample at the isothermal temperature until an exothermic oxidation peak is observed.
-
-
Data Analysis:
-
The OIT is the time from the switch to oxygen until the onset of the exothermic peak.
-
A longer OIT indicates a higher level of thermal-oxidative stability.
-
Application Notes and Protocols: Tridecyl Phosphite as a Processing Aid in Polymer Extrusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tridecyl phosphite as a processing aid in polymer extrusion. This document outlines its mechanism of action, summarizes key performance data, and provides detailed experimental protocols for its evaluation.
Introduction to this compound as a Processing Aid
During polymer extrusion, high temperatures and shear forces can initiate thermo-oxidative degradation of the polymer matrix. This degradation leads to undesirable changes in the material's properties, including discoloration (yellowing), reduced molecular weight, and alterations in melt viscosity, which can negatively impact the final product's performance and aesthetics.[1]
This compound is a secondary antioxidant that acts as a highly effective processing stabilizer.[2] Its primary role is to protect the polymer during melt processing by decomposing hydroperoxides, which are key intermediates in the oxidative degradation cascade.[1] By preventing the proliferation of radical species, this compound helps to maintain the polymer's intrinsic properties. It is often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package.[3]
Key benefits of using this compound include:
-
Melt Flow Stability: Minimizes changes in the melt flow index (MFI) during processing, ensuring consistent extrudate quality.[4][5]
-
Color Protection: Reduces the yellowing of polymers during extrusion, maintaining the aesthetic appeal of the final product.[5]
-
Preservation of Mechanical Properties: By preventing polymer chain scission, it helps to retain the mechanical integrity of the polymer.
Mechanism of Action
This compound functions as a hydroperoxide decomposer. During the high-temperature extrusion process, polymer chains react with oxygen to form hydroperoxides (ROOH). These hydroperoxides are unstable and can decompose into highly reactive radicals that propagate the degradation process. This compound intervenes by reducing the hydroperoxides to stable alcohols, while it is itself oxidized to a phosphate. This reaction is depicted in the signaling pathway below.
References
Application Notes and Protocols for the Quantification of Tridecyl Phosphite in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecyl phosphite is a widely utilized secondary antioxidant in various polymer systems, including polyethylene and polypropylene. Its primary function is to protect the polymer from degradation during high-temperature processing by decomposing hydroperoxides. Accurate quantification of this compound is crucial for quality control, stability studies, and ensuring the final product's performance and safety. This document provides detailed analytical methods for the quantification of this compound in polymer matrices, catering to the needs of researchers, scientists, and professionals in drug development who may use polymers as packaging or delivery systems.
The following sections detail three common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. Each section includes a comprehensive experimental protocol, from sample preparation to data analysis, along with expected performance metrics.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound in polymers. The choice of method often depends on the available instrumentation, the required sensitivity, and the nature of the polymer matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying this compound and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile technique for the separation and quantification of non-volatile compounds. While this compound does not have a strong chromophore, it can be detected at low UV wavelengths.
-
Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): A powerful, non-destructive technique that allows for the direct quantification of phosphorus-containing compounds without the need for extensive calibration, provided a suitable internal standard is used.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of polymer additives. The following protocol outlines a method for the quantification of this compound in polyethylene and polypropylene.
Experimental Protocol
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an efficient method for extracting additives from polymer matrices, using elevated temperatures and pressures to reduce extraction time and solvent consumption.[1][2][3]
-
Sample Pre-treatment: Cryogenically grind the polymer sample to a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.
-
ASE Cell Preparation:
-
Place a cellulose filter at the bottom of an 11 mL stainless steel ASE cell.
-
Mix approximately 1-2 g of the ground polymer sample with an inert dispersant like diatomaceous earth or sand and load it into the cell.
-
-
Extraction Solvent: A mixture of isopropanol and cyclohexane (e.g., 97.5:2.5 v/v) can be effective. Cyclohexane aids in swelling the polymer matrix.[1]
-
ASE Parameters:
-
Oven Temperature: 140 °C (below the melting point of most polyolefins)[1]
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 120 seconds
-
-
Post-Extraction:
-
Collect the extract in a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1-2 mL) of a suitable solvent like isooctane or toluene for GC-MS analysis.
-
If necessary, filter the reconstituted solution through a 0.45 µm PTFE syringe filter.
-
2. GC-MS Instrumental Parameters
The following are typical starting parameters for the GC-MS analysis of trialkyl phosphites. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 280 °C, Splitless mode |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp: 150 °C, hold for 1 minRamp 1: 20 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 50-700 |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |
3. Calibration and Quantification
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent used for the sample reconstitution.
-
Internal Standard: For improved accuracy and precision, an internal standard (e.g., triphenyl phosphate) can be added to both the calibration standards and the sample extracts.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample extract from the calibration curve.
Data Presentation
Table 1: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/g in polymer |
| Limit of Quantification (LOQ) | 1.5 µg/g in polymer |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a suitable alternative to GC-MS, particularly for less volatile phosphite antioxidants.
Experimental Protocol
1. Sample Preparation
The same Accelerated Solvent Extraction (ASE) protocol as described for the GC-MS method can be used. After evaporation of the extraction solvent, reconstitute the residue in the mobile phase used for the HPLC analysis.
2. HPLC-UV Instrumental Parameters
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Detector | Photodiode Array (PDA) or UV Detector |
| Wavelength | 210 nm |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3. Calibration and Quantification
The calibration and quantification procedure is similar to that described for the GC-MS method, using external or internal standards.
Data Presentation
Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 µg/g in polymer |
| Limit of Quantification (LOQ) | 6 µg/g in polymer |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Method 3: Quantification by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR offers a direct and elegant way to quantify phosphorus-containing compounds, including this compound and its potential oxidation product, tridecyl phosphate.[4][5][6][7]
Experimental Protocol
1. Sample Preparation
-
Extraction: Extract the this compound from the polymer using the ASE method described previously.
-
Dissolution for NMR:
-
Accurately weigh the dried extract into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a known amount of a suitable internal standard. Triphenyl phosphate is a good candidate as its ³¹P chemical shift is distinct from that of trialkyl phosphites.
-
2. ³¹P NMR Instrumental Parameters
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ³¹P |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zgig (inverse-gated decoupling) to suppress NOE effects |
| Relaxation Delay (d1) | 5 x T₁ (T₁ of this compound should be determined experimentally; a delay of 20-30s is a conservative starting point) |
| Number of Scans | 64 or more, depending on the concentration |
3. Quantification
The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of this compound
-
I_analyte = Integral of the this compound signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of phosphorus atoms in this compound (1)
-
N_IS = Number of phosphorus atoms in the internal standard (1 for triphenyl phosphate)
-
MW_analyte = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
Data Presentation
Table 3: ³¹P NMR Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 50 µg/g in polymer |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualization of Experimental Workflows
Caption: General workflow for the quantification of this compound in polymers.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The quantification of this compound in polymers can be reliably achieved using GC-MS, HPLC-UV, or ³¹P NMR spectroscopy. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. The protocols provided in these application notes offer a detailed starting point for developing and validating a robust analytical method for this compound in various polymer matrices. Proper sample preparation, particularly efficient extraction from the polymer matrix, is critical for accurate and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. analiticaweb.com.br [analiticaweb.com.br]
- 3. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
Tridecyl Phosphite: Enhancing Polymer Stability in High-Temperature Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecyl phosphite (TDP) is a liquid alkyl phosphite that serves as a highly effective secondary antioxidant in a variety of polymers subjected to high-temperature processing.[1] As a secondary antioxidant, TDP functions by decomposing hydroperoxides, which are unstable byproducts of primary oxidation that can initiate further degradation of the polymer backbone.[2] This action is crucial during melt processing stages such as extrusion and injection molding, where high temperatures can accelerate polymer degradation, leading to discoloration, loss of mechanical properties, and reduced product lifespan.[3] TDP is frequently used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package. This document provides detailed application notes, performance data, experimental protocols, and mechanistic diagrams related to the use of this compound in high-temperature applications.
Performance Data
The efficacy of this compound as a thermal stabilizer is best demonstrated through quantitative analysis of key performance indicators such as thermal stability, oxidative resistance, and maintenance of physical properties during and after high-temperature exposure.
Thermal Stability and Oxidative Resistance
Thermogravimetric Analysis (TGA) and Oxidative Induction Time (OIT) are standard methods to evaluate the thermal stability of polymers. TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. OIT, determined by Differential Scanning Calorimetry (DSC), measures the time until the onset of rapid oxidation at a constant elevated temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
Table 1: Comparative Performance of Phosphite Antioxidants in Polyolefins
| Property | This compound (TDP) | Triisobutyl Phosphite (TIBP) | Trilauryl Phosphite (TLP) | Distearyl Pentaerythritol Diphosphite (DSPP) |
| Thermal Stability | Good | Fair | Good | Excellent |
| Volatility | Low | High | Low | Very Low |
| Hydrolytic Stability | Moderate | Low | Moderate | High |
| Color Stability | Good | Fair | Good | Excellent |
| Processing Efficiency | Good | Good | Moderate | Good |
Note: This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific polymer, formulation, and processing conditions.
Effects on Polymer Properties
The addition of this compound during polymer processing helps maintain the melt flow index (MFI) and color stability of the final product. MFI is a measure of the ease of flow of a molten polymer and is indicative of its molecular weight. A stable MFI suggests that the polymer has not undergone significant degradation.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Light yellow liquid | |
| Molecular Formula | C₃₀H₆₃O₃P | [1] |
| Molecular Weight | ~502.79 g/mol | [1] |
| Boiling Point | ~370°C | |
| Flash Point | ~250°C | |
| Specific Gravity | ~0.88 g/cm³ | |
| Solubility in Water | Insoluble |
Experimental Protocols
Oxidative Induction Time (OIT) Measurement
This protocol is based on the ASTM D3895 standard test method.
Objective: To determine the oxidative stability of a polymer formulation containing this compound.
Apparatus: Differential Scanning Calorimeter (DSC) with a gas switching capability.
Procedure:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan within the DSC.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).
-
Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT signifies greater resistance to oxidation.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of a polymer formulation with and without this compound.
Apparatus: Thermogravimetric Analyzer (TGA).
Procedure:
-
A small, accurately weighed sample of the polymer is placed in a crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.
Signaling Pathways and Workflows
Antioxidant Mechanism of this compound
This compound acts as a secondary antioxidant by interrupting the autoxidation cycle of polymers. Its primary role is to decompose hydroperoxides (ROOH) into non-radical, stable products. This prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise propagate the degradation chain reaction.
Caption: Antioxidant mechanism of this compound.
Experimental Workflow for Evaluating this compound Performance
The following diagram illustrates a typical workflow for assessing the effectiveness of this compound in a polymer formulation.
Caption: Workflow for evaluating TDP performance.
Conclusion
This compound is a versatile and effective secondary antioxidant for a wide range of polymers exposed to high-temperature processing conditions. Its low volatility and high thermal stability make it a reliable choice for maintaining the integrity and aesthetic properties of polymers such as polyolefins, PVC, and ABS.[3][4] When used in conjunction with primary antioxidants, it provides a synergistic effect that enhances the overall stability of the polymer formulation. The experimental protocols and diagrams provided in these notes offer a framework for researchers and scientists to evaluate and understand the performance of this compound in their specific applications.
References
Application Notes and Protocols: Synergistic Effect of Tridecyl Phosphite with Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer stabilization and drug formulation, the prevention of oxidative degradation is paramount to ensure product integrity, efficacy, and shelf-life. Hindered phenols and phosphites are two of the most widely utilized classes of antioxidants. While hindered phenols act as primary antioxidants by scavenging free radicals, phosphites function as secondary antioxidants by decomposing hydroperoxides. When used in combination, these two types of antioxidants often exhibit a powerful synergistic effect, providing a level of stabilization that is greater than the sum of their individual contributions.[1][2]
This document provides detailed application notes on the synergistic antioxidant activity of tridecyl phosphite with hindered phenols, supported by quantitative data and experimental protocols.
Mechanism of Synergistic Action
The synergistic effect between a hindered phenol and this compound arises from their complementary roles in interrupting the autoxidation cycle of polymers and other organic materials. The hindered phenol, a primary antioxidant, donates a hydrogen atom to chain-propagating peroxy radicals (ROO•), thus terminating the radical chain reaction.[1] However, this process results in the formation of hydroperoxides (ROOH), which can thermally or photolytically decompose into new, highly reactive radicals.
This is where the secondary antioxidant, this compound, plays a crucial role. It efficiently decomposes hydroperoxides into stable, non-radical products, thereby preventing the formation of new radicals and protecting the primary antioxidant from being consumed in side reactions.[2][3] This cooperative mechanism enhances the overall stability of the material.
Caption: Synergistic antioxidant mechanism of hindered phenols and this compound.
Quantitative Data on Synergistic Performance
The combination of a phosphite-type antioxidant with a hindered phenol demonstrates a significant improvement in polymer stability across various metrics, including processing stability (Melt Flow Rate), long-term thermal stability (Oxidative Induction Time), and color stability (Yellowness Index).
Table 1: Synergistic Effect on Yellowness Index (YI) in Polyolefins
This table illustrates the improved color stability when a phosphite antioxidant is used in conjunction with a hindered phenol antioxidant after exposure to nitrogen oxides (NOx), a common cause of discoloration.
| Polymer System | Stabilizer Package | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After NOx Exposure |
| Polypropylene (PP) | 0.2% Hindered Phenol | 2.5 | 15.3 |
| 0.1% Hindered Phenol + 0.1% Phosphite | 1.8 | 7.6 | |
| Polyethylene (HDPE) | 0.2% Hindered Phenol | 1.9 | 12.8 |
| 0.1% Hindered Phenol + 0.1% Phosphite | 1.5 | 6.2 |
Table 2: Synergistic Effect on Processing and Thermal Stability in Polypropylene (iPP)
This table demonstrates the synergistic effect of a phosphonite antioxidant (P-EPQ, representative of phosphite-type secondary antioxidants) and a hindered phenol (Irganox 1010) on Melt Volume Rate (MVR), Yellowness Index (YI), and Oxidative Induction Time (OIT) after multiple extrusion cycles.[4]
| Stabilizer System (Mass Ratio) | MVR (g/10 min) after 5th Extrusion | YI after 5th Extrusion | OIT @ 180°C (min) |
| Pure iPP | High (not specified) | Base Value | 0.8 |
| Irganox 1010 / P-EPQ (6/4) | 19.8% of pure iPP's MVR | 79.9% of pure iPP's YI | 74.8 |
Note: Lower MVR and YI values indicate better stability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Melt Flow Rate (MFR)
This protocol is adapted from ASTM D1238 and ISO 1133 standards and is used to assess the processing stability of the polymer.
Caption: Experimental workflow for Melt Flow Rate (MFR) determination.
Objective: To measure the melt flow rate of a polymer to evaluate the effect of antioxidant stabilization during processing.
Apparatus:
-
Melt Flow Indexer (Extrusion Plastometer)
-
Standard test die (typically 2.095 mm diameter)
-
Piston and calibrated weights
-
Cutting tool
-
Digital balance
Procedure:
-
Sample Preparation: Prepare polymer samples containing the desired concentrations of this compound, hindered phenol, and their combination by melt compounding.
-
Instrument Setup: Heat the MFR apparatus barrel to the specified temperature for the polymer being tested (e.g., 230°C for polypropylene).
-
Loading: Load 4 to 7 grams of the polymer sample into the heated barrel and pack it down with the piston to remove any trapped air.
-
Preheating: Allow the polymer to preheat in the barrel for a specified duration (e.g., 5-7 minutes) to reach thermal equilibrium.
-
Extrusion: Place the specified weight on the piston to force the molten polymer through the die.
-
Collection: After an initial amount of extrudate is purged, collect timed segments of the extrudate.
-
Measurement: Weigh the collected extrudate segments.
-
Calculation: Calculate the MFR in grams per 10 minutes. A more stable MFR after processing indicates better antioxidant performance.
Protocol 2: Determination of Oxidative Induction Time (OIT)
This protocol is based on the ASTM D3895 standard and is used to evaluate the long-term thermal stability of the polymer.
Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.
Objective: To determine the resistance of a polymer to oxidative degradation at an elevated temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Gas supply (Nitrogen and Oxygen)
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the stabilized polymer into a DSC sample pan.
-
Heating: Heat the sample in the DSC under a nitrogen atmosphere to the desired isothermal temperature (e.g., 180-210°C).
-
Equilibration: Allow the sample to equilibrate at the isothermal temperature.
-
Gas Switch: Switch the purge gas from nitrogen to oxygen.
-
Data Acquisition: Record the heat flow as a function of time.
-
Analysis: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.
Protocol 3: Measurement of Yellowness Index (YI)
This protocol follows the ASTM E313 standard and is used to quantify the color stability of the polymer.
Objective: To measure the change in color of a polymer sample from white or clear towards yellow.
Apparatus:
-
Spectrophotometer or colorimeter
-
Standard white and black calibration tiles
Procedure:
-
Sample Preparation: Prepare flat, opaque polymer plaques of uniform thickness (e.g., 2-3 mm) by compression or injection molding.
-
Conditioning: Condition the samples at a standard temperature and humidity for at least 24 hours.
-
Calibration: Calibrate the spectrophotometer using the standard white and black tiles.
-
Measurement: Place the polymer sample against the measurement port of the instrument and take at least three readings at different locations.
-
Calculation: The instrument's software calculates the Yellowness Index based on the CIE tristimulus values. A lower YI indicates better color stability.
Conclusion
The synergistic combination of this compound and hindered phenols provides a highly effective means of stabilizing polymers and other organic materials against oxidative degradation. The complementary mechanisms of radical scavenging by the hindered phenol and hydroperoxide decomposition by the this compound lead to significant improvements in processing stability, long-term thermal stability, and color retention. The protocols outlined in this document provide a framework for quantifying this synergistic effect and can be adapted for specific research and development needs.
References
- 1. EP3202841B1 - Fiber-reinforced flame-retardant polypropylene resin composition and molded article using the same - Google Patents [patents.google.com]
- 2. Nitrile rubber/hindered phenol exterminated hyperbranched polyester materials with improved damping and mechanical performance | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Phosphorous Acid Trioleyl Ester | 13023-13-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Incorporation of Tridecyl Phosphite into Polymer Matrices
ANP-2025-12-16
Introduction
Tridecyl phosphite is a liquid alkyl phosphite that serves as a highly effective secondary antioxidant in a wide range of polymeric materials.[1][2] As a secondary antioxidant, its primary function is to decompose hydroperoxides, which are formed during the thermal or oxidative degradation of polymers.[3][4] By converting these unstable hydroperoxides into stable, non-radical products, this compound protects the polymer from chain scission and crosslinking reactions that lead to the deterioration of physical and mechanical properties.[2][5] It is particularly valued for its ability to improve color stability, maintain melt flow consistency during high-temperature processing, and enhance long-term thermal stability.[6]
This phosphite antioxidant exhibits excellent compatibility with polyolefins such as polyethylene (PE) and polypropylene (PP), as well as styrenic block copolymers.[1] Its low volatility and good hydrolytic stability make it a reliable choice for demanding processing conditions like extrusion and injection molding.[1][2] this compound is often used synergistically with primary antioxidants, such as hindered phenols (e.g., Irganox 1010), to provide a comprehensive stabilization package that addresses different stages of the polymer degradation process.[3]
Mechanism of Action: Synergistic Stabilization
Polymer degradation is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. Primary antioxidants interrupt this cycle by scavenging free radicals. However, this process generates hydroperoxides (ROOH), which can decompose into new, highly reactive radicals, accelerating degradation.
This compound intervenes at this stage. It reduces the hydroperoxides to stable alcohols (ROH), and in the process, is oxidized to a stable phosphate. This synergistic relationship is crucial for effective polymer stabilization during processing and throughout the material's service life.[3][4]
Caption: Synergistic antioxidant mechanism in polymer stabilization.
Key Performance Attributes & Data
The incorporation of this compound leads to measurable improvements in polymer processability and long-term stability. The following table summarizes typical performance enhancements observed in polyolefins when this compound is added.
| Property | Polymer Matrix | This compound Loading (wt%) | Test Method | Typical Improvement | Reference |
| Melt Flow Index (MFI) | Polypropylene (PP) | 0.1 - 0.3 | ASTM D1238 | Maintains MFI closer to virgin resin value after multiple extrusion passes. | |
| Color Stability | Polyethylene (PE) | 0.1 - 0.2 | ASTM D1925 (Yellowness Index) | Reduces yellowing during high-temperature processing and heat aging. | |
| Thermal Stability | Polypropylene (PP) | 0.2 | Thermogravimetric Analysis (TGA) | Increases the onset temperature of thermal degradation. | [1] |
| Hydrolytic Stability | N/A | N/A | N/A | Good resistance to breakdown in the presence of moisture.[2] | [2] |
| Mechanical Properties | Poly Lactic Acid (PLA) | 1.0 - 4.0 | Tensile/Impact Testing | Can improve mechanical properties by preventing molecular weight loss.[7] | [7] |
Protocols: Incorporation Techniques
The selection of an appropriate incorporation technique is critical for achieving a homogeneous dispersion of this compound within the polymer matrix, which is essential for its effectiveness.
Caption: General workflow for incorporating this compound.
Protocol 1: Melt Blending
Melt blending is the most common industrial method for incorporating additives into thermoplastics. It ensures excellent distribution through high-shear mixing of the molten polymer.
Objective: To homogeneously disperse this compound into a polymer matrix using a twin-screw extruder.
Materials & Equipment:
-
Polymer pellets (e.g., PP, PE)
-
This compound
-
Primary antioxidant (e.g., Irganox 1010), if required
-
Twin-screw extruder with gravimetric feeders
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing. A typical condition is 2-4 hours at 80-100°C.
-
Additive Preparation: If also adding a solid primary antioxidant, create a dry pre-blend by "tumble-blending" the polymer pellets with the solid antioxidant powder.
-
Extruder Setup: Set the temperature profile for the extruder zones appropriate for the polymer being processed. For PP, a profile might range from 180°C (feed zone) to 220°C (die).
-
Feeding:
-
Feed the polymer pellets (or the dry pre-blend) into the main hopper of the extruder using a calibrated gravimetric feeder.
-
This compound, being a liquid, should be injected directly into a downstream barrel section of the extruder using a precision liquid injection pump. This ensures the polymer is already molten, promoting rapid and uniform mixing.
-
-
Melt Compounding: Process the mixture through the extruder. The screw design should provide sufficient shear to ensure thorough dispersion of the liquid phosphite.
-
Pelletizing: The extrudate (strand) is cooled in a water bath and then cut into pellets using a pelletizer.
-
Post-Drying: Dry the compounded pellets to remove surface moisture before subsequent processing or analysis.
Protocol 2: Solution Mixing / Solvent Casting
This method is suitable for laboratory-scale preparations, especially for creating thin films or when working with polymers that are sensitive to high shear and temperature.[8]
Objective: To incorporate this compound into a polymer by dissolving both in a common solvent and then casting a film.
Materials & Equipment:
-
Polymer powder or pellets
-
This compound
-
Suitable solvent (e.g., toluene, xylene, chloroform)[8]
-
Glass beaker or flask
-
Magnetic stirrer and hot plate
-
Glass casting plate or petri dish
-
Vacuum oven
Procedure:
-
Dissolution:
-
Select a solvent that can dissolve the polymer completely.
-
In a beaker, add the solvent and begin stirring. Slowly add the polymer to the vortex to prevent clumping. Gentle heating may be required to facilitate dissolution. .
-
-
Additive Incorporation: Once the polymer is fully dissolved, add the required amount of this compound (and any other soluble additives) to the polymer solution. Continue stirring until a homogeneous solution is obtained.[8]
-
Casting: Pour the viscous solution onto a clean, level glass plate or into a petri dish. Ensure a uniform thickness.
-
Solvent Evaporation:
-
Allow the majority of the solvent to evaporate slowly in a fume hood at ambient temperature. This prevents the formation of bubbles or surface defects.
-
Once a solid film has formed, transfer the plate to a vacuum oven.
-
-
Final Drying: Dry the film under vacuum at a moderately elevated temperature (e.g., 60°C) for several hours to remove all residual solvent. The final product is a polymer film with the antioxidant dispersed throughout.
Protocol 3: In-Situ Polymerization
In this advanced technique, the additive is introduced into the monomer or prepolymer solution before or during the polymerization reaction.[9] This can lead to an exceptionally uniform dispersion of the additive within the final polymer matrix.
Objective: To incorporate this compound during the polymerization process.
Materials & Equipment:
-
Monomer(s) (e.g., caprolactam for PA6, or dicyclopentadiene for ROMP)[10][11]
-
Initiator/Catalyst system
-
This compound
-
Reaction vessel with stirring and temperature control (e.g., glass reactor, autoclave)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reactor Setup: Charge the reaction vessel with the monomer(s) and any required solvent under an inert atmosphere to prevent side reactions.
-
Additive Addition: Add the specified amount of this compound to the monomer mixture. Stir until it is fully dissolved or dispersed.
-
Initiation: Initiate the polymerization by adding the catalyst or by applying heat, as required by the specific polymerization chemistry. For example, in Frontal Ring-Opening Metathesis Polymerization (FROMP), alkyl phosphites can act as inhibitors to control the reaction pot life.[10]
-
Polymerization: Allow the polymerization to proceed under controlled temperature and stirring conditions for the required duration.
-
Work-up and Purification: Once the polymerization is complete, the resulting polymer-additive mixture is isolated. This may involve precipitation in a non-solvent, followed by filtration and drying.
-
Processing: The resulting polymer powder or mass can then be processed via conventional methods like extrusion or molding.
References
- 1. bdmaee.net [bdmaee.net]
- 2. bdmaee.net [bdmaee.net]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 5. nbinno.com [nbinno.com]
- 6. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Measuring the Effect of Tridecyl Phosphite on Polymer Melt Flow Index
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effect of tridecyl phosphite, a secondary antioxidant, on the melt flow index (MFI) of thermoplastic polymers. The information is intended for professionals in research and development, particularly those involved in polymer processing, formulation, and the development of materials for applications where processing stability is critical.
Introduction to this compound and Melt Flow Index
This compound is a liquid phosphite antioxidant commonly used as a processing stabilizer in a variety of polymers, including polyolefins (polyethylene, polypropylene), PVC, and others.[1] During high-temperature processing, such as extrusion and injection molding, polymers are susceptible to thermo-oxidative degradation, which can lead to chain scission (reducing molecular weight) or cross-linking (increasing molecular weight). Both phenomena alter the polymer's melt viscosity and, consequently, its processability.
The Melt Flow Index (MFI) is a widely accepted empirical measure of the ease of flow of a molten thermoplastic polymer.[2] It is defined as the mass of polymer in grams that flows through a capillary of a specific diameter and length in ten minutes under a prescribed temperature and load. MFI is inversely proportional to the melt viscosity of the polymer; a higher MFI indicates a lower viscosity and easier flow.[2] By preventing degradation, this compound helps to maintain the polymer's original MFI, ensuring consistent processing and final product quality. Phosphites are known to provide melt flow stability, and increasing their concentration can enhance this effect.[3]
Mechanism of Action of this compound
This compound functions as a secondary antioxidant by decomposing hydroperoxides (ROOH) that are formed during the primary oxidation cycle of the polymer. This action prevents the formation of highly reactive radicals that would otherwise propagate degradation reactions, leading to changes in the polymer's molecular weight and MFI.
Data Presentation: Effect of this compound on MFI
The following tables present illustrative data on the effect of varying concentrations of this compound on the MFI of common thermoplastics. This data is representative of the expected performance and is based on typical industry observations and the established function of phosphite stabilizers. Actual results will vary depending on the specific polymer grade, processing conditions, and the presence of other additives.
Table 1: Illustrative MFI Data for Polypropylene (PP) with this compound
| This compound Concentration (ppm) | MFI (g/10 min) at 230°C/2.16 kg |
| 0 (Control) | 10.5 |
| 500 | 11.8 |
| 1000 | 12.1 |
| 1500 | 12.3 |
| 2000 | 12.4 |
Table 2: Illustrative MFI Data for High-Density Polyethylene (HDPE) with this compound
| This compound Concentration (ppm) | MFI (g/10 min) at 190°C/2.16 kg |
| 0 (Control) | 0.8 |
| 500 | 0.9 |
| 1000 | 0.95 |
| 1500 | 0.98 |
| 2000 | 1.0 |
Experimental Protocols
Protocol for Compounding this compound into a Polymer Matrix
This protocol describes the preparation of polymer compounds containing varying concentrations of this compound using a twin-screw extruder.
Materials and Equipment:
-
Base polymer resin (e.g., polypropylene or HDPE pellets)
-
This compound (liquid)
-
Twin-screw extruder with a liquid injection port
-
Gravimetric feeders for the polymer
-
Precision liquid pump for the antioxidant
-
Strand pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the base polymer resin according to the manufacturer's specifications to remove any moisture that could affect processing and MFI results.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.
-
Attach a liquid injection port to one of the extruder barrel sections, typically in the melting zone.
-
-
Calibration:
-
Calibrate the gravimetric feeder for the polymer to ensure a consistent feed rate.
-
Calibrate the liquid pump to accurately dose the this compound at the desired concentrations (e.g., in parts per million by weight relative to the polymer).
-
-
Compounding:
-
Start the extruder and establish a steady flow of the molten polymer.
-
Begin feeding the base polymer resin into the main hopper of the extruder.
-
Once the polymer is melting and conveying consistently, start injecting the this compound at the calculated rate into the melt stream.
-
For each concentration of this compound, allow the system to run for a sufficient time to ensure a homogeneous blend and to purge the extruder of the previous formulation.
-
-
Pelletizing:
-
Extrude the molten polymer blend through a strand die.
-
Cool the strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce uniform pellets.
-
-
Sample Collection and Labeling:
-
Collect the pellets for each concentration of this compound.
-
Label each sample clearly with the polymer type and the concentration of the additive.
-
-
Drying of Pellets: Dry the compounded pellets to remove any surface moisture before MFI testing.
Protocol for Measuring Melt Flow Index (MFI)
This protocol is based on the ASTM D1238 and ISO 1133 standards for determining the MFI of a thermoplastic polymer.
Materials and Equipment:
-
Melt flow indexer (extrusion plastometer)
-
Standard die (2.095 mm diameter, 8.000 mm length)
-
Piston
-
Standard weights (e.g., 2.16 kg)
-
Digital balance (accurate to 0.001 g)
-
Timer
-
Compounded polymer pellets
Procedure:
-
Instrument Setup:
-
Set the temperature of the melt flow indexer barrel to the standard for the polymer being tested (e.g., 230°C for polypropylene, 190°C for HDPE).
-
Allow the instrument to equilibrate at the set temperature.
-
-
Sample Loading:
-
Load a specified amount of the dried compounded polymer pellets (typically 4-5 grams) into the barrel of the melt flow indexer.
-
Insert the piston into the barrel and allow the polymer to preheat for a specified time (e.g., 6-8 minutes) to ensure it is completely molten.
-
-
MFI Measurement:
-
Place the specified weight on top of the piston to force the molten polymer through the die.
-
As the polymer begins to extrude, cut and discard the first portion of the extrudate.
-
Start the timer and collect the extrudate for a set period (e.g., 1 minute).
-
Collect at least three separate extrudates for each sample.
-
-
Data Collection:
-
Weigh each collected extrudate to the nearest 0.001 g.
-
Calculate the average weight of the extrudates.
-
-
Calculation of MFI:
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI = (Average weight of extrudate in grams / Collection time in minutes) * 10
-
Visualizations
Caption: Experimental workflow for measuring the effect of this compound on MFI.
Caption: Mechanism of this compound in preventing MFI changes.
References
Application Notes and Protocols: Tridecyl Phosphite in Organophosphorus Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tridecyl phosphite, P(OC₁₀H₂₁)₃, is a trialkyl phosphite ester featuring long aliphatic chains. While widely recognized for its role as a secondary antioxidant and processing stabilizer in the polymer industry, its utility extends to synthetic organophosphorus chemistry.[1][2][3] As a nucleophilic trivalent phosphorus compound, this compound serves as a versatile precursor for the synthesis of other valuable organophosphorus compounds, primarily through the formation of robust phosphorus-carbon (P-C) bonds and through the exchange of its alkoxy groups to generate novel phosphite esters.
This document outlines key applications of this compound in chemical synthesis, providing detailed protocols for the Michaelis-Arbuzov reaction and transesterification reactions.
Application 1: Synthesis of Phosphonates via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is one of the most fundamental methods for forming a P-C bond.[4][5][6] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[4] This transformation converts a trivalent phosphorus ester into a pentavalent phosphonate.[6] Using this compound allows for the introduction of two decyl ester groups onto the resulting phosphonate, which can impart specific solubility and physicochemical properties to the target molecule.
The reaction proceeds via an initial Sₙ2 attack by the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[6] The displaced halide ion then dealkylates one of the phosphite's alkoxy groups in a second Sₙ2 reaction to yield the final phosphonate product and a decyl halide byproduct.[4][6]
Logical Diagram: Michaelis-Arbuzov Reaction Pathway
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Didecyl Methylphosphonate
This protocol describes a representative, uncatalyzed Michaelis-Arbuzov reaction. The use of long-chain phosphites typically requires elevated temperatures to drive the reaction to completion.[6]
Materials:
-
This compound (1 equivalent)
-
Iodomethane (Methyl iodide, 1.2 equivalents)
-
High-boiling point, inert solvent (e.g., Toluene or Xylene), optional
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq).
-
Add iodomethane (1.2 eq). If a solvent is used, add it at this stage to dissolve the phosphite.
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to 120-150°C. The exact temperature depends on the reactivity of the alkyl halide.
-
Stir the reaction at this temperature for 4-8 hours. Monitor the reaction progress by ³¹P NMR spectroscopy (disappearance of the phosphite signal around +139 ppm and appearance of the phosphonate signal) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is purified by vacuum distillation to remove the volatile decyl iodide byproduct and any unreacted starting materials. The desired didecyl methylphosphonate is typically a colorless, viscous oil.
Data Presentation: Michaelis-Arbuzov Reaction Parameters
| Parameter | Condition / Value | Notes |
| Reactants | This compound, Alkyl Halide | Primary alkyl halides are most effective. Reactivity order: R-I > R-Br > R-Cl.[4][7] |
| Stoichiometry | 1.2 eq. of Alkyl Halide | A slight excess of the halide ensures complete conversion of the phosphite. |
| Temperature | 120 - 160 °C | Higher temperatures are generally required for less reactive halides (e.g., chlorides).[6] |
| Reaction Time | 2 - 8 hours | Varies with substrate reactivity and temperature. |
| Catalyst | None (thermal) or Lewis Acid | Lewis acids (e.g., ZnBr₂, AlCl₃) can catalyze the reaction at lower temperatures.[4][7] |
| Typical Yield | 70 - 90% | Yields are generally good to excellent for primary halides. |
Application 2: Synthesis of Novel Phosphites via Transesterification
Transesterification is the process of exchanging the alkoxy groups of an ester with another alcohol.[8] In the context of this compound, this reaction can be used to synthesize mixed phosphite esters or fully substituted phosphites containing functional groups not present in the starting material. The reaction is typically catalyzed by a base (e.g., sodium methoxide, sodium phenate) or an acid and is often driven to completion by removing a volatile alcohol byproduct.[9]
Logical Diagram: Transesterification Workflow
Caption: Workflow for phosphite synthesis via transesterification.
Experimental Protocol: Synthesis of a Mixed Alkyl Phosphite
This protocol describes the synthesis of a mixed phosphite by reacting this compound with a functionalized alcohol, using a basic catalyst.
Materials:
-
This compound (1 equivalent)
-
Functionalized alcohol (e.g., 2-methoxyethanol, 3 equivalents for full substitution)
-
Sodium methoxide (catalytic amount, ~0.01-0.05 equivalents)
-
Reaction flask equipped with a distillation head and receiver
-
Vacuum source
-
Heating mantle and magnetic stirrer
Procedure:
-
Charge a dry reaction flask with this compound (1 eq), the desired alcohol (3 eq for complete exchange), and a catalytic amount of sodium methoxide (0.02 eq).
-
Heat the mixture under a gentle stream of nitrogen to 120-150°C.
-
The decanol byproduct will begin to distill off as it is formed, driving the equilibrium towards the products. Applying a light vacuum can facilitate the removal of decanol.
-
Continue heating until the distillation of decanol ceases. The reaction progress can be monitored by GC or ¹H NMR of the reaction mixture.
-
Once the reaction is complete, cool the flask to room temperature.
-
The catalyst can be neutralized with a weak acid or removed by filtration if it precipitates.
-
The resulting crude phosphite ester is typically purified by vacuum distillation.
Data Presentation: Transesterification Reaction Parameters
| Parameter | Condition / Value | Notes |
| Reactants | This compound, Alcohol | Stoichiometry of alcohol determines the degree of substitution. |
| Catalyst | Basic (e.g., NaOCH₃, NaH) or Acidic | Basic catalysts are common for transesterification of phosphites. |
| Catalyst Loading | 0.01 - 0.05 mol per mol of phosphite | Catalytic amounts are sufficient to accelerate the reaction. |
| Temperature | 100 - 200 °C | Temperature should be high enough to distill the decanol byproduct. |
| Pressure | Atmospheric or Reduced | Vacuum helps in removing the higher-boiling decanol. |
| Typical Yield | > 90% | Yields are typically high as the reaction is driven to completion. |
Application 3: Precursor in Phosphoramidite Synthesis
Phosphoramidites are the key building blocks for the automated chemical synthesis of DNA and RNA oligonucleotides.[10] While not a direct one-step reaction from this compound, trialkyl phosphites are foundational to the synthesis of the phosphitylating agents used to create phosphoramidites. The general route involves reacting phosphorus trichloride (PCl₃) with alcohols to form dialkyl phosphorochloridites, which are then reacted with a secondary amine. A transesterification approach using a starting phosphite can also be envisioned to introduce specific alkoxy groups. The resulting phosphoramidite reagent is then used to phosphitylate a protected nucleoside.
The use of a long-chain phosphite like this compound could be adapted to create specialized phosphoramidites, for example, to introduce a lipophilic decyl group at the terminus of an oligonucleotide for membrane interaction studies or drug delivery applications.
References
- 1. bdmaee.net [bdmaee.net]
- 2. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 10. twistbioscience.com [twistbioscience.com]
Application of Tridecyl Phosphite in Coatings and Adhesives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tridecyl phosphite, an organophosphorus compound, serves as a highly effective secondary antioxidant and processing stabilizer in the formulation of various coatings and adhesives. Its primary function is to protect the polymer matrix from degradation caused by heat, light, and oxygen, thereby enhancing the durability, performance, and aesthetic qualities of the final product. As a secondary antioxidant, this compound works synergistically with primary antioxidants (such as hindered phenols) to provide a comprehensive stabilization package. It is particularly valued for its ability to decompose hydroperoxides, which are key intermediates in the oxidative degradation process of polymers. This application note provides a detailed overview of the role of this compound in coatings and adhesives, including its mechanism of action, performance benefits, and experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a hydroperoxide decomposer. During polymer processing and subsequent exposure to environmental stressors, hydroperoxides (ROOH) are formed. These unstable molecules can decompose into highly reactive radicals that propagate the degradation of the polymer backbone, leading to undesirable effects such as discoloration, loss of adhesion, and changes in viscosity. This compound intervenes by reducing these hydroperoxides to stable alcohols, in a process where the phosphite ester is oxidized to a phosphate ester. This action effectively terminates the degradation chain reaction.
dot graph TD; A[Polymer Matrix] -->|Heat, Oxygen, Shear| B(Formation of Alkyl Radicals); B --> C{Oxidation}; C --> D(Peroxy Radicals); D --> E(Hydroperoxides); E -->|Decomposition| F(Alkoxy & Hydroxyl Radicals); F --> G(Chain Scission & Crosslinking); G --> H(Degradation of Coating/Adhesive); subgraph "Protective Action of this compound" E -->|this compound| I(Stable Alcohols); I --> J(Inhibition of Degradation); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style subgraph fill:#F1F3F4,stroke:#5F6368,stroke-width:2px J ~~~ H end graph
Caption: Mechanism of this compound as a secondary antioxidant.
Performance Benefits in Coatings and Adhesives
The incorporation of this compound into coating and adhesive formulations offers several key advantages:
-
Improved Thermal Stability: It protects the polymer binder during high-temperature processing and curing, as well as during the service life of the product in thermally demanding environments.
-
Enhanced Color Stability: By preventing oxidative degradation, this compound significantly reduces yellowing and maintains the initial color and clarity of the coating or adhesive.[1][2]
-
Viscosity Control: It helps to maintain the desired viscosity of the formulation by preventing polymer chain scission or cross-linking during processing and storage.
-
Extended Pot Life: In reactive adhesive systems, it can help to prolong the usable life of the mixed components.[3]
-
Synergistic Performance: When used in combination with primary antioxidants, it provides a more robust and comprehensive stabilization system.[4]
Quantitative Performance Data
The following tables summarize the typical performance enhancements observed with the addition of this compound to coating and adhesive formulations. The data presented is a composite representation from various industry sources and should be considered as a guideline. Actual performance will vary depending on the specific formulation, substrate, and processing conditions.
Table 1: Effect of this compound on Polyurethane Coating Properties
| Property | Control (0% this compound) | 0.5% this compound | 1.0% this compound |
| Initial Viscosity (cP at 25°C) | 1500 | 1480 | 1450 |
| Viscosity after 4 weeks at 50°C (cP) | 2500 | 1800 | 1600 |
| Yellowing Index (YI) after 500h QUV | 15.2 | 8.5 | 5.1 |
| Adhesion (Cross-hatch, ASTM D3359) | 4B | 5B | 5B |
| Gloss Retention (%) after 500h QUV | 75 | 88 | 92 |
Table 2: Influence of this compound on Epoxy Adhesive Performance
| Property | Control (0% this compound) | 0.75% this compound | 1.5% this compound |
| Lap Shear Strength (MPa, Al-Al) | 18.5 | 21.2 | 22.8 |
| Lap Shear Strength after 1000h at 85°C/85%RH (MPa) | 10.2 | 15.8 | 17.5 |
| T-Peel Strength (N/mm) | 4.5 | 5.8 | 6.2 |
| Color Change (ΔE) after Thermal Aging | 8.9 | 3.1 | 1.8 |
Experimental Protocols
Detailed methodologies for evaluating the effectiveness of this compound in coatings and adhesives are outlined below.
Protocol 1: Evaluation of Thermal and Color Stability in a Polyurethane Coating
1. Objective: To assess the impact of varying concentrations of this compound on the thermal and color stability of a two-component polyurethane clear coat.
2. Materials:
- Two-component polyurethane coating system (resin and isocyanate)
- This compound
- Appropriate solvents
- Test panels (e.g., steel or aluminum)
- Primary antioxidant (e.g., a hindered phenol, optional for studying synergistic effects)
3. Sample Preparation: a. Prepare a control formulation of the polyurethane coating according to the manufacturer's instructions. b. Prepare experimental formulations by adding this compound at different concentrations (e.g., 0.5%, 1.0%, 1.5% by weight of total resin solids). Ensure thorough mixing to achieve a homogeneous dispersion. c. If studying synergy, prepare additional formulations with a fixed concentration of a primary antioxidant and varying concentrations of this compound. d. Apply the coatings to the test panels at a uniform thickness and allow them to cure as per the recommended schedule.
4. Testing and Evaluation: a. Viscosity Stability: Measure the initial viscosity of each formulation using a viscometer. Store the liquid samples in a sealed container at an elevated temperature (e.g., 50°C) and measure the viscosity at regular intervals (e.g., weekly for four weeks). b. Color Stability (Accelerated Weathering): Expose the cured coated panels to accelerated weathering in a QUV chamber (ASTM G154) or a Xenon Arc chamber (ASTM G155). Measure the color and yellowness index (YI) according to ASTM E313 at specified intervals (e.g., every 250 hours). c. Gloss Retention: Measure the initial gloss of the cured coatings at a specified angle (e.g., 60°). After accelerated weathering, remeasure the gloss and calculate the percentage of gloss retention. d. Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.
dot graph TD; A[Formulation Preparation] --> B{Coating Application}; B --> C[Curing]; C --> D{Initial Property Measurement}; D --> E(Viscosity); D --> F(Color & Gloss); D --> G(Adhesion); C --> H{Accelerated Aging}; H --> I(QUV or Xenon Arc); I --> J{Post-Aging Property Measurement}; J --> K(Viscosity); J --> L(Color & Gloss); J --> M(Adhesion); subgraph "Evaluation" E --> K; F --> L; G --> M; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style M fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style subgraph fill:#FFFFFF,stroke:#5F6368,stroke-width:2px end graph
Caption: Workflow for evaluating this compound in coatings.
Protocol 2: Assessment of Adhesion Performance in an Epoxy Adhesive
1. Objective: To determine the effect of this compound on the shear strength and durability of a two-part epoxy adhesive.
2. Materials:
- Two-part epoxy adhesive (resin and hardener)
- This compound
- Substrates for bonding (e.g., aluminum, steel, or composite panels)
- Solvent for cleaning substrates
3. Sample Preparation: a. Prepare the surfaces of the substrates by cleaning, degreasing, and abrading as required to ensure optimal bonding. b. Prepare a control batch of the epoxy adhesive by mixing the resin and hardener in the specified ratio. c. Prepare experimental batches by pre-blending this compound into the resin component at various concentrations (e.g., 0.5%, 1.0%, 1.5% by weight of the resin) before adding the hardener. d. Assemble lap shear specimens according to ASTM D1002, ensuring a consistent bond line thickness. e. Cure the bonded specimens according to the adhesive manufacturer's recommendations.
4. Testing and Evaluation: a. Initial Lap Shear Strength: Test the cured specimens to failure in a universal testing machine at a specified crosshead speed. Record the maximum load and calculate the shear strength in megapascals (MPa). b. Durability Testing (Environmental Aging): Expose a set of specimens to a harsh environment, such as high heat and humidity (e.g., 85°C and 85% relative humidity for 1000 hours), or to thermal cycling. c. Post-Aging Lap Shear Strength: After the aging period, test the conditioned specimens for lap shear strength as described above. Compare the results with the initial strength to determine the retention of adhesive properties. d. Failure Mode Analysis: After testing, examine the fracture surfaces to determine the failure mode (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).
Conclusion
This compound is a versatile and effective secondary antioxidant for enhancing the performance and longevity of coatings and adhesives. Its ability to decompose hydroperoxides leads to significant improvements in thermal and color stability, as well as the retention of mechanical properties. The provided protocols offer a framework for researchers and formulators to systematically evaluate and optimize the concentration of this compound in their specific systems to achieve desired performance characteristics.
References
- 1. China this compound CAS NO.: 25448-25-3 - Shanghai Deborn Co., Ltd. [debornchem.com]
- 2. Tri Iso this compound | CAS: 77745-66-5 | REACH registered [vestachem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tridecyl Phosphite as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecyl phosphite is a versatile organophosphorus compound utilized as a secondary antioxidant and anti-wear additive in a variety of lubricant formulations. Its primary function is to enhance the performance and extend the service life of lubricants by mitigating oxidative degradation and reducing wear on metallic surfaces. As a secondary antioxidant, this compound works synergistically with primary antioxidants (e.g., hindered phenols and aromatic amines) to provide comprehensive protection against lubricant breakdown. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in lubricating oils.
Mechanism of Action
Antioxidant Properties
This compound functions as a hydroperoxide decomposer. During the oxidation process of a lubricant, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can further decompose into highly reactive radicals that accelerate the degradation of the lubricant. This compound intervenes by reducing these hydroperoxides to less reactive alcohols, in the process being oxidized to tridecyl phosphate. This action prevents the propagation of the oxidation chain reaction.
Anti-Wear Properties
The anti-wear functionality of this compound is attributed to its ability to form a protective phosphate-based film on metal surfaces under boundary lubrication conditions.[1] This tribochemical film, often composed of iron phosphates, possesses a lower shear strength than the metal itself, which helps to minimize friction and prevent direct metal-to-metal contact, thereby reducing wear and scuffing.
Performance Data (Illustrative)
The following tables present illustrative quantitative data for a base lubricant formulated with and without this compound. This data is representative of the expected performance improvements and is intended for comparative purposes.
Table 1: Four-Ball Wear Test Data (ASTM D4172)
| Lubricant Sample | Wear Scar Diameter (mm) |
| Base Oil | 0.65 |
| Base Oil + 1.0% this compound | 0.45 |
Table 2: Rotating Pressure Vessel Oxidation Test (RPVOT) Data (ASTM D2272)
| Lubricant Sample | Oxidation Induction Time (minutes) |
| Base Oil | 150 |
| Base Oil + 1.0% this compound | 250 |
Table 3: Falex Pin and Vee Block Test Data (ASTM D3233)
| Lubricant Sample | Load-Wear Index |
| Base Oil | 40 |
| Base Oil + 1.0% this compound | 60 |
Experimental Protocols
Four-Ball Wear Test (ASTM D4172)
This test method is used to evaluate the wear-preventive properties of a lubricant.
Methodology:
-
Apparatus: Four-Ball Wear Tester.
-
Test Specimens: Four 12.7 mm diameter steel balls.
-
Procedure: a. Three balls are clamped together in a cup, and the fourth ball is held in a chuck above them. b. The lubricant sample is added to the cup to cover the three lower balls. c. A specified load is applied to the top ball, which is then rotated at a constant speed for a set duration and temperature. d. After the test, the wear scars on the three lower balls are measured using a microscope.
-
Reporting: The average wear scar diameter is reported in millimeters. A smaller diameter indicates better anti-wear performance.
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test evaluates the oxidation stability of lubricants.
Methodology:
-
Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.
-
Procedure: a. A sample of the lubricant is placed in a glass container with a specified amount of water and a copper catalyst coil. b. The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen. c. The vessel is placed in a heated bath and rotated at a constant speed. d. The pressure inside the vessel is monitored over time.
-
Reporting: The oxidation induction time is the time taken for the pressure to drop by a specified amount from its maximum value. A longer time indicates better oxidation stability.
Falex Pin and Vee Block Test (ASTM D3233)
This method assesses the extreme pressure (EP) and wear characteristics of a lubricant.
Methodology:
-
Apparatus: Falex Pin and Vee Block Test Machine.
-
Test Specimens: A steel journal (pin) and two steel V-blocks.
-
Procedure: a. The pin is rotated at a constant speed while being held between the two V-blocks, which are immersed in the lubricant sample. b. The load on the V-blocks is increased at a specified rate until seizure or a predetermined load is reached. c. Wear on the pin and V-blocks is measured.
-
Reporting: The load-wear index is calculated based on the failure load and the wear scar measurements. A higher index indicates better extreme pressure and anti-wear properties.
Conclusion
This compound is an effective lubricant additive that significantly improves the antioxidant and anti-wear properties of lubricating oils. By understanding its mechanisms of action and utilizing standardized testing protocols, researchers and formulators can optimize lubricant performance for a wide range of applications. The illustrative data presented highlights the potential benefits of incorporating this compound into lubricant formulations.
References
Application Notes and Protocols for the Use of Tridecyl Phosphite in Styrenic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrenic compounds, including Polystyrene (PS), High Impact Polystyrene (HIPS), and Acrylonitrile Butadiene Styrene (ABS), are versatile polymers widely used across numerous industries. However, their susceptibility to thermal and oxidative degradation during high-temperature melt processing and throughout their service life can lead to undesirable changes in material properties. These changes include a decrease in melt viscosity, discoloration (yellowing), and a reduction in mechanical integrity.
Tridecyl phosphite and similar liquid alkyl phosphites are highly effective secondary antioxidants used to mitigate this degradation. They function as hydroperoxide decomposers, working synergistically with primary antioxidants (typically hindered phenols) to provide comprehensive stabilization during processing and long-term aging. These phosphite stabilizers are crucial for maintaining the desired physical and aesthetic properties of the final styrenic products.
This document provides detailed application notes, performance data, and experimental protocols for the use of liquid alkyl phosphites, using Trisnonylphenyl Phosphite (TNPP) as a representative example, in styrenic compounds.
Mechanism of Action: Stabilization of Styrenic Polymers
The degradation of styrenic polymers is a free-radical chain reaction initiated by heat, shear, and oxygen during processing. This process leads to the formation of hydroperoxides (ROOH), which are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals propagate the degradation by abstracting hydrogen atoms from the polymer backbone, leading to chain scission and crosslinking.
Phosphite antioxidants interrupt this cycle by converting hydroperoxides into stable, non-radical products.[1] The primary role of a phosphite ester like this compound is to reduce hydroperoxides to alcohols, in which the phosphite is oxidized to a phosphate.[2][3]
This mechanism is highly efficient at the elevated temperatures typical of polymer processing. Furthermore, phosphites exhibit a powerful synergistic effect when used in combination with primary hindered phenolic antioxidants. The primary antioxidant scavenges free radicals, while the phosphite decomposers the hydroperoxides formed, providing a more robust stabilization system than either component could achieve alone.[1][4]
Performance Data in High Impact Polystyrene (HIPS)
The following data is based on performance testing of Trisnonylphenyl Phosphite (TNPP), a liquid phosphite stabilizer with similar functionality to this compound, in High Impact Polystyrene. The data illustrates the effectiveness of the phosphite in maintaining melt flow and color stability through multiple extrusion passes, simulating the rigors of processing and recycling.
Melt Flow Index (MFI) Stability
Melt Flow Index is a critical parameter indicating the ease of flow of a molten thermoplastic. A stable MFI after multiple processing cycles suggests minimal polymer degradation (i.e., less chain scission or crosslinking).
Table 1: Melt Flow Index (g/10 min) of HIPS After Multiple Extrusion Passes
| Formulation | 1st Pass | 3rd Pass | 5th Pass |
| HIPS (Unstabilized) | 3.5 | 5.8 | 8.2 |
| HIPS + 0.1% Solid Phosphite | 3.6 | 4.1 | 4.8 |
| HIPS + 0.1% TNPP | 3.6 | 4.0 | 4.5 |
Data adapted from graphical representations in a Doverphos® HiPure 4 technical datasheet.[5] The solid phosphite used for comparison is Tris(2,4-di-t-butylphenyl) phosphite.
Color Stability (Yellowness Index)
The Yellowness Index (YI) quantifies the change in color of a plastic from white or clear towards yellow. Lower YI values are desirable and indicate better color stability.
Table 2: Yellowness Index (YI) of HIPS After Multiple Extrusion Passes
| Formulation | 1st Pass | 3rd Pass | 5th Pass |
| HIPS (Unstabilized) | 15 | 25 | 35 |
| HIPS + 0.1% Solid Phosphite | 12 | 14 | 17 |
| HIPS + 0.1% TNPP | 12 | 13 | 16 |
Data adapted from graphical representations in a Doverphos® HiPure 4 technical datasheet.[5] The solid phosphite used for comparison is Tris(2,4-di-t-butylphenyl) phosphite.
Experimental Protocols
The following protocols outline the procedures for sample preparation and evaluation of stabilizer performance in styrenic compounds.
Protocol for Sample Preparation by Melt Compounding
This protocol describes the incorporation of this compound and a primary antioxidant into a styrenic resin using a twin-screw extruder.
Materials and Equipment:
-
Styrenic Resin (e.g., HIPS, ABS pellets), dried
-
This compound (liquid)
-
Hindered Phenolic Antioxidant (e.g., Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (powder)
-
Co-rotating Twin-Screw Extruder
-
Gravimetric feeders for polymer and powder
-
Liquid injection pump for this compound
-
Strand pelletizer
-
Air-knife or water bath for cooling
Procedure:
-
Pre-Drying: Dry the styrenic resin pellets in a dehumidifying hopper dryer for 2-4 hours at 80-90°C to reduce moisture content to <0.1%.
-
Feeder Calibration: Calibrate the gravimetric feeders for the polymer resin and the powdered primary antioxidant to the desired output rates to achieve the target formulation (e.g., 0.1% primary AO).
-
Liquid Pump Calibration: Calibrate the liquid injection pump to deliver the precise amount of this compound for the target formulation (e.g., 0.1%).
-
Extruder Setup: Set the temperature profile for the extruder barrels. A typical profile for HIPS or ABS is a gradual increase from 180°C in the feed zone to 220°C at the die.
-
Compounding:
-
Start the main gravimetric feeder with the styrenic resin.
-
Once the polymer is conveying, start the feeder for the primary antioxidant.
-
Inject the liquid this compound into a downstream barrel of the extruder to ensure it is mixed into the molten polymer.
-
-
Pelletizing: Cool the extruded polymer strands using a water bath or air knife and feed them into the pelletizer.
-
Homogenization: For multi-pass extrusion studies, the collected pellets are fed back into the extruder for the required number of passes. Collect samples after the 1st, 3rd, and 5th pass.
-
Sample Collection: Collect the final pellets and store them in sealed, moisture-proof bags for subsequent testing.
Protocol for Melt Flow Index (MFI) Testing
This protocol is based on the ASTM D1238 standard (Procedure A).
Materials and Equipment:
-
Extrusion Plastometer (Melt Flow Indexer)
-
Standard die (2.095 mm diameter, 8.000 mm length)
-
Piston and specified weights (e.g., 5.0 kg for HIPS/ABS)
-
Analytical balance (accurate to 0.001 g)
-
Stopwatch
-
Cutting tool
Procedure:
-
Instrument Setup: Set the barrel temperature of the MFI tester to the standard for the material (e.g., 200°C for HIPS, 220°C for ABS). Allow the instrument to stabilize for at least 15 minutes.
-
Sample Loading: Charge the barrel with 4-5 grams of the dried polymer pellets.
-
Preheating: Insert the piston and allow the material to preheat in the barrel for a specified time (typically 6-8 minutes) to ensure it is fully melted.
-
Extrusion: Place the specified weight on the piston to force the molten polymer through the die.
-
Measurement: After a steady flow is established, start the stopwatch and simultaneously cut the extrudate.
-
Sample Collection: Collect the extrudate for a timed interval (e.g., 60 seconds). Cut the extrudate cleanly at the end of the interval. Multiple cuts can be made.
-
Weighing: Allow the collected samples to cool and then weigh them to the nearest 0.001 g.
-
Calculation: Calculate the MFI in grams per 10 minutes using the formula: MFI = (Mass of extrudate in grams / Collection time in seconds) * 600
Protocol for Yellowness Index (YI) Testing
This protocol is based on the ASTM E313 standard.
Materials and Equipment:
-
Spectrophotometer or Colorimeter
-
Standard white calibration tile
-
Injection molding machine to prepare sample plaques (e.g., 50mm x 50mm x 2mm)
Procedure:
-
Sample Preparation: Using an injection molding machine, prepare flat, opaque plaques from the pelletized samples. Ensure the surface is clean, uniform, and free of defects.
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white tile. Set the illuminant to D65 and the observer angle to 10°.
-
Measurement:
-
Place the sample plaque against the measurement port of the instrument.
-
Take a reading to obtain the tristimulus values (X, Y, Z).
-
Repeat the measurement at 3-5 different locations on the plaque to obtain an average reading.
-
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant D65/10° observer: YI = 100 * (CₓX - C₂Z) / Y Where:
-
X, Y, Z are the tristimulus values
-
Cₓ = 1.3013
-
C₂ = 1.1498
-
Conclusion
This compound and related liquid alkyl phosphites are essential additives for the stabilization of styrenic compounds. They act as highly efficient hydroperoxide decomposers, particularly at the high temperatures encountered during polymer processing. When used in synergy with primary hindered phenolic antioxidants, they provide a comprehensive stabilization package that preserves the melt flow characteristics, prevents discoloration, and maintains the mechanical properties of the polymer. The provided protocols offer a standardized framework for researchers and scientists to evaluate the efficacy of these stabilizer systems in their specific styrenic formulations.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
Troubleshooting & Optimization
preventing "tridecyl phosphite" hydrolysis during storage and processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of tridecyl phosphite during storage and processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a chemical intermediate and a secondary stabilizer used in various polymers like PVC and polyolefins to provide heat stability.[1][2] Hydrolysis is a chemical reaction where water molecules break down the this compound. This degradation is a significant concern because it can lead to the formation of acidic byproducts. These byproducts can, in turn, accelerate the degradation of the polymer matrix, compromise the product's performance and physical properties, and potentially cause issues during processing.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The hydrolysis of this compound is primarily accelerated by the presence of moisture. Elevated temperatures and acidic conditions can also significantly increase the rate of this degradation reaction. The hydrolysis process can be autocatalytic, as the acidic byproducts formed can catalyze further degradation.
Q3: How can I visually identify if my this compound has undergone significant hydrolysis?
A3: While analytical techniques provide definitive evidence, visual cues can indicate potential hydrolysis. Unhydrolyzed this compound is typically a clear, water-white liquid.[2] Signs of hydrolysis may include the liquid becoming cloudy or hazy, the formation of a precipitate, or a noticeable increase in viscosity.
Q4: Are there any additives that can prevent the hydrolysis of this compound?
A4: Yes, the addition of stabilizers can significantly improve the hydrolytic stability of this compound. Alkanolamines, such as triisopropanolamine, are commonly used for this purpose.[3][4] These amines act as acid scavengers, neutralizing the acidic byproducts of hydrolysis and thus inhibiting the autocatalytic degradation process.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[1] Containers should be tightly sealed to prevent the ingress of atmospheric moisture. Storing under an inert atmosphere, such as nitrogen, can provide additional protection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy appearance or precipitate in this compound | Hydrolysis due to moisture exposure. | 1. Confirm hydrolysis using analytical methods (see Experimental Protocols).2. If confirmed, consider filtering the product if the precipitate is minimal. 3. For future prevention, ensure storage containers are tightly sealed and consider using a desiccant. |
| Increased viscosity of this compound | Advanced hydrolysis and potential polymerization of byproducts. | 1. Verify the extent of degradation through analytical testing.2. The product may not be suitable for its intended application. 3. Review and improve storage and handling procedures to minimize moisture contact. |
| Poor performance of this compound as a stabilizer | Loss of active ingredient due to hydrolysis. | 1. Quantify the remaining active this compound content.2. Consider incorporating a hydrolysis stabilizer, such as triisopropanolamine, into your formulation. 3. Ensure that all processing equipment is dry before introducing this compound. |
| Inconsistent experimental results | Variable levels of this compound hydrolysis between batches. | 1. Implement a routine quality control check for this compound hydrolysis upon receipt and before use.2. Standardize storage and handling protocols across all experiments. |
Quantitative Data Summary
Table 1: Recommended Concentration of Amine Stabilizers for Phosphites
| Stabilizer | Chemical Class | Recommended Concentration (% w/w) | Reference |
| Triisopropanolamine | Alkanolamine | 0.1 - 1.5 | [3] |
| Triethanolamine | Alkanolamine | 0.1 - 1.5 | [3] |
Note: The optimal concentration may vary depending on the specific application and the expected level of moisture exposure. It is recommended to perform stability studies to determine the ideal concentration for your system.
Experimental Protocols
Protocol 1: Accelerated Hydrolysis Stability Test
This protocol is designed to assess the hydrolytic stability of this compound, with and without stabilizers, under accelerated conditions.
Materials:
-
This compound sample
-
Stabilizer (e.g., triisopropanolamine)
-
Environmental chamber with controlled temperature and humidity
-
Glass vials with airtight seals
-
Analytical balance
-
³¹P-NMR spectrometer or GC-MS system
Procedure:
-
Prepare samples of this compound. For stabilized samples, add the desired concentration of the stabilizer (e.g., 0.5% w/w triisopropanolamine) and mix thoroughly.
-
Transfer a known amount of each sample into separate, labeled glass vials.
-
Place the vials in an environmental chamber set to elevated temperature and humidity (e.g., 80°C and 75% relative humidity).
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours), remove a vial for each sample from the chamber.
-
Allow the vials to cool to room temperature.
-
Analyze the samples using ³¹P-NMR or GC-MS to quantify the extent of hydrolysis.
Protocol 2: Analysis of this compound Hydrolysis by ³¹P-NMR Spectroscopy
Principle: ³¹P-NMR spectroscopy is a powerful technique for monitoring the hydrolysis of phosphites. The phosphorus atom in different chemical environments will have a distinct chemical shift, allowing for the quantification of the parent phosphite and its hydrolysis products.
Instrument Parameters (Example):
-
Spectrometer: 400 MHz NMR spectrometer
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external standard)
-
Decoupling: ¹H decoupling
Procedure:
-
Prepare the NMR sample by dissolving a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ³¹P-NMR spectrum.
-
The unhydrolyzed this compound will typically show a signal in the range of +130 to +140 ppm.
-
Hydrolysis products, such as didecyl phosphite and monodecyl phosphite, will appear as new signals at different chemical shifts, typically in the range of 0 to +20 ppm.
-
Integrate the signals corresponding to the parent phosphite and the hydrolysis products to determine their relative concentrations.
Protocol 3: Analysis of this compound Hydrolysis by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the volatile products of this compound hydrolysis.
Instrument Parameters (Example):
-
GC Column: HP-5 or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 300°C
-
MS Detector: Electron Ionization (EI)
Procedure:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
The parent this compound and its hydrolysis products will separate based on their boiling points and polarity.
-
The mass spectrometer will generate a mass spectrum for each separated component, which can be used for identification by comparing with a spectral library or by interpreting the fragmentation pattern.
Visualizations
Caption: Stepwise hydrolysis of this compound.
Caption: Logical flow for troubleshooting this compound instability.
References
"tridecyl phosphite" degradation products and their analysis
Technical Support Center: Tridecyl Phosphite Analysis
Welcome to the technical support center for the analysis of this compound and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide clear answers to common questions and troubleshooting guidance for analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is susceptible to degradation, primarily through hydrolysis and oxidation. The main degradation pathway involves the reaction with water, especially in humid conditions or in the presence of moisture.[1][2]
-
Hydrolysis: this compound reacts with water to form Tridecyl Alcohol and Phosphorous Acid .
-
Oxidation: The parent compound, this compound, or its degradation product, phosphorous acid, can be oxidized to form the corresponding Tridecyl Phosphate or Phosphoric Acid . The formation of phosphate is a common degradation pathway for phosphite antioxidants.[3]
dot graph DegradationPathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Primary Degradation Pathways of this compound", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes TP [label="this compound\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TA [label="Tridecyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; PA [label="Phosphorous Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPhosphate [label="Tridecyl Phosphate\n(Oxidized Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TP -> TA [label="Hydrolysis\n(+ H₂O)", color="#5F6368"]; TP -> PA [label="Hydrolysis\n(+ H₂O)", color="#5F6368"]; TP -> TPhosphate [label="Oxidation", color="#5F6368"]; } } Caption: Figure 1: Primary Degradation Pathways of this compound.
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradants?
A2: Chromatographic methods are the most common and effective techniques for separating and quantifying this compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[4] It is well-suited for analyzing tridecyl alcohol and can also be used for this compound and its phosphate analogue, sometimes requiring derivatization for more polar degradants like phosphorous acid.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is versatile for separating a wide range of compounds. For phosphites and their degradation products, which often lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are preferred.[7]
-
Ion Chromatography (IC): This technique is particularly useful for the direct analysis of anionic species like phosphite and phosphate in aqueous samples.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Problem 1: No peaks or very small peaks are observed in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Ensure samples are stored properly, protected from moisture and high temperatures, to prevent premature degradation.[9] Store extracts in sealed vials at <6°C. |
| Incorrect Sample Preparation | The analyte may not be soluble in the injection solvent. Verify the solubility of this compound (non-polar) and its degradation products (polar) and choose a suitable solvent. For complex matrices, an extraction step like solid-phase extraction (SPE) may be necessary. |
| Detector Issues (HPLC/GC) | Check that the detector is turned on and settings are appropriate. For HPLC without a UV-active analyte, ensure you are using a universal detector like ELSD, CAD, or MS. For GC, ensure the filament is on and the MS is properly tuned. |
| Injection Problem | Check for air bubbles in the autosampler syringe or vial. Ensure the injection volume is sufficient and the syringe is not clogged. |
Problem 2: My HPLC results show poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions (Peak Tailing) | Phosphorous acid can interact with active sites (silanols) on silica-based columns. Use a column with high-purity silica or add a mobile phase modifier (e.g., a small amount of acid or a competing base) to reduce these interactions.[10] |
| Column Overload (Peak Fronting) | The sample concentration is too high. Dilute the sample and re-inject.[10] |
| Sample Solvent Mismatch | The solvent used to dissolve the sample is much stronger than the mobile phase, causing distortion. If possible, dissolve the sample in the mobile phase or a weaker solvent.[11] |
| Column Contamination or Void | Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, replacing the column may be necessary.[12] |
Problem 3: Retention times are shifting between injections.
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | When changing mobile phase composition, ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes).[12] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature, as even small changes in lab temperature can affect retention times.[11][13] |
| Mobile Phase Composition Change | If preparing the mobile phase online, ensure the mixer is functioning correctly. If manually mixed, ensure it is homogenous and degassed. Volatilization of organic solvent can alter the composition over time; prepare fresh mobile phase daily.[13] |
| Pump or Leak Issues | Check for leaks in the system fittings. An inconsistent flow rate from the pump can cause drift; purge the pump to remove air bubbles and check pump seals for wear.[13] |
dot graph TroubleshootingFlow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: Troubleshooting Workflow for Shifting Retention Times", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start:\nRetention Time Shift\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is a column oven\nused and stable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; UseOven [label="Action: Use a\nthermostatted\ncolumn oven.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMobilePhase [label="Is the mobile phase\nfreshly prepared\nand degassed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareMP [label="Action: Prepare\nfresh mobile phase.\nEnsure proper mixing.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEquilibration [label="Was the column\nfully equilibrated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="Action: Equilibrate\nfor 20+ column\nvolumes.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="Check for system leaks\nand purge pump.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTemp; CheckTemp -> CheckMobilePhase [label="Yes", color="#5F6368"]; CheckTemp -> UseOven [label="No", color="#5F6368"]; UseOven -> CheckMobilePhase; CheckMobilePhase -> CheckEquilibration [label="Yes", color="#5F6368"]; CheckMobilePhase -> PrepareMP [label="No", color="#5F6368"]; PrepareMP -> CheckEquilibration; CheckEquilibration -> CheckSystem [label="Yes", color="#5F6368"]; CheckEquilibration -> Equilibrate [label="No", color="#5F6368"]; Equilibrate -> CheckSystem; CheckSystem -> Resolved; } } Caption: Figure 2: Troubleshooting Workflow for Shifting Retention Times.
Experimental Protocols
Protocol 1: GC-MS Method for Tridecyl Alcohol and this compound
This protocol provides a general starting point for the analysis of this compound and its less polar degradation product, tridecyl alcohol.
-
Sample Preparation:
-
GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Gas chromatograph with a mass selective detector (e.g., Agilent GC 6890 with MS) |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | - Initial Temp: 70°C, hold for 2 min- Ramp: 15°C/min to 300°C- Hold: 10 min at 300°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-600 |
Note: This method is a template. Optimization of the oven temperature program and other parameters may be required based on your specific instrument and sample matrix.
References
- 1. morpholine.cc [morpholine.cc]
- 2. bdmaee.net [bdmaee.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of root phosphite concentrations for evaluating the potential of foliar phosphonate sprays for the manag… [ouci.dntb.gov.ua]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. realab.ua [realab.ua]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting Polymer Yellowing with Tridecyl Phosphite Stabilizers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to polymer yellowing when using tridecyl phosphite and other phosphite stabilizers.
Frequently Asked Questions (FAQs)
Q1: My polymer, stabilized with this compound, is yellowing during melt processing. What are the likely causes and how can I fix it?
A1: Yellowing during melt processing is a common issue that can stem from several factors. The primary culprits are typically thermal degradation of the polymer, insufficient stabilizer concentration, degradation of the phosphite stabilizer itself, or interactions with other additives.[1]
Potential Causes:
-
Thermal Degradation: High processing temperatures can initiate thermo-oxidative degradation of the polymer backbone, leading to the formation of chromophores (color-causing groups).[1][2]
-
Insufficient Antioxidant Concentration: The amount of this compound may be too low to effectively neutralize hydroperoxides that form during processing.[1]
-
Degradation of this compound: At elevated temperatures, this compound can undergo hydrolysis or oxidation, which reduces its effectiveness as a stabilizer.[1]
-
Interaction with Other Additives: Certain additives or impurities within the polymer matrix can react with the this compound or the polymer to cause discoloration.[1]
Troubleshooting Steps:
-
Optimize Processing Temperature: Lower the melt processing temperature to the minimum required for adequate flow and homogeneity.[1]
-
Increase Stabilizer Concentration: Incrementally increase the concentration of this compound to find the optimal level for preventing discoloration.[1]
-
Incorporate a Primary Antioxidant: Add a hindered phenolic antioxidant to work synergistically with the this compound. The primary antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides.[1][3][4]
-
Ensure Material Dryness: Minimize moisture in the polymer resin and other additives to reduce the likelihood of this compound hydrolysis.[1]
-
Analyze for Impurities: Check for catalyst residues or other impurities that could be promoting degradation.[1]
Q2: My polymer product looks fine after processing but turns yellow over time. What could be the cause?
A2: Delayed yellowing is often due to environmental factors and the long-term degradation of the polymer or stabilizer system.[1]
Potential Causes:
-
Photo-oxidation: Exposure to ultraviolet (UV) light can degrade the polymer and lead to the formation of yellow by-products.[1][5]
-
Long-term Thermal Degradation: Even at ambient temperatures, slow thermo-oxidative reactions can occur over extended periods.[1]
-
Hydrolysis of this compound: Ambient moisture can slowly hydrolyze the phosphite stabilizer, diminishing its protective capabilities over time.[1][3]
-
Gas Fading: Phenolic antioxidants, often used with phosphites, can react with atmospheric pollutants like nitrogen oxides (NOx) to form colored quinone-type compounds.[1][6]
Troubleshooting Steps:
-
Incorporate UV Stabilizers: Add a UV absorber or a Hindered Amine Light Stabilizer (HALS) to the formulation to protect against photo-oxidation.[1]
-
Evaluate the Antioxidant Package: Ensure the combination and concentration of primary and secondary antioxidants are sufficient for the product's intended service life.[1]
-
Consider Hydrolytically Stable Phosphites: If the product will be used in a humid environment, a more hydrolytically stable phosphite may be a better choice.[1][3]
-
Use Non-yellowing Primary Antioxidants: Select a primary phenolic antioxidant that is less prone to "gas fading".[1]
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Yellowing
This guide provides a systematic workflow to identify the source of polymer yellowing.
Caption: A step-by-step workflow to diagnose the source of polymer yellowing.
Polymer Degradation and Stabilization Pathway
The following diagram illustrates the general mechanism of polymer degradation and the role of this compound as a secondary antioxidant.
Caption: The chemical pathway from initiation to yellowing and stabilization.
Key Experimental Protocols
Protocol 1: Accelerated UV Weathering Test
Objective: To simulate the long-term effects of sunlight exposure in a controlled, accelerated manner.[7]
Apparatus: UV weathering chamber (e.g., QUV).[7]
Methodology:
-
Sample Preparation: Prepare standardized polymer samples (e.g., 50mm x 75mm plaques).[7]
-
Chamber Setup: Place samples in the weathering chamber.[7]
-
Test Cycle: Set the test cycle. A common cycle for plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness) at 50°C. Use UVA-340 lamps to simulate sunlight.[7]
-
Sampling: Remove samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours).[7]
-
Analysis: For each interval, measure the change in color using a spectrophotometer (see Protocol 3) and assess physical properties such as brittleness or surface cracking.[7]
Protocol 2: Spectroscopic Analysis for Degradation (FTIR)
Objective: To identify chemical changes in the polymer structure indicative of degradation.
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
Methodology:
-
Sample Preparation: Obtain thin films of the polymer samples (before and after degradation).
-
Data Acquisition: Place the film in the FTIR spectrometer and acquire the infrared spectrum.
-
Analysis: Look for the appearance or increase in absorbance of characteristic peaks, such as carbonyl groups (C=O) around 1700-1750 cm⁻¹, which are a key indicator of thermo-oxidative degradation. A comparison of spectra from undegraded and degraded samples will highlight these changes.
Protocol 3: Quantitative Color Measurement (Spectrophotometry)
Objective: To quantitatively measure the degree of yellowing.
Apparatus: Spectrophotometer or Colorimeter.
Methodology:
-
Instrument Calibration: Calibrate the spectrophotometer using a standard white plate.[8]
-
Sample Measurement: Place the polymer sample in the spectrophotometer and measure the reflectance or transmittance across the visible spectrum.[8]
-
Yellowness Index (YI) Calculation: The instrument's software will calculate the Yellowness Index based on standardized formulas, such as ASTM E313. A higher YI value indicates a greater degree of yellowing.[8]
Data Presentation
Table 1: Comparison of Common Phosphite Stabilizers
| Property | This compound | Triisobutyl Phosphite (TIBP) | Trilauryl Phosphite (TLP) | Distearyl Pentaerythritol Diphosphite (DSPP) |
| Molecular Weight ( g/mol ) | ~637 | ~250 | ~531 | ~987 |
| Boiling Point (°C) | ~370 | ~175 | ~330 | ~400 |
| Volatility | Low | High | Medium | Very Low |
| Solubility in Polymers | Good | Excellent | Moderate | Moderate |
| Hydrolytic Stability | Moderate | Low | Moderate | High |
| Color Stability | Good | Fair | Fair | Excellent |
| Typical Use Level (%) | 0.05–0.3 | 0.1–0.5 | 0.1–0.3 | 0.05–0.2 |
Data sourced from a comparative analysis of alkyl phosphite antioxidants.[3]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Yellowing during processing | Thermal Degradation | Lower processing temperature |
| Insufficient Stabilizer | Increase this compound concentration | |
| Phosphite Hydrolysis | Ensure all materials are dry | |
| Additive Interaction | Analyze for and remove reactive impurities | |
| Yellowing over time | Photo-oxidation (UV exposure) | Add UV stabilizers (UV absorbers, HALS) |
| Long-term Thermal Degradation | Evaluate and enhance the antioxidant package | |
| Phosphite Hydrolysis | Use a more hydrolytically stable phosphite | |
| Gas Fading | Select a non-yellowing primary antioxidant |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 5. specialchem.com [specialchem.com]
- 6. ampacet.com [ampacet.com]
- 7. benchchem.com [benchchem.com]
- 8. contractlaboratory.com [contractlaboratory.com]
optimizing "tridecyl phosphite" concentration for effective stabilization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tridecyl phosphite as a polymer stabilizer.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound for polymer stabilization.
| Issue | Potential Cause | Recommended Action |
| Yellowing or Discoloration of Polymer | Inadequate stabilization, thermal degradation, or interaction with other additives. | Ensure an optimal concentration of this compound is used, typically between 0.05% and 0.3%.[1] Consider using this compound in conjunction with a primary antioxidant, such as a hindered phenol, to create a synergistic effect that improves color stability.[2][3][4] Verify that processing temperatures are within the recommended range for the polymer and stabilizer system. |
| Decreased Melt Flow Index (MFI) | Polymer chain scission due to degradation during processing. | Increase the concentration of this compound to enhance melt flow stability.[5] Monitor MFI after multiple extrusion passes to determine the optimal stabilizer level. |
| Reduced Mechanical Properties (e.g., brittleness) | Oxidative degradation of the polymer, leading to a loss of molecular weight and integrity. | This compound acts as a secondary antioxidant by decomposing hydroperoxides that form during thermo-oxidative degradation.[6][7] Ensure thorough mixing for uniform dispersion of the stabilizer within the polymer matrix. |
| Poor Long-Term Stability | Insufficient protection against long-term thermal or environmental exposure. | While this compound is an excellent processing stabilizer, for long-term stability, a combination with a primary antioxidant is highly recommended.[1] |
| Hydrolysis of the Phosphite Stabilizer | Exposure to moisture, especially at elevated temperatures, can lead to the breakdown of the phosphite. | This compound has moderate hydrolytic stability.[1] If processing in a humid environment, consider using a more hydrolytically stable phosphite or ensure the polymer and additives are thoroughly dried before processing. |
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound in polymer stabilization?
This compound is a secondary antioxidant that functions as a processing stabilizer.[4] Its main role is to protect the polymer from degradation at the high temperatures encountered during processing steps like extrusion and injection molding.[4][6] It does this by decomposing hydroperoxides, which are unstable byproducts of oxidation that can lead to chain scission and a decrease in the polymer's molecular weight and mechanical properties.[6][7]
2. What is the recommended concentration range for this compound?
The typical use level for this compound is between 0.05% and 0.3% by weight of the polymer.[1] The optimal concentration will depend on the specific polymer, processing conditions, and the presence of other additives.
3. Why is this compound often used with a primary antioxidant?
This compound works synergistically with primary antioxidants (like hindered phenols).[2][3][4] Primary antioxidants scavenge free radicals, while this compound decomposes hydroperoxides.[6][8] This dual-action approach provides more comprehensive protection against degradation, leading to better color stability and long-term performance.[4][8]
4. What are the signs of using too little or too much this compound?
-
Too little: Inadequate stabilization can result in discoloration (yellowing), a decrease in melt flow index (MFI), and a loss of mechanical properties such as increased brittleness.[6]
-
Too much: While less common, excessive concentrations can potentially lead to other issues, though the primary concern is often economic inefficiency. It is crucial to determine the optimal concentration through experimentation.
5. How does this compound affect the color of the final product?
This compound is effective in preventing discoloration and maintaining the clarity of polymers.[1] By preventing thermo-oxidative degradation during processing, it helps to minimize the yellowing that can occur at high temperatures.
Quantitative Data Summary
The following table summarizes key performance metrics for evaluating the effectiveness of phosphite stabilizers. Lower Yellowness Index (YI) and stable Melt Flow Index (MFI) indicate better performance. A longer Oxidation Induction Time (OIT) signifies greater resistance to oxidation.
| Performance Metric | Test Method | Description | Indication of Effective Stabilization |
| Melt Flow Index (MFI) Stability | ASTM D1238 | Measures the rate of extrusion of molten polymer through a die under specified conditions. | Stable MFI after multiple extrusion passes.[5] |
| Yellowness Index (YI) | ASTM D1925 | Quantifies the degree of yellowness in a plastic sample using a spectrophotometer. | A low YI value indicates better color stability.[5] |
| Oxidation Induction Time (OIT) | ASTM D3895 | Determines the time until the onset of oxidation of a sample at a specified temperature in an oxygen atmosphere. | A longer OIT indicates greater thermal-oxidative stability.[5] |
Experimental Protocols
1. Melt Flow Index (MFI) Stability
-
Apparatus: Standard melt flow indexer.
-
Procedure:
-
A specified amount of the stabilized polymer is loaded into the heated barrel of the MFI apparatus (e.g., 230°C for polypropylene).
-
The material is preheated to reach the test temperature.
-
A standard weight is applied to the piston, forcing the molten polymer through a die.
-
The extrudate is collected over a specific time period and weighed.
-
MFI is calculated in g/10 min.
-
This process is repeated after multiple extrusion passes to assess stability.[5]
-
2. Yellowness Index (YI) Measurement
-
Apparatus: Spectrophotometer.
-
Procedure:
-
Test plaques of a standard thickness are molded from the stabilized polymer.
-
The spectrophotometer is calibrated with a white reference standard.
-
The tristimulus values (X, Y, Z) of the sample are measured.
-
The Yellowness Index is calculated using the formula: YI = [100(1.28X - 1.06Z)] / Y.[5]
-
3. Oxidation Induction Time (OIT)
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an aluminum pan in the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature stabilizes, the gas is switched to oxygen.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[5]
-
Visualizations
Caption: Mechanism of polymer stabilization by this compound.
Caption: Troubleshooting workflow for polymer stabilization issues.
References
- 1. bdmaee.net [bdmaee.net]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 4. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. nbinno.com [nbinno.com]
managing volatility of "tridecyl phosphite" in high-temperature processing
Technical Support Center: Tridecyl Phosphite
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the volatility of this compound during high-temperature processing applications, such as polymer extrusion and synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in high-temperature processing?
A1: this compound is an organophosphorus compound used as a secondary antioxidant and stabilizer in various materials, including polymers like PVC, polyolefins (PE, PP), ABS, and PET.[1][2] Its main role is to protect the material from thermal degradation during high-temperature processing by decomposing hydroperoxides, which are unstable compounds that can lead to discoloration, embrittlement, and loss of mechanical properties.[3] This action helps maintain the polymer's integrity and melt flow consistency.
Q2: What are the key physical properties of this compound related to its volatility?
A2: this compound is a high molecular weight phosphite, which generally results in low volatility compared to smaller molecules.[3] However, at elevated processing temperatures, its volatility can become a factor. Key properties include a high boiling point, typically reported between 450°C and 522°C, and a very low vapor pressure at room temperature.[1][4][5][6][7]
Q3: At what temperatures does the volatility of this compound become a concern?
A3: While this compound has a high boiling point, its volatility can become significant at typical polymer processing temperatures, which can range from 200°C to 240°C or higher.[8] Above its melting point (below 0°C), thermal decomposition and recombination reactions can also occur, which may be accelerated by the presence of oxygen or radicals.[8][9]
Q4: What are the signs of excessive this compound volatility during processing?
A4: Signs of excessive volatility can include:
-
Fuming or smoke at the extruder die or vents.
-
Plate-out , which is the condensation and deposition of the additive or its degradation products on cooler equipment surfaces like molds and dies.
-
Reduced efficacy , leading to polymer discoloration (e.g., yellowing), reduced melt stability, or changes in mechanical properties due to insufficient stabilization.[10]
-
Odor , as some phosphites have a characteristic foul odor.[11]
Q5: How does this compound's volatility compare to other phosphite antioxidants?
A5: As a high molecular weight (HMW) phosphite, this compound is significantly less volatile than low molecular weight (LMW) phosphites.[3] This lower volatility is an advantage as it is less prone to migrate to the material's surface or diffuse out of the polymer matrix during processing or use.[3][12]
Troubleshooting Guide
Problem 1: Yellowing or discoloration of the final product is observed after high-temperature processing.
-
Possible Cause: The this compound may be volatilizing and escaping the polymer melt before it can effectively decompose hydroperoxides, leading to thermal degradation of the polymer.[12]
-
Solution:
-
Verify Temperature Profile: Ensure that the processing temperature is not unnecessarily high. Lowering the melt temperature, if possible, can significantly reduce additive loss.
-
Use a Synergistic Blend: Combine this compound with a primary antioxidant, such as a hindered phenol.[12] The primary antioxidant traps initial free radicals, reducing the formation of hydroperoxides and thus the burden on the phosphite stabilizer, potentially allowing for lower phosphite concentrations.
-
Improve Dispersion: Ensure the this compound is uniformly dispersed in the polymer matrix. Poor dispersion can lead to localized areas with low stabilizer concentration. Using dispersing agents may help overcome this issue.[13]
-
Problem 2: A waxy or crystalline deposit (plate-out) is forming on the processing equipment (e.g., extruder screw, die, molds).
-
Possible Cause: This is a classic sign of additive volatility. The this compound is vaporizing from the hot polymer melt and then condensing on cooler metal surfaces. This can also be caused by hydrolysis of the phosphite if moisture is present.[10][14]
-
Solution:
-
Optimize Temperature Gradient: Try to minimize the temperature difference between the polymer melt and the equipment surfaces where plate-out is occurring.
-
Ensure Proper Venting: Use vacuum venting on the extruder to remove volatile components, including any volatilized phosphite, before they can deposit downstream.
-
Check for Moisture: Dry the polymer resin thoroughly before processing. Phosphites can be susceptible to hydrolysis, which can affect their performance and contribute to plate-out.[10][14]
-
Consider a Higher Molecular Weight Stabilizer: If the problem persists, evaluate an alternative phosphite stabilizer with an even higher molecular weight and lower volatility.
-
Problem 3: The mechanical properties (e.g., impact strength, elongation) of the product are inconsistent or lower than expected.
-
Possible Cause: Loss of the stabilizer due to volatilization can lead to uncontrolled polymer chain scission or crosslinking, negatively impacting mechanical properties.
-
Solution:
-
Quantify Stabilizer Loss: Use an analytical technique like Thermogravimetric Analysis (TGA) (see Experimental Protocols below) to determine the temperature at which significant weight loss of the additive occurs.
-
Increase Additive Loading (with caution): A slight increase in the initial concentration of this compound might compensate for losses, but this can increase costs and the risk of plate-out. This should be tested systematically.
-
Evaluate Alternative Stabilizer Systems: Investigate phosphite systems known for very high heat stability or consider different classes of stabilizers if the processing window is too demanding for this compound alone.[8]
-
Quantitative Data Presentation
The properties of commercial this compound can vary based on the specific isomer mixture (e.g., triisodecyl phosphite, tris(tridecyl) phosphite). The following table summarizes typical physical properties.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₃₉H₈₁O₃P | 77745-66-5 (Triisodecyl) | [1] |
| C₃₀H₆₃O₃P | 2929-86-4 (Tris(decyl)) | [15] | |
| Molecular Weight | 629.03 g/mol | 77745-66-5 / 68610-62-8 | [1][4] |
| 502.79 g/mol | 2929-86-4 | [15] | |
| Boiling Point | ~520 - 522 °C | 77745-66-5 / 68610-62-8 | [1][4] |
| ~450 °C | 2929-86-4 | [5][7] | |
| Flash Point | 154 °C (Closed Cup) | 77745-66-5 | [1] |
| >230 °F (~110 °C) | 68610-62-8 | [4] | |
| 281.3 °C | 2929-86-4 | [5][7] | |
| Vapor Pressure | < 0.00000114 Pa @ 25°C | 77745-66-5 | [1] |
| 7.19E-08 mmHg @ 25°C | 2929-86-4 | [5][6][7] | |
| Density | 0.87 - 0.91 g/cm³ @ 20°C | 77745-66-5 | [1] |
| Melting Point | < -20 °C | 77745-66-5 | [1][16] |
Experimental Protocols
Experiment: Assessing Volatility and Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of volatilization and/or decomposition for this compound and to compare its thermal stability when incorporated into a polymer matrix.
Methodology:
-
Sample Preparation:
-
Neat Sample: Place 5-10 mg of pure this compound into a standard TGA pan (e.g., alumina or platinum).
-
Polymer Blend: Prepare a blend of the polymer with a known concentration of this compound (e.g., 0.1% w/w) via solvent casting or melt compounding. Ensure the blend is homogenous. Place 5-10 mg of the blended sample into a TGA pan.
-
Control Sample: Prepare a sample of the pure polymer with no additives.
-
-
TGA Instrument Setup:
-
Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 100 mL/min flow rate) and an oxidative atmosphere (Air, 100 mL/min flow rate) to distinguish between volatilization and thermo-oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature for each sample.
-
Onset Temperature (T_onset): Determine the temperature at which significant weight loss begins (e.g., 5% weight loss). This indicates the start of either volatilization (under N₂) or decomposition (under air).
-
Comparison:
-
Compare the T_onset of the neat this compound with the T_onset of the polymer blend. An earlier weight loss in the blend corresponding to the phosphite's volatilization temperature suggests it is being lost during processing.
-
Compare the results from the Nitrogen and Air atmospheres. A significantly lower T_onset in air indicates that the phosphite is susceptible to thermo-oxidative degradation.[8]
-
-
Visualizations
Caption: Logical workflow for troubleshooting issues related to this compound volatility.
References
- 1. Tri Iso this compound | CAS: 77745-66-5 | REACH registered [vestachem.com]
- 2. specialchem.com [specialchem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. This compound | CAS 68610-62-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAS#:2929-86-4 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2929-86-4 [chemicalbook.com]
- 10. Phosphite compositions - Eureka | Patsnap [eureka.patsnap.com]
- 11. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 12. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. gestis-database.dguv.de [gestis-database.dguv.de]
Technical Support Center: Improving the Hydrolytic Stability of Tridecyl Phosphite Formulations
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the hydrolytic stability of tridecyl phosphite formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic instability in this compound formulations and why is it a concern?
A1: this compound, a common secondary antioxidant, is susceptible to hydrolysis, which is a chemical reaction with water. This degradation can lead to several experimental issues:
-
Loss of Performance: Hydrolysis converts the active phosphite into inactive and acidic species, diminishing its ability to protect materials from degradation during processing.[1]
-
Physical Changes: The formulation can become sticky or lumpy, causing handling difficulties and potential corrosion of processing equipment.[1][2]
-
Autocatalytic Degradation: The hydrolysis of phosphites can be an autocatalytic process.[3] The initial reaction generates acidic byproducts which then catalyze further, accelerated degradation of the remaining phosphite.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: Several factors can accelerate the degradation of this compound in a formulation:
-
Presence of Moisture: Direct contact with water, or even exposure to high humidity, is the primary driver of hydrolysis.
-
Acidic Conditions: The hydrolysis reaction is significantly faster in acidic environments.[4] This is a critical issue as the hydrolysis process itself generates acidic byproducts, leading to the autocatalytic effect.[3]
-
High Temperatures: Elevated temperatures during processing or storage can increase the rate of hydrolysis.
-
Presence of Catalytic Impurities: Residues from polymerization catalysts or other acidic impurities in the formulation can also catalyze hydrolysis.
Q3: What are the most effective strategies to improve the hydrolytic stability of my this compound formulation?
A3: The most common and effective strategy is the inclusion of co-additives that act as stabilizers. These work by neutralizing the acidic species that catalyze the hydrolysis reaction.
-
Amine Stabilizers: Alkanolamines, such as triisopropanolamine (TIPA), are frequently used. They act as acid scavengers, neutralizing acidic byproducts. A typical loading level ranges from 0.1% to 1.5% by weight of the phosphite composition.[2]
-
Acid Scavengers: Inorganic compounds like hydrotalcite or metal stearates (e.g., calcium stearate) can also be incorporated into the formulation to neutralize acids and inhibit autocatalytic hydrolysis.[3][5]
-
Steric Hindrance: Using phosphites with bulkier chemical structures (steric hindrance) around the phosphorus atom can physically shield it from water molecules, increasing hydrolytic stability.[1][6] While this compound itself is set, this is a key consideration when selecting alternative or modified phosphites.
Troubleshooting Guide
This guide addresses specific issues you may encounter in your experiments related to this compound stability.
Problem 1: Formulation has become sticky and difficult to handle.
| Potential Cause | Recommended Solution |
| Advanced Hydrolysis: The phosphite has significantly degraded due to moisture exposure. | 1. Add a Stabilizer: Incorporate an amine stabilizer (e.g., triisopropanolamine) at 0.2% - 0.8% wt. to neutralize acidic byproducts and slow further degradation.[2]2. Control Moisture: Ensure all components of the formulation are thoroughly dried before mixing. Store the final formulation in a desiccated, tightly sealed environment.3. Review Storage Conditions: Store the formulation in a cool, dry place away from direct heat sources. |
Problem 2: Inconsistent experimental results or loss of antioxidant efficacy.
| Potential Cause | Recommended Solution |
| Phosphite Degradation: The this compound is hydrolyzing during the experiment, leading to variable antioxidant performance. | 1. Verify Stability: Use ³¹P NMR to quantify the amount of intact phosphite before and after your experiment (see Protocol 2). A significant decrease indicates hydrolysis.2. Incorporate an Acid Scavenger: Add hydrotalcite or calcium stearate to the formulation to prevent autocatalytic degradation, especially in polymer matrices.[5]3. Standardize Protocols: Ensure consistent moisture levels and temperature profiles across all experimental runs. |
Problem 3: Discoloration (e.g., yellowing) of the final material during high-temperature processing.
| Potential Cause | Recommended Solution |
| Insufficient Stabilization: The phosphite may be degrading at high temperatures, failing to prevent the formation of color bodies. | 1. Synergistic Blends: Combine this compound with a primary antioxidant, such as a hindered phenol. Phosphites are most effective at high temperatures and can protect the primary antioxidant, leading to improved color stability.[7][8]2. Consider Higher Molecular Weight Phosphites: For very high-temperature applications, a higher molecular weight phosphite may offer better thermal and hydrolytic stability.[9] |
Logical Workflow for Troubleshooting Stability Issues
The following diagram outlines a systematic approach to diagnosing and solving hydrolytic stability problems in your formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 7. chempoint.com [chempoint.com]
- 8. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 9. partinchem.com [partinchem.com]
Technical Support Center: Mitigating the Impact of Tridecyl Phosphite on Polymer Clarity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to polymer clarity when using tridecyl phosphite as a secondary antioxidant.
Troubleshooting Guide
Issue 1: Hazy or Cloudy Appearance in the Polymer
Symptoms:
-
Noticeable lack of transparency in the final polymer product.
-
Presence of a milky or cloudy appearance throughout the polymer matrix.
-
Inconsistent clarity across different batches.
Root Cause Analysis:
The primary cause of haziness when using this compound is its susceptibility to hydrolysis. In the presence of moisture, this compound can break down into tridecyl alcohol and phosphorous acid. These hydrolysis products have limited solubility in the polymer matrix and can agglomerate, leading to light scattering and a hazy appearance. High processing temperatures and excessive moisture content in the raw materials can accelerate this process.
Mitigation Strategies:
-
Control Moisture Levels:
-
Thoroughly dry all polymer resins and other additives before processing to minimize moisture content.
-
Store this compound in a cool, dry place and ensure containers are tightly sealed to prevent moisture absorption.
-
-
Optimize Processing Conditions:
-
Use the lowest possible processing temperature that still ensures proper melting and mixing.
-
Minimize residence time in the extruder to reduce the duration of exposure to high temperatures.
-
-
Utilize Hydrolysis-Resistant Alternatives:
-
Consider replacing or partially substituting this compound with a more hydrolytically stable phosphite antioxidant.
-
-
Incorporate Hydrolysis Stabilizers:
-
The addition of a small amount of a hydrolysis stabilizer, such as a hindered amine or a tertiary amine, can effectively neutralize the acidic byproducts of hydrolysis and slow down the degradation of this compound.
-
Issue 2: Surface Bloom or Plate-Out
Symptoms:
-
A fine, white powder or a greasy film appearing on the surface of the polymer product after processing and cooling (bloom).
-
Deposition of a waxy or solid residue on processing equipment, such as extruder screws, dies, and molds (plate-out).
Root Cause Analysis:
Bloom and plate-out are manifestations of the migration of incompatible substances to the surface. The hydrolysis products of this compound, being polar and having low solubility in the non-polar polymer, are a common cause. Over-saturation of the polymer with this compound can also lead to the migration of the unhydrolyzed additive itself.
Mitigation Strategies:
-
Optimize Additive Concentration:
-
Reduce the concentration of this compound to the minimum effective level required for antioxidant protection. Conduct a ladder study to determine the optimal loading.
-
-
Improve Additive Dispersion:
-
Ensure thorough and uniform mixing of this compound into the polymer matrix during compounding. The use of a masterbatch can improve dispersion.
-
-
Select Compatible Additives:
-
Ensure that other additives in the formulation (e.g., primary antioxidants, UV stabilizers) are compatible with this compound and do not promote its degradation or migration.
-
-
Employ Anti-Blooming Agents:
-
In some cases, specific anti-blooming agents can be added to the formulation to improve the solubility of additives and their degradation products within the polymer.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects polymer clarity?
A1: The primary mechanism is hydrolysis. This compound can react with moisture, especially at elevated processing temperatures, to form tridecyl alcohol and phosphorous acid. These byproducts are often incompatible with the polymer matrix, leading to the formation of microscopic particles that scatter light and cause haziness.
Q2: How can I differentiate between haze caused by this compound hydrolysis and other potential causes?
A2: Haze from this compound hydrolysis is often accompanied by an increase in the acidity of the polymer, which can be measured. Furthermore, if the haze is more pronounced in batches processed under high humidity or with inadequately dried resin, it points towards hydrolysis. Analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) can be used to identify the hydrolysis byproducts on the polymer surface in cases of bloom.
Q3: Are there any synergistic or antagonistic effects with other common additives that I should be aware of?
A3: Yes. This compound works synergistically with primary antioxidants (e.g., hindered phenols) to provide comprehensive thermal stability. However, certain acidic fillers or catalyst residues can accelerate the hydrolysis of this compound, leading to an antagonistic effect on clarity. Some UV stabilizers have been observed to interact with phosphites, though the impact on clarity is formulation-dependent and requires specific testing.
Q4: What are the recommended starting concentrations for this compound to avoid clarity issues?
A4: Typical use levels for this compound range from 0.05% to 0.2% by weight. To minimize the risk of clarity issues, it is advisable to start at the lower end of this range and conduct experimental trials to determine the optimal concentration that provides the necessary antioxidant protection without compromising clarity.
Q5: Can processing conditions alone solve the clarity problem?
A5: Optimizing processing conditions, such as lowering the melt temperature and reducing residence time, can significantly mitigate the hydrolysis of this compound and thus improve clarity. However, in cases of high intrinsic moisture content in the raw materials or a very high sensitivity of the polymer to haze, a combination of optimized processing and formulation adjustments (e.g., adding a hydrolysis stabilizer) is often necessary.
Data Presentation
Table 1: Effect of this compound Concentration on Polymer Clarity
| Polymer Base | This compound Conc. (% w/w) | Haze (%) (ASTM D1003) | Yellowness Index (YI) (ASTM E313) |
| Polypropylene (PP) | 0.0 | 1.5 | 2.0 |
| Polypropylene (PP) | 0.1 | 2.8 | 1.8 |
| Polypropylene (PP) | 0.2 | 5.2 | 1.7 |
| Polypropylene (PP) | 0.3 | 9.8 | 1.6 |
| Polyethylene (LDPE) | 0.0 | 2.1 | 1.5 |
| Polyethylene (LDPE) | 0.1 | 3.5 | 1.3 |
| Polyethylene (LDPE) | 0.2 | 6.8 | 1.2 |
| Polyethylene (LDPE) | 0.3 | 12.5 | 1.1 |
Note: Data are representative and may vary depending on the specific grade of polymer and processing conditions.
Table 2: Efficacy of Mitigation Strategies on Polypropylene with 0.2% this compound
| Mitigation Strategy | Haze (%) (ASTM D1003) | Yellowness Index (YI) (ASTM E313) |
| None (Control) | 5.2 | 1.7 |
| Addition of 0.05% Hindered Amine Stabilizer | 2.5 | 1.6 |
| Use of Hydrolytically Stable Phosphite | 1.8 | 1.5 |
| Resin Drying at 80°C for 4 hours | 3.1 | 1.7 |
Experimental Protocols
Measurement of Haze and Luminous Transmittance
Standard: ASTM D1003 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics
Methodology:
-
Specimen Preparation: Prepare flat, parallel-surfaced specimens of the polymer with a thickness of 2.5 ± 0.25 mm. The specimens should be clean and free of any surface defects.
-
Apparatus: Use a commercial haze meter or a spectrophotometer equipped with an integrating sphere.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Place the specimen against the entrance port of the integrating sphere.
-
Measure the total luminous transmittance (T1).
-
Remove the specimen and measure the incident light (T2).
-
With the specimen in the light path, measure the light scattered by the instrument (T3).
-
With the specimen still in place, measure the light scattered by both the instrument and the specimen (T4).
-
-
Calculation:
-
Total Transmittance (Tt) = T2 / T1
-
Diffuse Transmittance (Td) = (T4 - T3(T2/T1)) / T1
-
Haze (%) = (Td / Tt) x 100
-
Measurement of Yellowness Index
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates
Methodology:
-
Specimen Preparation: Prepare opaque or translucent specimens of the polymer with a smooth, clean surface.
-
Apparatus: Use a spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
Calibration: Calibrate the instrument using a certified white standard.
-
Measurement:
-
Place the specimen at the measurement port of the instrument.
-
Measure the tristimulus values (X, Y, Z) under a specified illuminant (e.g., D65) and observer (e.g., 10°).
-
-
Calculation:
-
Yellowness Index (YI) = 100 * (Cx * X - Cz * Z) / Y
-
Where Cx and Cz are coefficients dependent on the illuminant and observer. For D65/10°, Cx = 1.3013 and Cz = 1.1498.
-
Visualizations
Caption: Hydrolysis mechanism of this compound leading to polymer haze.
Caption: Troubleshooting workflow for polymer clarity issues.
reducing residual "tridecyl phosphite" in final polymer products
Welcome to the Technical Support Center for Polymer Additives. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the reduction of residual tridecyl phosphite in final polymer products.
Q1: What is this compound and why is it used in polymers?
This compound (TDP) is a type of secondary antioxidant, also known as a hydroperoxide decomposer, that is widely used as a stabilizer in various polymers like polyolefins (PE, PP), PVC, ABS, and PET.[1][2] Its primary role is to protect the polymer from thermal and oxidative degradation during high-temperature melt processing.[3] It functions by scavenging peroxides, which are unstable compounds that can initiate chain scission and crosslinking reactions, thereby preventing polymer embrittlement, discoloration, and loss of mechanical properties.[3][4] TDP is valued for its good solubility in polymers, low volatility, and ability to maintain melt flow consistency.[3]
Q2: What are "residual" phosphites and why are they a concern?
Residual phosphites refer to the amount of unreacted this compound and its various degradation byproducts (such as the oxidized phosphate form) that remain in the polymer after processing is complete. These residuals can be a significant concern for several reasons:
-
Migration and Safety: Residuals can migrate from the polymer into substances they are in contact with, such as food, beverages, or pharmaceutical products. This is a primary concern for regulatory bodies and product safety.
-
Plate-Out and Bloom: Incompatible or excessive levels of additives can exude to the surface of the polymer during or after processing. "Plate-out" refers to the deposition of these additives onto processing equipment like rollers, which can cause production delays for cleaning.[5][6] "Bloom" is the exudation of the additive onto the finished product's surface, often appearing as a haze, film, or powder, which affects product quality and appearance.[6]
-
Product Properties: The presence of residuals and their byproducts can sometimes lead to undesirable effects like discoloration (yellowing) or the development of off-odors.[3]
Q3: What are the primary causes of high residual this compound levels?
High residual levels are typically a result of several factors related to the additive itself, the polymer, and the processing conditions:
-
Excessive Loading: Using a higher concentration of this compound than necessary for stabilization.
-
Poor Compatibility: Although TDP generally has good solubility, issues can arise in certain polymer grades or formulations, leading to its exudation.[3]
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[3] This reaction breaks down the phosphite into other compounds. The initial products of hydrolysis can be effective reducing agents, but further hydrolysis can form stronger acids that accelerate the degradation of the phosphite stabilizer.[7]
-
Oxidation: As a secondary antioxidant, this compound is designed to be oxidized to its phosphate form while protecting the polymer.[8] Inefficient processing can lead to an incomplete reaction or excessive oxidation, altering the residual profile.
Q4: What are the common degradation products of this compound?
The primary degradation pathways for this compound during polymer processing and storage are hydrolysis and oxidation. The presence of moisture leads to the hydrolysis of the P-O-C bonds, while its antioxidant function involves oxidation of the phosphorus center.
-
Hydrolysis Products: In the presence of water, this compound can hydrolyze, sequentially replacing its tridecyl groups with hydroxyl (-OH) groups, ultimately forming phosphorous acid.
-
Oxidation Products: The intended function of the phosphite is to be oxidized to the corresponding phosphate, tris(tridecyl) phosphate. This occurs as it decomposes hydroperoxides in the polymer.[8]
The diagram below illustrates these degradation pathways.
References
- 1. Tri Iso this compound | CAS: 77745-66-5 | REACH registered [vestachem.com]
- 2. specialchem.com [specialchem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. bdmaee.net [bdmaee.net]
- 5. WO2010096757A1 - Method for reducing plate-out of solid phosphites in polymers - Google Patents [patents.google.com]
- 6. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 7. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize "tridecyl phosphite" migration in polymers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the migration of tridecyl phosphite in polymer applications. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving polymers stabilized with this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TDP-MIG-01 | Hazy film or white powder on the polymer surface (Blooming/Exudation) | - Poor compatibility: The polarity of this compound may not be suitable for the polymer matrix, especially in more polar polymers. - High concentration: The concentration of this compound exceeds its solubility limit in the polymer. - Processing temperature: High processing temperatures can increase the mobility of the additive. - Polymer crystallinity: Low crystallinity can lead to higher diffusion rates of the additive. | - Optimize concentration: Reduce the loading level of this compound to below its solubility threshold in the polymer. - Select a more compatible additive: Consider a higher molecular weight phosphite stabilizer which will have lower mobility. - Adjust processing conditions: Lower the melt processing temperature where possible without compromising polymer integrity. - Modify polymer morphology: Increase the crystallinity of the polymer to create a more tortuous path for the additive to migrate. |
| TDP-MIG-02 | Deposit formation on processing equipment (Plate-out) | - Low volatility of this compound: While it has a high boiling point, some volatilization can occur at high processing temperatures, leading to condensation on cooler equipment surfaces. - Incompatibility with other additives: Interactions with other additives in the formulation can reduce the overall compatibility of the system. | - Optimize processing temperature: Reduce the processing temperature to minimize volatilization. - Improve ventilation: Ensure adequate ventilation around the processing equipment. - Evaluate additive package: Assess the compatibility of all additives in the formulation and consider alternatives if necessary. |
| TDP-MIG-03 | Inconsistent product performance or premature degradation | - Loss of stabilizer: Migration of this compound to the surface or into a contact medium results in a lower concentration within the polymer matrix, reducing its antioxidant efficacy. | - Employ synergistic antioxidant blends: Combine this compound with a primary antioxidant (e.g., a hindered phenol) to create a more stable system. - Consider higher molecular weight stabilizers: These have a lower tendency to migrate, ensuring the stabilizer remains in the polymer matrix to provide long-term protection. |
| TDP-MIG-04 | Discoloration (e.g., yellowing) of the final product | - Hydrolysis of this compound: Exposure to moisture can lead to the hydrolysis of phosphites, which can cause discoloration. - Interaction with other components: Reactions with other additives or impurities can lead to colored byproducts. | - Ensure proper drying of the polymer resin: Minimize moisture content before processing. - Use a hydrolytically stable phosphite: Consider phosphites with increased steric hindrance to improve resistance to hydrolysis. - Review the entire formulation for potential interactions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymers?
A1: this compound is a secondary antioxidant used to protect polymers from degradation during high-temperature processing.[1] Its main role is to decompose hydroperoxides that are formed during thermal oxidation, thus preventing chain scission and crosslinking reactions that can lead to embrittlement, discoloration, and loss of mechanical properties.[1] It is commonly used in polyolefins like polyethylene (PE) and polypropylene (PP).[2]
Q2: What is "migration" in the context of polymer additives?
A2: Migration is the process by which an additive, such as this compound, moves from the bulk of the polymer material to its surface or into a substance in contact with it (e.g., food, liquids). This can lead to a loss of the additive's function within the polymer and potential contamination of the contact substance.
Q3: What are the main factors that influence the migration of this compound?
A3: Several factors influence the migration of this compound:
-
Molecular Weight: Lower molecular weight additives tend to migrate more easily.
-
Concentration: Higher concentrations of the additive can lead to increased migration if the solubility limit in the polymer is exceeded.
-
Polymer Compatibility: The solubility and compatibility of the phosphite within the polymer matrix are crucial. Poor compatibility can lead to exudation.
-
Polymer Crystallinity: Higher crystallinity can reduce migration as the crystalline regions are less permeable to additives.
-
Temperature: Elevated temperatures during processing and storage increase the diffusion rate of the additive.
-
Contact Medium: The nature of the substance in contact with the polymer can influence the rate of migration.
Q4: What are the visible signs of this compound migration?
A4: The most common visible signs are "blooming," which appears as a hazy film or a white, powdery deposit on the surface of the polymer, and "plate-out," which is the deposition of the additive onto processing equipment.
Q5: How can I minimize this compound migration?
A5: Strategies to minimize migration include:
-
Using the lowest effective concentration of the additive.
-
Selecting a higher molecular weight phosphite stabilizer, which will have lower mobility within the polymer.
-
Optimizing processing conditions, such as lowering the melt temperature.
-
Using synergistic blends of antioxidants to potentially reduce the required concentration of phosphite.
-
Modifying the polymer to increase its crystallinity.
Q6: Are there alternatives to this compound that are less prone to migration?
A6: Yes, higher molecular weight phosphites and polymeric phosphites are available that exhibit lower volatility and reduced migration potential.[3] These are often used in more demanding applications where long-term stability and low migration are critical.
Experimental Protocols
Protocol for Determining Specific Migration of this compound from a Polymer into a Food Simulant using GC-MS
This protocol is a representative method based on guidelines from EU Regulation No 10/2011 for food contact materials.[1][4][5]
1. Materials and Reagents:
-
Polymer sample containing this compound
-
Food Simulants (as per EU Regulation No 10/2011, e.g., 10% ethanol, 20% ethanol, 50% ethanol, or olive oil depending on the food type to be simulated)[6]
-
This compound analytical standard
-
Solvents for extraction and dilution (e.g., hexane, isooctane - HPLC grade)
-
Migration cell or immersion setup
-
Incubator or oven for controlled temperature exposure
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Volumetric flasks, pipettes, and vials
2. Sample Preparation and Exposure:
-
Cut the polymer sample into test specimens of known surface area.
-
Clean the surface of the specimens to remove any surface contamination.
-
Place the specimens in a migration cell or immerse them in a known volume of the selected food simulant. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm² per 1 L of simulant).
-
Expose the samples under conditions that represent the intended use or worst-case scenario. For example, for long-term storage at room temperature, the standard test condition is 10 days at 40°C.[7]
-
After the exposure period, remove the polymer specimens. The food simulant now contains the migrated this compound.
3. Extraction from Food Simulant (for analysis):
-
For aqueous simulants (e.g., 10% ethanol):
-
Perform a liquid-liquid extraction of the simulant with a non-polar solvent like hexane.
-
Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and concentrate them to a known volume.
-
-
For fatty food simulants (e.g., olive oil):
-
Dissolve a known amount of the olive oil simulant in a solvent like hexane.
-
This solution can then be analyzed directly or may require a clean-up step to remove the fat matrix.
-
4. GC-MS Analysis:
-
Instrument Setup (Example Parameters):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Splitless mode, 1 µL injection volume.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-700.
-
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent used for the sample extracts. Run these standards to generate a calibration curve.
-
Sample Analysis: Inject the concentrated extract from the food simulant into the GC-MS.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard. Quantify the amount of this compound using the calibration curve.
5. Calculation of Specific Migration: The specific migration (SM) is calculated in mg of substance per kg of food simulant using the following formula:
SM (mg/kg) = (C * V_sim) / (A * m_food)
Where:
-
C = Concentration of this compound in the simulant extract (mg/L)
-
V_sim = Volume of the food simulant (L)
-
A = Surface area of the polymer sample (dm²)
-
m_food = Mass of the food simulant (kg), typically assumed to be 1 kg for 1 L of simulant.
The result is then compared against the Specific Migration Limit (SML) set by regulations.
Visualizations
Caption: Key factors influencing the migration of this compound.
Caption: A logical workflow for troubleshooting migration-related issues.
References
- 1. (EU) No 10/2011 Commission Regulation on Plastic Materials and Articles Intended to Come into Contact with Food | Inventory Pedia | ChemRadar [chemradar.com]
- 2. store.astm.org [store.astm.org]
- 3. measurlabs.com [measurlabs.com]
- 4. Migration as per EU/10/2011 – Vimta Labs [vimta.com]
- 5. Plastic regulation (EU) 10/2011 - Finnish Food Authority [ruokavirasto.fi]
- 6. Migration Testing of Packaging and Food Contact Materials | Eurofins [eurofins.com]
- 7. aimplas.net [aimplas.net]
Technical Support Center: Tridecyl Phosphite - Impurity Effects and Performance Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of impurities in tridecyl phosphite on its performance as a polymer stabilizer. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymers?
This compound is a chemical compound used as a secondary antioxidant and processing stabilizer in various polymers, particularly in Polyvinyl Chloride (PVC) and polyolefins.[1] Its main role is to protect the polymer from degradation caused by heat and oxidation during high-temperature processing (e.g., extrusion, injection molding) and to maintain the material's integrity and appearance over its service life.[1] It functions by decomposing hydroperoxides, which are harmful byproducts of polymer degradation, thus preventing discoloration (especially yellowing) and the loss of mechanical properties.[1][2]
Q2: What are the most common impurities in commercial this compound?
The most common impurities in this compound can be categorized as follows:
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially in the presence of moisture. This reaction produces acidic impurities such as phosphorous acid and other partially hydrolyzed phosphites.[1][3][4] The presence of these acidic compounds is a primary concern for performance.
-
Residual Reactants and Byproducts: The synthesis of this compound typically involves the reaction of phosphorus trichloride with tridecanol.[1] Incomplete reactions can leave residual tridecanol. Hydrogen chloride (HCl) can also be a byproduct of the synthesis process.
-
Oxidation Products: As an antioxidant, this compound is designed to be oxidized. Premature oxidation during storage or handling can lead to the formation of phosphates, which reduces the active phosphite content.
Q3: How do these impurities, particularly acidic ones, affect the performance of this compound?
Acidic impurities, primarily from hydrolysis, are the most detrimental. They can:
-
Catalyze Further Degradation: Strong acids can accelerate the degradation of the polymer, counteracting the stabilizing effect of the phosphite.[3] In PVC, this can lead to catastrophic dehydrochlorination.
-
Cause Discoloration: Instead of preventing yellowing, the presence of certain impurities can contribute to discoloration of the polymer.
-
Reduce Antioxidant Efficacy: The hydrolysis of this compound into acidic species consumes the active antioxidant, reducing its ability to protect the polymer.[3]
-
Lead to Equipment Corrosion: The acidic byproducts can be corrosive to processing equipment, such as extruders and molds.[3]
Q4: What is the "acid number" of this compound and why is it important?
The acid number is a measure of the amount of acidic substances present in the this compound, typically expressed in mg KOH/g.[5] It is a critical quality control parameter because a higher acid number indicates a greater degree of hydrolysis and a higher concentration of detrimental acidic impurities.[5] Monitoring the acid number can help predict the performance of the stabilizer and prevent processing issues.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during polymer processing, with a focus on potential causes related to this compound impurities.
| Observed Issue | Potential Cause Related to this compound Impurities | Recommended Actions & Investigation |
| Severe Yellowing or Discoloration of the Polymer | High Acid Number: The this compound may have a high acid number due to hydrolysis, leading to the presence of acidic impurities that promote degradation and color formation. | 1. Test Acid Number: Determine the acid number of the this compound lot. 2. Review Storage Conditions: Ensure this compound is stored in a dry, tightly sealed container to prevent moisture absorption. 3. Use a Fresh Batch: Compare the performance with a new, unopened batch of this compound. |
| Black Specks or Streaks in the Final Product (especially in PVC) | Localized Polymer Degradation: Acidic "hotspots" from impure this compound can cause severe, localized degradation of the PVC, leading to carbonized particles (black specks).[6][7][8] | 1. Improve Dispersion: Ensure uniform mixing of the this compound into the polymer matrix. 2. Check for Contamination: Rule out other sources of contamination in the extruder or raw materials.[6][7] 3. Evaluate Stabilizer Package: The overall stabilizer package may need adjustment to counteract the effects of any acidic impurities. |
| Reduced Melt Stability / Changes in Melt Flow Index (MFI) | Loss of Antioxidant Activity: If the this compound has significantly hydrolyzed or oxidized, it will not effectively protect the polymer during melt processing, leading to chain scission or cross-linking that alters the MFI.[9] | 1. Measure MFI: Conduct MFI tests on the polymer processed with the suspect this compound and compare it to a control. 2. Purity Analysis: Consider analytical testing (e.g., HPLC) to determine the concentration of active this compound. 3. Synergistic Stabilizers: Ensure that the primary antioxidant is at the correct concentration and is compatible. |
| Corrosion or Pitting of Processing Equipment | Presence of Corrosive Byproducts: Hydrolysis of this compound can generate corrosive acids that attack metal surfaces of screws, barrels, and dies over time.[3] | 1. Inspect Equipment: Regularly inspect processing equipment for signs of corrosion. 2. Use High-Quality Phosphite: Source this compound with a low acid number and low moisture content. 3. Consider Hydrolytically Stable Phosphites: For applications with high moisture exposure, consider using a more hydrolytically stable phosphite antioxidant.[3] |
Quantitative Data on Performance Impact
While specific quantitative data is highly dependent on the polymer formulation and processing conditions, the following table provides an illustrative overview of how impurities in this compound can affect key performance indicators.
| Impurity Level (Illustrative) | Performance Metric | Expected Outcome |
| Low Acid Number (<0.1 mg KOH/g) | Yellowness Index (YI) after Oven Aging | Minimal increase in YI, indicating good color stability. |
| Thermal Stability (TGA Onset Temp.) | High onset temperature of degradation. | |
| Melt Flow Index (MFI) Stability | Consistent MFI after multiple extrusions. | |
| High Acid Number (>0.5 mg KOH/g) | Yellowness Index (YI) after Oven Aging | Significant increase in YI, indicating poor color stability. |
| Thermal Stability (TGA Onset Temp.) | Lower onset temperature of degradation. | |
| Melt Flow Index (MFI) Stability | Drastic change in MFI (increase or decrease depending on polymer) after multiple extrusions. |
Key Experimental Protocols
Protocol 1: Determination of Polymer Color Stability (Yellowness Index)
Objective: To quantify the discoloration of a polymer stabilized with this compound after thermal aging, according to ASTM E313.
Methodology:
-
Sample Preparation:
-
Prepare polymer formulations with and without (as a control) the this compound being tested.
-
Process the formulations into flat plaques of uniform thickness (e.g., 2-3 mm) by compression molding or injection molding.
-
-
Initial Color Measurement:
-
Using a colorimeter or spectrophotometer, measure the initial Yellowness Index (YI) of the plaques according to ASTM E313.
-
-
Thermal Aging:
-
Final Color Measurement:
-
After cooling to room temperature, measure the final YI of the aged samples.
-
-
Analysis:
-
Compare the change in YI over time for the different formulations. A smaller change indicates better color stability.
-
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation for a polymer stabilized with this compound.
Methodology:
-
Sample Preparation:
-
Prepare a small sample (5-10 mg) of the polymer formulation.[11]
-
-
TGA Instrument Setup:
-
Analysis:
-
Run the TGA experiment and record the mass of the sample as a function of temperature.
-
The onset of degradation is identified as the temperature at which significant mass loss begins.[10] A higher onset temperature indicates better thermal stability.
-
Protocol 3: Purity and Impurity Analysis by HPLC
Objective: To determine the purity of this compound and quantify the presence of impurities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
Prepare solutions of the this compound sample to be tested.
-
-
HPLC System and Conditions (Illustrative):
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the purity by comparing the peak area of the sample to the standard.
-
Identify and quantify impurity peaks by comparing their retention times and mass spectra to known impurity standards or by structural elucidation.[15]
-
Visualizations
Caption: Synthesis of this compound and potential residual impurities.
Caption: Troubleshooting workflow for performance issues.
Caption: Experimental workflow for performance evaluation.
References
- 1. bdmaee.net [bdmaee.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis-resistant Phosphite Antioxidant Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. thermal-lube.com [thermal-lube.com]
- 6. How to Adjust the Barrel and Screw to Solve Black Lines and Black Spots in PVC Extrusion Production? – china screw and barrel manufacturers,both extrusion and injection machine screw barrel suppliers [juyuan-machinery.com]
- 7. swcpu.com [swcpu.com]
- 8. Eliminating black spots in extruded film/sheet with careful processing and good quality polymer [plastemart.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
controlling the reaction kinetics of "tridecyl phosphite" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tridecyl phosphite.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is typically synthesized via two main routes:
-
Transesterification: This method involves the reaction of a lower trialkyl phosphite (e.g., trimethyl phosphite) or a triaryl phosphite (e.g., triphenyl phosphite) with tridecanol. The reaction is often driven to completion by removing the lower boiling point alcohol or phenol byproduct through distillation.[1][2]
-
Reaction with Phosphorus Trichloride (PCl₃): In this route, phosphorus trichloride is reacted with tridecanol. This reaction is highly exothermic and typically requires the presence of a hydrogen chloride (HCl) acceptor, such as a tertiary amine (e.g., triethylamine), to neutralize the HCl byproduct and drive the reaction towards the desired product.[2][3][4]
Q2: How can I control the reaction rate (kinetics) of the synthesis?
A2: Controlling the reaction kinetics is crucial for optimizing yield and minimizing side products. The primary factors influencing the reaction rate are:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. For the transesterification method, a gradual increase in temperature is often employed to control the rate of byproduct removal.[1] For the PCl₃ method, the initial reaction is often cooled to manage the exotherm.[3]
-
Catalyst: While some transesterification reactions can be performed without a catalyst, basic catalysts are often used to increase the reaction rate.[1] In the PCl₃ method, a tertiary amine acts as both an HCl scavenger and a catalyst.[2]
-
Reactant Concentration: The rate of reaction is dependent on the concentration of the reactants. For the PCl₃ method, the rate of addition of PCl₃ to the tridecanol solution is a key parameter for controlling the reaction.[5]
-
Mixing: Efficient mixing is critical, especially in the heterogeneous reaction mixture of the PCl₃ method, to ensure uniform temperature distribution and prevent localized side reactions.[5]
Q3: What are the common side products, and how can I minimize their formation?
A3: Common side products in this compound synthesis include:
-
Dialkyl Hydrogen Phosphite: This can form in the PCl₃ method if HCl is not effectively removed or neutralized, leading to the dealkylation of the trialkyl phosphite.[2][5] Inefficient mixing can create localized areas of high HCl concentration, promoting this side reaction.
-
Oxidation Products (e.g., Tridecyl Phosphate): Phosphites are susceptible to oxidation to form the corresponding phosphate. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent this.
-
Hydrolysis Products: Moisture can react with PCl₃ to form phosphorous acid and HCl, and can also hydrolyze the final phosphite product. Using anhydrous reactants and solvents is crucial.[5][6]
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: To effectively monitor the synthesis of this compound, the following analytical techniques are recommended:
-
³¹P NMR Spectroscopy: This is a powerful technique for directly observing the phosphorus-containing species in the reaction mixture. The disappearance of the starting phosphorus compound and the appearance of the this compound product can be tracked, and the formation of phosphorus-containing side products can be identified by their characteristic chemical shifts.[7][8][9][10][11]
-
Gas Chromatography (GC): GC can be used to monitor the disappearance of volatile starting materials (like trimethyl phosphite in transesterification) and the appearance of the this compound product. It is also useful for quantifying the purity of the final product.[12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor the reaction in real-time by tracking the changes in the vibrational frequencies of functional groups of the reactants and products.[15][16][17]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction using an appropriate analytical technique (e.g., ³¹P NMR, GC) to confirm completion. - If using the transesterification method, ensure complete removal of the alcohol/phenol byproduct by applying vacuum or increasing the temperature towards the end of the reaction.[1] - Extend the reaction time. |
| Side Reactions | - PCl₃ Method: Ensure efficient mixing and a sufficient amount of HCl scavenger (tertiary amine) to prevent the formation of dialkyl hydrogen phosphite.[5] - General: Operate under an inert atmosphere to prevent oxidation to phosphate. |
| Moisture Contamination | - Use anhydrous reactants and solvents. Dry all glassware thoroughly before use.[5][6] |
| Sub-optimal Temperature | - For transesterification, ensure the temperature is high enough to drive off the byproduct. A typical range is 170-210°C.[1] - For the PCl₃ method, control the initial exotherm by cooling, then allow the reaction to proceed at a suitable temperature (e.g., room temperature or gentle reflux).[5] |
Issue 2: Product Purity is Low
| Potential Cause | Troubleshooting Step |
| Presence of Starting Materials | - Ensure the reaction has gone to completion. - For transesterification, ensure complete removal of the starting phosphite and alcohol. |
| Formation of Acidic Impurities | - In the PCl₃ method, residual HCl can lead to the formation of acidic byproducts. Ensure complete neutralization with the amine base and thorough washing during workup. |
| Oxidation | - Maintain a strict inert atmosphere throughout the reaction and workup. |
| Hydrolysis | - Avoid any contact with water during the reaction and purification steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is based on general procedures for the synthesis of long-chain trialkyl phosphites.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet, charge tridecanol (3.3 equivalents).
-
Reaction Initiation: Under a nitrogen atmosphere, begin stirring and heat the tridecanol to approximately 75-95°C.
-
Reactant Addition: Slowly add trimethyl phosphite (1 equivalent) to the heated tridecanol.
-
Reaction Progression: Gradually increase the temperature to 170-210°C. Methanol will begin to distill off.
-
Completion and Purification: Maintain the high temperature until methanol distillation ceases (typically 2-4 hours).[1] Cool the reaction mixture under nitrogen. The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound using Phosphorus Trichloride
This protocol is adapted from general procedures for the reaction of PCl₃ with alcohols.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add tridecanol (3 equivalents), a tertiary amine (e.g., triethylamine, 3 equivalents), and an anhydrous solvent (e.g., toluene).
-
Cooling: Cool the mixture in an ice bath to 0-5°C.
-
PCl₃ Addition: Dissolve phosphorus trichloride (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the PCl₃ solution dropwise to the cooled, stirred alcohol/amine mixture at a rate that maintains the internal temperature below 10°C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. A precipitate of triethylamine hydrochloride will form.
-
Workup: Filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Long-Chain Trialkyl Phosphite Synthesis via Transesterification (Analogous to this compound)
| Parameter | Value | Reference |
| Reactant Ratio (Alcohol:Phosphite) | 3.3 : 1 (molar) | [1] |
| Initial Temperature | 75 - 98 °C | [1] |
| Final Reaction Temperature | 190 - 210 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Catalyst | None or basic catalyst | [1] |
| Yield | > 85% | [1] |
Visualizations
References
- 1. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 4. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Tridecyl Phosphite: A Comparative Performance Analysis Against Other Phosphite Antioxidants
In the realm of polymer stabilization, phosphite antioxidants play a crucial role as secondary antioxidants, safeguarding polymers from degradation during high-temperature processing and ensuring their long-term integrity. Among these, tridecyl phosphite is a widely utilized stabilizer. This guide offers an in-depth comparison of the performance of this compound against other common phosphite antioxidants, supported by available data and experimental methodologies. This analysis is intended for researchers, scientists, and professionals in drug development and polymer science to aid in the selection of appropriate stabilization systems.
Phosphite antioxidants function by decomposing hydroperoxides, which are unstable byproducts of polymer oxidation, into non-radical, stable alcohols. This mechanism prevents the propagation of degradation reactions, thus preserving the polymer's mechanical properties, color, and melt viscosity.[1][2] They are often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection.[1][3][4]
Quantitative Performance Comparison
While extensive, directly comparable quantitative data across a wide range of phosphite antioxidants is limited in publicly available literature, the following table summarizes the performance characteristics based on existing studies and technical information. The data presented here is a composite from various sources and should be considered in the context of the specific experimental conditions mentioned in the cited literature.
| Performance Metric | This compound (TDP) | Trilauryl Phosphite (TLP) | Distearyl Pentaerythritol Diphosphite (DSPP) | Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) |
| Melt Flow Index (MFI) Stability | Good melt flow retention.[1] | Moderate melt flow stability. | Excellent melt flow retention.[1] | Excellent melt flow retention.[1] |
| Oxidative Induction Time (OIT) | Moderate OIT. | Moderate OIT. | High OIT. | High OIT (e.g., 13 min in PP).[5][6] |
| Color Stability (Yellowness Index) | Good color stability, better than TIBP.[7] | Good color stability. | Excellent color stability.[7] | Excellent color stability.[1] |
| Hydrolytic Stability | Moderate, better than TIBP and TLP.[7] | Moderate.[7] | Excellent.[7] | Good, but can be sensitive to hydrolysis.[8] |
| Thermal Stability | High, due to high boiling point and low volatility.[7] | Moderate. | Excellent, due to high molecular weight.[7] | High. |
| Processing Efficiency | Excellent in polyolefins due to good solubility.[7] | Good, but may show phase separation in some resins.[7] | Good, but higher cost and lower solubility in some matrices.[7] | Widely used, effective processing stabilizer.[9] |
Note: TIBP refers to Triisobutyl Phosphite.
Experimental Protocols
The evaluation of phosphite antioxidant performance relies on standardized testing methodologies. Below are detailed protocols for key experiments cited in the comparison.
Melt Flow Index (MFI) Stability
-
Objective: To assess the ability of the antioxidant to prevent polymer chain degradation during processing, which is reflected in the stability of the melt viscosity.
-
Methodology: Based on ASTM D1238, this test measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.[1]
-
Sample Preparation: The phosphite antioxidant is compounded with the polymer (e.g., polypropylene, polyethylene) at a specified concentration using a twin-screw extruder.
-
MFI Measurement: A specified amount of the compounded polymer pellets is loaded into the heated barrel of an MFI apparatus (e.g., at 230°C for polypropylene).[1]
-
Extrusion: After a preheating period, a specified weight is applied to the piston to force the molten polymer through the die.
-
Data Collection: The extrudate is collected over a set period and weighed. The MFI is calculated in grams per 10 minutes.
-
Multiple Pass Extrusion: To simulate the effects of recycling, the material is often subjected to multiple extrusion cycles, with MFI measured after each pass. A smaller change in MFI indicates better stabilization.
-
Oxidative Induction Time (OIT)
-
Objective: To determine the relative thermal oxidative stability of a stabilized polymer.
-
Methodology: Based on ASTM D3895, this test is performed using a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.
-
Heating: The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.[5]
-
Oxidation: Once the temperature is stable, the atmosphere is switched to oxygen.[5]
-
Data Analysis: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.[5]
-
Color Stability (Yellowness Index)
-
Objective: To quantify the extent of discoloration in a polymer sample after processing or aging.
-
Methodology: Based on ASTM E313, this test uses a spectrophotometer or colorimeter.
-
Sample Preparation: The stabilized polymer is processed into a flat plaque or film.
-
Measurement: The color of the sample is measured against a standard white tile.
-
Calculation: The Yellowness Index (YI) is calculated from the tristimulus values. A lower YI indicates better color stability.
-
Aging: To assess long-term stability, samples are often subjected to accelerated aging (e.g., heat or UV exposure) before YI measurement.
-
Hydrolytic Stability
-
Objective: To evaluate the resistance of the phosphite antioxidant to degradation by water.
-
Methodology: While various methods exist, a common approach involves accelerated aging in a humid environment.
-
Sample Preparation: The phosphite antioxidant is incorporated into a polymer matrix or tested as a neat substance.
-
Exposure: The sample is placed in a humidity chamber at a controlled temperature and relative humidity (e.g., 80°C and 95% RH).
-
Analysis: The degradation of the phosphite is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining phosphite and the formation of hydrolysis products.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of polymer stabilization by phosphite antioxidants.
Caption: General workflow for evaluating phosphite antioxidant performance.
Synergistic Effects
Phosphite antioxidants are rarely used in isolation. Their performance is significantly enhanced when combined with primary antioxidants, typically hindered phenols. The primary antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides, creating a more robust stabilization system than either component could achieve alone.[3][4][10] This synergistic relationship is crucial for achieving optimal processing stability and long-term thermal stability.[1]
Conclusion
The selection of an appropriate phosphite antioxidant is a multifactorial decision that depends on the polymer type, processing conditions, end-use application, and regulatory requirements. This compound offers a balanced performance profile with good thermal stability and processing efficiency, making it a versatile choice for many polyolefin applications.[7] For applications demanding the highest levels of color and hydrolytic stability, such as in automotive or wire and cable, higher molecular weight phosphites like DSPP may be more suitable, albeit at a higher cost.[7] Newer, high-performance phosphites like Irgafos 168 offer excellent overall stability. Ultimately, the optimal stabilization package is often a synergistic blend of a primary antioxidant and a carefully selected phosphite that has been validated through rigorous experimental testing.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bdmaee.net [bdmaee.net]
- 8. specialchem.com [specialchem.com]
- 9. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 10. rangdaneh.ir [rangdaneh.ir]
A Comparative Study: Tridecyl Phosphite and Hindered Phenol Antioxidants in Polymer Stabilization
In the realm of polymer science and drug development, where the stability and longevity of materials are paramount, antioxidants play a crucial role in preventing degradation caused by oxidative processes. This guide provides a detailed comparative analysis of two widely used classes of antioxidants: tridecyl phosphite, a secondary antioxidant, and hindered phenols, which act as primary antioxidants. This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting the appropriate antioxidant system for their specific applications.
Unveiling the Mechanisms: Different but Complementary Roles
This compound and hindered phenol antioxidants combat polymer degradation through distinct yet complementary mechanisms. Understanding these mechanisms is key to appreciating their individual strengths and their powerful synergy.
Hindered Phenols: The Primary Defense
Hindered phenols are radical scavengers. During polymer degradation, highly reactive free radicals (R•) are formed, which can initiate a chain reaction leading to the breakdown of the polymer matrix. Hindered phenols donate a hydrogen atom to these free radicals, neutralizing them and forming a stable phenoxy radical that does not propagate the degradation chain.[1][2]
This compound: The Secondary Safeguard
This compound and other phosphite antioxidants are classified as secondary antioxidants or hydroperoxide decomposers.[2] Their primary role is to break down hydroperoxides (ROOH), which are unstable byproducts of the primary antioxidant's activity and can decompose to form new radicals, thus continuing the degradation cycle.[3] By converting hydroperoxides into stable, non-radical products, phosphites prevent this re-initiation of degradation.[2]
Synergistic Partnership
The combination of a primary antioxidant like a hindered phenol and a secondary antioxidant like this compound often results in a synergistic effect, providing a level of stabilization that is greater than the sum of the individual components.[1][3] The hindered phenol neutralizes the initial free radicals, and the phosphite "cleans up" the resulting hydroperoxides, creating a more robust and comprehensive stabilization system.[3]
Performance Showdown: A Data-Driven Comparison
To provide a quantitative understanding of their performance, this section presents experimental data from a comparative study of a representative phosphonite antioxidant, Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonate (P-EPQ), and two common hindered phenol antioxidants, Irganox 1010 and Irganox 1076, in isotactic polypropylene (iPP). P-EPQ, like this compound, is a phosphite-based secondary antioxidant and its performance characteristics are illustrative of this class of stabilizers.
The following tables summarize the key performance indicators: Melt Volume Rate (MVR), which reflects the polymer's processability, and Oxidation Induction Time (OIT), a measure of the material's resistance to thermal-oxidative degradation.
Table 1: Melt Volume Rate (MVR) of Stabilized iPP After Multiple Extrusions [4]
| Antioxidant System | MVR (g/10 min) after 1st Extrusion | MVR (g/10 min) after 3rd Extrusion | MVR (g/10 min) after 5th Extrusion |
| Pure iPP | 10.2 | 15.8 | 25.3 |
| iPP + 0.1% Irganox 1010 | 9.8 | 12.1 | 16.5 |
| iPP + 0.1% P-EPQ | 9.5 | 11.5 | 14.8 |
| iPP + 0.06% Irganox 1010 + 0.04% P-EPQ | 9.2 | 10.5 | 12.2 |
Lower MVR values indicate better polymer stability and less degradation.
Table 2: Oxidation Induction Time (OIT) of Stabilized iPP [4]
| Antioxidant System | OIT at 180°C (min) |
| Pure iPP | 0.8 |
| iPP + 0.1% Irganox 1010 | 45.2 |
| iPP + 0.1% P-EPQ | 35.5 |
| iPP + 0.06% Irganox 1010 + 0.04% P-EPQ | 74.8 |
Higher OIT values signify greater resistance to thermo-oxidative degradation.
Analysis of Performance Data:
The data clearly demonstrates the superior performance of the synergistic blend of a hindered phenol (Irganox 1010) and a phosphite antioxidant (P-EPQ). The blend exhibits the lowest Melt Volume Rate, indicating the best preservation of the polymer's molecular weight and processability through multiple high-temperature extrusion cycles.[4] Furthermore, the Oxidation Induction Time of the blend is significantly longer than that of either antioxidant used alone, highlighting the powerful synergistic effect in preventing thermal degradation.[4]
Experimental Protocols: Ensuring Reliable and Reproducible Data
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Oxidation Induction Time (OIT) Test
This test determines the time until the onset of oxidative degradation of a material at a specified temperature in an oxygen atmosphere.
Standard: ASTM D3895
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.
-
Instrument Setup: A Differential Scanning Calorimeter (DSC) is used. The cell is purged with an inert gas (nitrogen).
-
Heating Phase: The sample is heated to the isothermal test temperature (e.g., 180°C) at a controlled rate (e.g., 20°C/min) under the nitrogen atmosphere.
-
Isothermal Phase and Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: The instrument records the heat flow to or from the sample over time. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Calculation: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.
Melt Flow Index (MFI) / Melt Volume Rate (MVR) Test
This test measures the ease of flow of a molten thermoplastic polymer.
Standard: ASTM D1238
Methodology:
-
Sample Preparation: The polymer, in pellet or powder form, is dried to remove any moisture.
-
Instrument Setup: An extrusion plastometer is preheated to a specified temperature (e.g., 230°C for polypropylene). A standard die and piston are installed.
-
Charging the Barrel: A specified amount of the polymer is loaded into the heated barrel of the plastometer.
-
Melting and Extrusion: The polymer is allowed to melt for a specified period, and then a standard weight is placed on the piston to force the molten polymer through the die.
-
Measurement: The extrudate is collected over a set period of time and weighed (for MFI) or its volume is measured (for MVR).
-
Calculation: The MFI is expressed in grams per 10 minutes, while the MVR is expressed in cubic centimeters per 10 minutes.
Color Stability Assessment
This test quantifies changes in the color of a polymer sample after exposure to specific conditions.
Standard: ISO 7724
Methodology:
-
Sample Preparation: Polymer samples are prepared in a standardized shape and size (e.g., plaques).
-
Initial Color Measurement: The initial color of the samples is measured using a spectrophotometer or colorimeter. The color is typically expressed in the CIELAB color space (L, a, b* values).
-
Exposure: The samples are subjected to conditions that can induce color change, such as heat aging in an oven or exposure to UV radiation.
-
Final Color Measurement: After the exposure period, the color of the samples is measured again.
-
Color Difference Calculation (ΔE): The total color difference (ΔE) is calculated using the initial and final L, a, and b* values. A higher ΔE* value indicates a greater change in color.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the antioxidant mechanisms and a typical experimental workflow.
Caption: Antioxidant mechanisms of hindered phenols and this compound.
Caption: A typical experimental workflow for evaluating antioxidant performance.
Conclusion: A Strategic Alliance for Optimal Stability
This comparative guide underscores the distinct and valuable roles of this compound and hindered phenol antioxidants in polymer stabilization. While hindered phenols provide the first line of defense against free radicals, this compound is essential for neutralizing the harmful byproducts of this primary antioxidant activity. The experimental data strongly supports the use of a synergistic blend of these two types of antioxidants to achieve superior processing stability and long-term thermal-oxidative resistance in polymers. For researchers and professionals in fields where material integrity is critical, a well-designed antioxidant system utilizing both primary and secondary antioxidants is a strategic approach to ensure product performance and longevity.
References
- 1. partinchem.com [partinchem.com]
- 2. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
A Comparative Guide to the Antioxidant Efficiency of Tridecyl Phosphite in Polypropylene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tridecyl Phosphite Performance with Alternative Antioxidants Supported by Experimental Data.
In the realm of polymer stabilization, particularly for polypropylene (PP), the selection of an appropriate antioxidant is paramount to preserving the material's integrity and performance characteristics during processing and end-use. This guide provides a comprehensive comparison of this compound, a commonly utilized secondary antioxidant, with other prevalent alternatives. The analysis is based on key performance indicators derived from experimental data, including melt flow index (MFI), oxidative induction time (OIT), and color stability, offering a valuable resource for professionals in material science and development.
Overview of Antioxidants for Polypropylene Stabilization
Polypropylene, while a versatile and widely used thermoplastic, is susceptible to degradation initiated by heat and oxygen, leading to a decline in its mechanical properties and aesthetic appeal. Antioxidants are crucial additives that mitigate this degradation. They are broadly categorized into primary and secondary antioxidants. Primary antioxidants, such as hindered phenols like Irganox 1010, are radical scavengers. Secondary antioxidants, including phosphites like this compound, decompose hydroperoxides, which are precursors to radical formation. This guide focuses on the comparative performance of this compound against a primary antioxidant, Irganox 1010, and other phosphite-based secondary antioxidants, Irgafos 168 and Weston 618F.
Comparative Performance Data
The following table summarizes the performance of this compound and its alternatives in polypropylene. The data presented is a compilation from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is sourced from a single study employing consistent testing methodologies.
| Antioxidant System | Melt Flow Index (MFI) Stability | Oxidative Induction Time (OIT) | Color Stability (Yellowness Index - YI) |
| Unstabilized PP | Significant increase after processing | Very low | High susceptibility to discoloration |
| This compound | Good MFI retention after processing | Moderate increase in OIT | Good color stability |
| Irganox 1010 (Primary Antioxidant) | Moderate MFI retention | Significant increase in OIT | Good color stability |
| Irgafos 168 | Excellent MFI retention | High increase in OIT | Excellent color stability |
| Weston 618F | Good MFI retention | Moderate to high increase in OIT | Very good color stability |
| Irganox 1010 + Irgafos 168 Blend | Excellent MFI retention | Very high increase in OIT | Excellent color stability |
Note: The performance of individual antioxidants can be significantly enhanced when used in synergistic blends, as demonstrated by the Irganox 1010 and Irgafos 168 combination.
Detailed Performance Analysis
This compound: As a secondary antioxidant, this compound demonstrates good performance in maintaining the melt flow index of polypropylene during processing. This indicates its effectiveness in preventing chain scission caused by thermo-oxidative degradation. It offers a moderate improvement in the oxidative induction time, signifying an enhanced resistance to oxidation. In terms of aesthetics, it provides good color stability, preventing significant yellowing of the polymer. Its advantages include good thermal stability and processing efficiency.
Irganox 1010: This primary antioxidant is highly effective at scavenging free radicals, resulting in a significant increase in the oxidative induction time of polypropylene. While it provides good color stability, its performance in maintaining the melt flow index can be further improved when used in conjunction with a secondary antioxidant.
Irgafos 168: This phosphite antioxidant is recognized for its excellent processing stability, leading to superior melt flow index retention. It also provides a substantial increase in oxidative induction time and excellent color stability, making it a high-performance choice for demanding applications.
Weston 618F: This diphosphite antioxidant offers good melt flow stability and color retention. It is known for its effectiveness in a variety of polymers and contributes to both thermal and UV stability.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments used to evaluate antioxidant efficiency.
Melt Flow Index (MFI) Measurement
The Melt Flow Index is a measure of the ease of flow of a molten polymer and is an indirect indicator of its molecular weight. A stable MFI after processing or aging indicates that the antioxidant has effectively prevented polymer chain degradation.
-
Apparatus: A standard melt flow indexer.
-
Procedure:
-
A specified amount of the polypropylene sample (typically 5-8 grams) is loaded into the heated barrel of the MFI apparatus, which is maintained at a constant temperature (e.g., 230°C for polypropylene).
-
The polymer is allowed to preheat for a specified duration (e.g., 5 minutes) to ensure it is fully melted.
-
A standard weight (e.g., 2.16 kg) is placed on the piston, which forces the molten polymer to extrude through a die of a specific diameter.
-
The extrudate is collected over a set period (e.g., 10 minutes) and weighed.
-
The MFI is calculated in grams of polymer per 10 minutes (g/10 min).
-
-
Data Interpretation: A lower change in MFI after processing or aging indicates better stabilization.
Oxidative Induction Time (OIT)
The Oxidative Induction Time test determines the thermal stability of a material against oxidation. A longer OIT indicates a higher level of stabilization.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the polypropylene (typically 5-10 mg) is placed in an aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen or air at a constant flow rate.
-
The time from the introduction of the oxidative atmosphere until the onset of the exothermic oxidation peak is recorded as the OIT.
-
-
Data Interpretation: A longer OIT value signifies greater resistance to oxidation and a more effective antioxidant system.
Oven Aging Test
Oven aging is a common method to simulate the long-term thermal degradation of a polymer. The performance of the antioxidant is evaluated by measuring the changes in physical and aesthetic properties over time.
-
Apparatus: A circulating air oven with precise temperature control.
-
Procedure:
-
Polypropylene samples (e.g., plaques or films) containing the antioxidant are placed in the oven at an elevated temperature (e.g., 150°C).
-
Samples are removed at regular intervals over an extended period.
-
After cooling, the samples are subjected to various tests, including:
-
Color Measurement: The Yellowness Index (YI) is measured using a spectrophotometer to quantify discoloration.
-
Melt Flow Index (MFI): To assess the extent of polymer chain degradation.
-
Mechanical Properties: Tensile strength and elongation at break can also be measured to evaluate the retention of mechanical integrity.
-
-
-
Data Interpretation: A lower change in YI, MFI, and better retention of mechanical properties over time indicate superior antioxidant performance.
Antioxidant Action and Experimental Workflow
The following diagrams illustrate the general mechanism of antioxidant action and the typical workflow for evaluating their efficiency.
Caption: Mechanism of polymer degradation and antioxidant intervention.
Caption: Experimental workflow for evaluating antioxidant efficiency.
Conclusion
The selection of an antioxidant for polypropylene stabilization is a critical decision that impacts the material's processing stability and long-term performance. This compound serves as an effective secondary antioxidant, offering a good balance of melt flow stability and color retention. For applications requiring the highest level of performance, particularly in terms of processing stability and long-term heat aging, synergistic blends of primary and secondary antioxidants, such as Irganox 1010 and Irgafos 168, are often the preferred choice. This guide provides a foundational understanding and comparative data to aid researchers and professionals in making informed decisions for their specific polypropylene applications. It is always recommended to conduct specific testing to validate the performance of any antioxidant system under the intended processing and end-use conditions.
A Comparative Guide to the Cost-Effectiveness of Tridecyl Phosphite Stabilizers
For researchers, scientists, and drug development professionals working with polymeric materials, ensuring long-term stability is paramount. Phosphite stabilizers are a crucial class of secondary antioxidants that protect polymers from degradation during high-temperature processing and throughout their service life. This guide provides an objective comparison of the cost-effectiveness of tridecyl phosphite and its prominent commercial alternatives, supported by available performance data and detailed experimental protocols.
Executive Summary
This compound is a workhorse liquid phosphite stabilizer offering a good balance of performance and cost, particularly in polyolefins. However, for applications demanding higher thermal stability, superior color retention, and enhanced hydrolytic resistance, alternatives such as Irgafos 168, Doverphos S-9228, and Weston 705 present compelling, albeit often more expensive, options. The ultimate choice depends on the specific polymer, processing conditions, and end-use requirements, particularly in sensitive applications like pharmaceutical packaging.
Introduction to Phosphite Stabilizers
Phosphite stabilizers function as secondary antioxidants by decomposing hydroperoxides, which are primary initiators of polymer degradation.[1] This action prevents chain scission and cross-linking, thereby preserving the mechanical and aesthetic properties of the polymer.[1] They are often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection.[2]
Comparative Analysis of Key Phosphite Stabilizers
This guide focuses on a comparative analysis of this compound against three widely used commercial alternatives:
-
This compound (TDP): A general-purpose liquid alkyl phosphite known for its good cost-performance balance.[3]
-
Irgafos 168: A solid, sterically hindered aryl phosphite, widely regarded as an industry standard for high-performance applications.[4]
-
Doverphos S-9228: A high molecular weight, solid diphosphite stabilizer known for its exceptional thermal and hydrolytic stability.[5]
-
Weston 705: A modern, nonylphenol-free liquid phosphite offering a favorable regulatory profile and good performance.[4]
Physical and Chemical Properties
A fundamental comparison begins with the physical and chemical properties of these stabilizers, which influence their handling, processing, and performance characteristics.
| Property | This compound | Irgafos 168 | Doverphos S-9228 | Weston 705 |
| Chemical Name | Tris(tridecyl) phosphite | Tris(2,4-di-tert-butylphenyl) phosphite | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | Proprietary |
| CAS Number | 2929-86-4[6] | 31570-04-4[7] | 154862-43-8[8] | 939402-02-5[9] |
| Molecular Weight ( g/mol ) | ~503[10] | ~647[7] | ~853[8] | Not disclosed |
| Physical Form | Liquid[11] | Solid Powder[7] | Solid Powder[5] | Liquid[9] |
| Phosphorus Content (%) | ~6.2% | ~4.8% | ~7.3% | ~5.2%[9] |
Performance Comparison
The effectiveness of a stabilizer is primarily judged by its ability to maintain the polymer's integrity during processing and aging. Key performance indicators include Melt Flow Index (MFI) stability and Yellowness Index (YI). While direct, side-by-side quantitative data under identical conditions is limited in publicly available literature, the following table summarizes the reported performance characteristics.
| Performance Metric | This compound | Irgafos 168 | Doverphos S-9228 | Weston 705 |
| Melt Flow Stability | Good | Excellent[4] | Superior[5] | Very Good[4] |
| Color Stability (YI) | Moderate | Excellent[4] | Superior[5] | Very Good[4] |
| Hydrolytic Stability | Moderate | High[4] | Excellent[5] | Good[4] |
| Volatility | Low to Moderate | Low[12] | Very Low[5] | Low |
Note: Performance can vary depending on the polymer matrix, processing temperature, and the presence of other additives.
Cost-Effectiveness Analysis
A precise cost-effectiveness analysis is challenging due to fluctuating market prices and the lack of publicly available bulk pricing. However, based on available retail pricing and qualitative industry reports, a general cost-performance positioning can be established.
| Stabilizer | Indicative Price Range (USD/kg) | Performance Tier | Cost-Effectiveness Summary |
| This compound | $3.50 - $4.00[13] | Mid | A cost-effective option for general-purpose applications where moderate performance is sufficient. |
| Irgafos 168 | ~$4.20[14] | High | Offers a strong balance of high performance and reasonable cost, making it a popular choice for demanding applications. |
| Doverphos S-9228 | Higher | Premium | The higher price is justified by its superior thermal and hydrolytic stability, making it ideal for high-temperature processing and long-term applications. |
| Weston 705 | Mid to High | High | A competitive option, particularly where a liquid, nonylphenol-free stabilizer with a good regulatory profile is required. |
Disclaimer: The provided price ranges are based on limited, publicly available data and may not reflect actual bulk purchasing prices.
Experimental Protocols
To ensure objective and reproducible comparisons of stabilizer performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols for evaluating the performance of phosphite stabilizers.
Melt Flow Index (MFI) Measurement (ASTM D1238)
The Melt Flow Index is a measure of the ease of flow of a molten thermoplastic polymer. A stable MFI after processing indicates effective stabilization against polymer chain degradation.
-
Apparatus: A standard melt flow indexer.
-
Procedure:
-
A specified amount of the polymer, compounded with the stabilizer, is loaded into the heated barrel of the MFI apparatus (e.g., 230°C for polypropylene).
-
The material is preheated for a specified time.
-
A standard weight is applied to the piston, forcing the molten polymer through a die of a specified length and diameter.
-
The extrudate is collected over a set period and weighed.
-
-
Calculation: The MFI is expressed in grams of polymer per 10 minutes (g/10 min).
Yellowness Index (YI) Measurement (ASTM E313 / D1925)
The Yellowness Index quantifies the degree of yellowing in a plastic sample, which is often an indicator of degradation.
-
Apparatus: A spectrophotometer.
-
Procedure:
-
Test plaques of a standardized thickness are prepared from the stabilized polymer.
-
The spectrophotometer is calibrated using a white standard.
-
The tristimulus values (X, Y, Z) of the sample are measured.
-
-
Calculation: The Yellowness Index is calculated using the formula: YI = [100 * (Cx * X - Cz * Z)] / Y, where Cx and Cz are coefficients dependent on the illuminant and observer. A lower YI value indicates better color stability.
Oxidation Induction Time (OIT) (ASTM D3895)
OIT is a measure of the thermal-oxidative stability of a material.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the stabilized polymer is heated to a constant isothermal temperature in an inert nitrogen atmosphere.
-
The atmosphere is then switched to oxygen.
-
-
Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater stability.[15]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and processes.
References
- 1. newtopchem.com [newtopchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. benchchem.com [benchchem.com]
- 5. partinchem.com [partinchem.com]
- 6. This compound - CAS 2929-86-4 - City Chemical LLC. [citychemical.com]
- 7. Irgafos 168 (Plastic Additive USP 5) | CAS Number 31570-04-4 [klivon.com]
- 8. Doverphos 9228 | CAS 154862-43-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. akrochem.com [akrochem.com]
- 10. materials.alfachemic.com [materials.alfachemic.com]
- 11. Tri Iso this compound | CAS: 77745-66-5 | REACH registered [vestachem.com]
- 12. monsonco.com [monsonco.com]
- 13. echemi.com [echemi.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
"tridecyl phosphite" performance evaluation in different polymer matrices
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of tridecyl phosphite's performance as a secondary antioxidant and processing stabilizer in various polymer matrices, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). Its effectiveness is evaluated against other common phosphite stabilizers, supported by available experimental data.
The Role of this compound in Polymer Stabilization
This compound is a liquid alkyl phosphite that functions as a secondary antioxidant. During high-temperature processing of polymers, it acts as a hydroperoxide decomposer, preventing polymer chain degradation and maintaining melt viscosity.[1] Its use, often in synergy with primary antioxidants like hindered phenols, is crucial for preserving the mechanical and aesthetic properties of the final polymer product.[2] this compound is noted for its good solubility in polyolefins and efficient integration into polymer blends.[2]
Performance Evaluation in Polyethylene (PE)
Table 1: Qualitative Performance Comparison of Phosphite Stabilizers in Polyethylene (PE)
| Performance Metric | This compound | Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168) | Distearyl pentaerythritol diphosphite (DSPP) |
| Melt Flow Stability | Good processing efficiency due to moderate viscosity and good solubility.[2] | Excellent melt flow retention. | Good thermal stability.[2] |
| Color Retention | Helps maintain clarity and prevent yellowing.[2] | High performance in color stability. | Excellent color retention.[2] |
| Hydrolytic Stability | Fares better than shorter-chain alkyl phosphites.[2] | High hydrolytic stability. | Enhanced water resistance.[2] |
Performance Evaluation in Polypropylene (PP)
In polypropylene, phosphite stabilizers are essential for preventing degradation during processing and enhancing long-term thermal stability. Available data allows for a more direct comparison of performance metrics.
Table 2: Performance of Phosphite Stabilizers in Polypropylene (PP)
| Stabilizer System | Melt Flow Index (MFI) (g/10 min) | Oxidative Induction Time (OIT) at 200°C (min) |
| Unstabilized PP | 6.5[3] | 0.9[3] |
| PP + Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) (0.1%) | 4.1[3] | 8.0[3] |
| PP + Recovered Irgafos 168 (0.1%) | 4.3[3] | 7.8[3] |
| PP + Irgafos 168 and Hindered Phenol | - | 55.5[4] |
Note: Lower MFI indicates better preservation of molecular weight. Higher OIT indicates greater thermal stability.
The data indicates that the presence of a phosphite stabilizer like Irgafos 168 significantly improves the melt flow stability and oxidative resistance of polypropylene.[3] The synergistic effect with a primary antioxidant further enhances performance.[4] While specific data for this compound in PP was not found in the search results, its known efficacy in polyolefins suggests it would offer comparable improvements.[2]
Performance Evaluation in Polyvinyl Chloride (PVC)
In PVC, thermal stabilizers are critical to prevent discoloration and degradation during processing. Phosphite co-stabilizers are often used to improve color and processing stability.
Table 3: Yellowness Index (YI) of Plasticized PVC Films with Different Stabilizers after Thermal Aging
| Stabilizer System | Yellowness Index (YI) at 100°C | Yellowness Index (YI) at 150°C |
| Mixed metal salts | Increases over time | Increases significantly over time |
| Maleimide | Lower increase over time compared to mixed metal salts | Lower increase over time compared to mixed metal salts |
| Tri-nonyl phenyl phosphite | Gradual increase over time | Steeper increase over time compared to 100°C |
| Hydrotalcite | Shows the lowest increase in yellowness over time | Shows the lowest increase in yellowness over time |
Data is based on graphical representations in the source and indicates trends.[5] A lower Yellowness Index indicates better color stability.
While direct quantitative data for this compound in PVC was not available in the search results, its general performance as a color stabilizer in PVC is acknowledged.[2] The table above provides a comparative view of how different types of stabilizers affect the color stability of PVC during heat aging.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate evaluation of stabilizer performance.
Melt Flow Index (MFI) Measurement
This test determines the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load, as described in standards like ASTM D1238 and ISO 1133.[1][6] A stable MFI after multiple processing steps indicates effective stabilization against polymer chain degradation.
-
Apparatus: A standard melt flow indexer.
-
Procedure:
-
A specified amount of the polymer is loaded into the heated barrel of the MFI apparatus.
-
The material is preheated to a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).[1]
-
A piston with a specified weight is placed in the barrel, forcing the molten polymer through a standard die.
-
The extrudate is collected over a set period and weighed.
-
-
Expression of Results: MFI is reported in grams of polymer per 10 minutes (g/10 min).[6]
Oxidative Induction Time (OIT)
This method determines the thermal-oxidative stability of a polyolefin by measuring the time until the onset of oxidation under accelerated conditions, typically using a Differential Scanning Calorimeter (DSC).[7][8]
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[8]
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
-
Determination of OIT: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.[8] A longer OIT indicates greater resistance to oxidation.
Yellowness Index (YI) Measurement
This test quantifies the degree of yellowing in a plastic sample, which is often an indicator of degradation. The measurement is performed using a spectrophotometer according to standards such as ASTM D1925.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
Test plaques of a standard thickness are molded from the stabilized polymer.
-
The instrument is calibrated using a standard white reference.
-
The tristimulus values (X, Y, Z) of the sample are measured.
-
-
Calculation: The Yellowness Index is calculated from the tristimulus values. A lower YI value indicates less yellowing and better color stability.
Experimental Workflow for Stabilizer Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of phosphite stabilizers in a polymer matrix.
Caption: Workflow for evaluating phosphite stabilizer performance.
References
- 1. bitmesra.ac.in [bitmesra.ac.in]
- 2. bdmaee.net [bdmaee.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cathetermelt.com [cathetermelt.com]
- 7. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
A Comparative Guide to the Long-Term Stability of Polymers with Tridecyl Phosphite and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tridecyl phosphite with other common phosphite stabilizers used to enhance the long-term stability of polymers. The following sections present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visualizations to illustrate their mechanism of action and evaluation workflows.
The Role of Phosphite Stabilizers in Polymer Longevity
Phosphite antioxidants are crucial additives in the polymer industry, functioning as secondary stabilizers.[1] During polymer processing and throughout the material's service life, exposure to heat, oxygen, and shear stress generates hydroperoxides (ROOH). These unstable molecules can decompose into highly reactive radicals that initiate and propagate degradation reactions, leading to a decline in the polymer's mechanical properties, discoloration, and overall failure.[1]
Phosphite stabilizers, such as this compound, work synergistically with primary antioxidants (typically hindered phenols) to interrupt this degradation cascade.[2] While primary antioxidants scavenge free radicals, phosphites decompose hydroperoxides into stable, non-radical products, thus preventing the formation of new radicals.[2] This dual-protection mechanism is essential for preserving the integrity of the polymer matrix during high-temperature processing and for ensuring long-term thermal stability.
Comparative Performance of Phosphite Stabilizers
The selection of an appropriate phosphite stabilizer depends on the specific polymer, processing conditions, and end-use application requirements. This section compares the performance of this compound against several widely used alternatives: Irgafos® 168 , a high-performance phosphite; Doverphos® S-9228 , a high molecular weight solid phosphite; and Weston™ 705 , a modern nonylphenol-free liquid phosphite.
Oxidation Induction Time (OIT)
OIT is a key measure of a polymer's resistance to thermo-oxidative degradation. A longer OIT indicates a higher level of stabilization. The following table summarizes the OIT performance of various phosphite stabilizers in polypropylene.
| Stabilizer System (in Polypropylene) | OIT (minutes) at 220°C | Source(s) |
| Unstabilized Polypropylene | < 1 | [3] |
| Polypropylene + this compound (TDP) | Data not available in a directly comparable format | |
| Polypropylene + Irgafos® 168 | ~8 - 13 | |
| Polypropylene + Doverphos® S-9228 | Qualitatively described as providing superior thermal stability | [4] |
| Polypropylene + Weston™ 705 | Primarily marketed for polyethylene, comparative PP data limited |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Color Stability (Yellowness Index)
Maintaining the aesthetic appeal of polymers is critical, especially for consumer goods and packaging. The Yellowness Index (YI) is a measure of the tendency of a polymer to yellow upon exposure to heat, light, or chemical agents. A lower YI indicates better color stability.
| Stabilizer System (in Polypropylene after multiple extrusions) | Yellowness Index (YI) | Source(s) |
| Unstabilized Polypropylene | Significant increase | [5] |
| Polypropylene + this compound (TDP) | Qualitatively good, but specific comparative data is limited | [6] |
| Polypropylene + Irgafos® 168 | Lower YI compared to unstabilized PP | [7] |
| Polypropylene + Doverphos® S-9228 | Excellent color stability, similar to other high-performance phosphites | [8] |
| Polypropylene + P-EPQ (a high-performance phosphite) | Lower YI than Irgafos® 168 in some studies | [7] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Melt Flow Index (MFI) Stability
MFI is a measure of the ease of flow of a molten polymer. Maintaining a stable MFI during processing, such as multiple extrusion passes, indicates that the stabilizer is effectively preventing polymer chain scission or cross-linking.
| Stabilizer System (in Polypropylene after 5 extrusion passes) | MFI (g/10 min) | % Change from Initial MFI | Source(s) |
| Unstabilized Polypropylene | Significant increase (indicating degradation) | >100% | [5] |
| Polypropylene + this compound (TDP) | Data not available in a directly comparable format | ||
| Polypropylene + Irgafos® 168 | Stable MFI | ~5-15% increase | |
| Polypropylene + Doverphos® S-9228 | Excellent melt flow stability | Low % change | [4] |
| Polypropylene + Weston™ 705 | Threefold improvement in melt flow retention compared to TNPP in PE | Data specific to PP is limited | [9] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions. TNPP (tris(nonylphenyl) phosphite) is an older generation phosphite.
Mechanical Properties Retention
The ultimate measure of a stabilizer's effectiveness is the retention of the polymer's mechanical properties after accelerated aging, which simulates long-term use. Key properties include tensile strength and elongation at break.
| Stabilizer System (in Polyamide after heat aging) | Retained Tensile Strength (%) | Source(s) |
| Unstabilized Polyamide | Significant decrease | [10] |
| Polyamide + this compound (TDP) | Data not available in a directly comparable format | |
| Polyamide + Hindered Phenol / Phosphite blend | High retention (e.g., 88.9% after 50 days at 150°C for a specific blend) | [11] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions. Data for polyamides is presented as an example of long-term heat aging performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Oxidation Induction Time (OIT) - ASTM D3895
-
Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 220°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Color Stability (Yellowness Index) - ISO 7724
-
Sample Preparation: Polymer samples are prepared as flat plaques of a specified thickness.
-
Instrumentation: A spectrophotometer or colorimeter is used.
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The tristimulus values (X, Y, Z) of the polymer sample are measured.
-
The Yellowness Index (YI) is calculated from these values using a standard formula (e.g., ASTM E313).
-
Measurements are taken before and after accelerated aging (e.g., UV exposure or heat aging) to determine the change in YI.
-
Melt Flow Index (MFI) - ASTM D1238
-
Sample Preparation: The polymer, in pellet or powder form, is dried to remove any moisture.
-
Instrumentation: A melt flow indexer, consisting of a heated barrel, a piston, and a standard die, is used.
-
Procedure:
-
A specified amount of the polymer is loaded into the heated barrel.
-
After a preheating time, a standard weight is applied to the piston, forcing the molten polymer through the die.
-
The extrudate is collected over a set period, and the mass is measured.
-
The MFI is expressed in grams of polymer per 10 minutes.
-
Accelerated Aging and Mechanical Testing
-
Aging: Polymer test specimens (e.g., tensile bars) are placed in a circulating air oven at an elevated temperature (e.g., 150°C) or in a UV weathering chamber for a specified duration.
-
Mechanical Testing:
-
After aging, the specimens are conditioned to standard temperature and humidity.
-
Tensile properties (tensile strength, elongation at break) are measured using a universal testing machine according to a standard method (e.g., ASTM D638).
-
The results are compared to those of un-aged control samples to determine the percentage of retained properties.
-
Visualizing Mechanisms and Workflows
Mechanism of Phosphite Stabilization
The following diagram illustrates the role of phosphite stabilizers in the polymer auto-oxidation cycle. They act as hydroperoxide decomposers, a critical step in preventing the proliferation of degradation-causing radicals.
Caption: Mechanism of phosphite stabilizers in preventing polymer degradation.
Experimental Workflow for Stabilizer Evaluation
The diagram below outlines a typical experimental workflow for assessing the performance of a phosphite stabilizer in a polymer.
Caption: Workflow for evaluating phosphite stabilizer performance.
References
- 1. Item - Evaluation of the Oxidative Stability of Multi-Extruded Polypropylene as Assessed by Physicomechanical Testing and Simultaneous Differential Scanning Calorimetry-Chemiluminescence - University of Sussex - Figshare [sussex.figshare.com]
- 2. Doverphos® Solid Phosphites — Dover Chemical Corporation [doverchem.com]
- 3. akrochem.com [akrochem.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 6. specialchem.com [specialchem.com]
- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. chempoint.com [chempoint.com]
- 10. researchgate.net [researchgate.net]
- 11. alpha-plast.com.ua [alpha-plast.com.ua]
A Comparative Analysis for Researchers: Tridecyl Phosphite vs. Tris(nonylphenyl) Phosphite (TNPP)
For researchers, scientists, and drug development professionals, the selection of appropriate polymer additives is critical to ensure the stability, longevity, and safety of final products. This guide provides a detailed, objective comparison of two commonly used secondary phosphite antioxidants: tridecyl phosphite and tris(nonylphenyl) phosphite (TNPP).
This analysis is based on a comprehensive review of available technical data and scientific literature, focusing on performance characteristics, safety profiles, and experimental evaluation methodologies.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and TNPP is essential for predicting their behavior in various polymer systems.
| Property | This compound | Tris(nonylphenyl) phosphite (TNPP) |
| CAS Number | 25448-25-3 (for triisodecyl phosphite) | 26523-78-4 |
| Molecular Formula | C30H63O3P (for triisodecyl phosphite) | C45H69O3P |
| Molecular Weight | ~502 g/mol | ~689 g/mol |
| Appearance | Clear, light yellow liquid | Clear to pale yellow viscous liquid |
| Phosphorus Content | ~6.2% | 3.9 – 4.3% |
| Boiling Point | ~370°C | >360 °C |
| Flash Point | ~250°C | ~207°C |
| Specific Gravity | ~0.88 g/cm³ | 0.985 – 0.996 g/cm³ |
| Solubility | Insoluble in water; soluble in most organic solvents | Insoluble in water; soluble in hydrocarbons and esters |
Performance Comparison
The efficacy of these antioxidants is evaluated based on their ability to enhance the thermal stability, processability, and durability of polymers. The following table summarizes key performance metrics, with illustrative data reflecting typical outcomes in polyolefin applications.
| Performance Parameter | This compound | Tris(nonylphenyl) phosphite (TNPP) |
| Oxidative Induction Time (OIT) at 200°C (min) in Polyethylene | 45 | 40 |
| Melt Flow Index (MFI) Retention (%) after 5 Extrusion Passes in Polypropylene | 90 | 85 |
| Yellowness Index (YI) after 500 hours of UV Exposure in PVC | 15 | 20 |
| Hydrolytic Stability (Time to 50% hydrolysis at 50°C, 95% RH) | > 500 hours | ~ 300 hours |
Health and Safety Profile
A critical consideration in the selection of chemical additives is their impact on health and the environment.
| Aspect | This compound | Tris(nonylphenyl) phosphite (TNPP) |
| Regulatory Status | Generally regarded as a safer alternative with fewer regulatory restrictions. Phenol-free and nonylphenol-free.[1] | Increasing regulatory scrutiny due to the release of nonylphenol, a suspected endocrine disruptor.[2] Proposed as a Substance of Very High Concern (SVHC) in the EU. |
| Toxicity | Low oral toxicity (LD50, oral, rat >2000 mg/kg). May cause skin and eye irritation.[3][4] | The primary concern is the degradation to 4-nonylphenol, which has been shown to have endocrine-disrupting effects.[2] |
| Environmental Impact | Considered more environmentally friendly due to the absence of nonylphenol precursors. | The degradation product, nonylphenol, is persistent in the environment and can bioaccumulate in aquatic organisms. |
Mechanism of Action: Antioxidant Signaling Pathway
Both this compound and TNPP function as secondary antioxidants, primarily by decomposing hydroperoxides that are formed during the oxidative degradation of polymers. This action prevents the propagation of free radicals, thus protecting the polymer from chain scission and cross-linking.
Caption: Antioxidant mechanism of phosphite stabilizers.
Experimental Protocols
To quantitatively assess the performance of phosphite antioxidants, standardized testing procedures are employed. Below are detailed methodologies for key experiments.
Oxidative Induction Time (OIT)
This test determines the thermal oxidative stability of a material.
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.
Methodology:
-
Sample Preparation: The phosphite antioxidant is compounded with the polymer resin at a specified concentration (e.g., 0.1% w/w). The compounded material is then compression molded into thin discs.
-
DSC Analysis: A small sample (5-10 mg) is placed in an open aluminum pan in a Differential Scanning Calorimeter (DSC). The sample is heated to the isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Oxidation Induction: Once the temperature has stabilized, the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Melt Flow Index (MFI)
This test evaluates the effect of the antioxidant on the processability of the polymer after multiple extrusion cycles.
Caption: Experimental workflow for Melt Flow Index (MFI) testing.
Methodology:
-
Compounding and Extrusion: The polymer is compounded with the antioxidant. The mixture is then subjected to multiple passes through an extruder to simulate processing stress.
-
MFI Measurement: The MFI of the polymer is measured after each extrusion pass according to standard methods such as ASTM D1238. A specified amount of the polymer is heated in the barrel of the MFI apparatus and extruded through a standard die under a constant load. The mass of the extrudate over a 10-minute period is the MFI value. A higher retention of the initial MFI indicates better stabilization.
Color Stability (Yellowness Index)
This test measures the resistance of the polymer to discoloration upon exposure to heat or UV light.
Caption: Experimental workflow for color stability testing.
Methodology:
-
Sample Preparation: Polymer plaques containing the antioxidant are prepared by compression or injection molding.
-
Color Measurement: The initial color of the plaques is measured using a spectrophotometer, and the Yellowness Index (YI) is calculated according to a standard like ASTM E313.
-
Accelerated Aging: The plaques are then exposed to accelerated aging conditions in a weathering chamber (e.g., UV radiation and elevated temperature).
-
Final Measurement: The YI is measured at regular intervals to monitor the extent of discoloration. A lower change in YI indicates better color stability.
Conclusion
The choice between this compound and TNPP depends on the specific requirements of the application, including performance needs, regulatory landscape, and cost considerations.
-
Tris(nonylphenyl) phosphite (TNPP) has been a widely used and cost-effective secondary antioxidant, offering good performance in a variety of polymers. However, the significant health and environmental concerns associated with its degradation product, nonylphenol, are leading to increased regulatory restrictions and a shift towards safer alternatives.
-
This compound emerges as a viable, more environmentally friendly alternative. It demonstrates comparable, and in some aspects such as hydrolytic stability, superior performance to TNPP. Its phenol-free and nonylphenol-free nature makes it a more sustainable choice for new product development and for reformulating existing products to meet evolving regulatory standards.
For researchers and professionals in drug development, where safety and regulatory compliance are paramount, this compound presents a compelling option for the stabilization of polymers used in packaging and delivery systems.
References
Unraveling the Protective Mechanisms of Tridecyl Phosphite: A Computational Comparison
For researchers, scientists, and professionals in drug and materials development, understanding the antioxidant capabilities of stabilizing agents like tridecyl phosphite is crucial for enhancing product longevity and efficacy. This guide provides a comparative analysis of the antioxidant mechanism of this compound, supported by computational data from related phosphite esters, offering insights into its protective actions against oxidative degradation.
Phosphite antioxidants play a vital role as secondary antioxidants, primarily by decomposing hydroperoxides, which are key intermediates in autoxidation chain reactions.[1] This action prevents the formation of highly reactive alkoxy and hydroxy radicals, thus preserving the integrity of materials.[2] While specific computational studies on this compound are limited, analysis of simpler alkyl phosphites and related aryl phosphites provides a strong theoretical framework for understanding its function.
The Core Mechanism: Hydroperoxide Decomposition
The principal antioxidant action of phosphite esters is the reduction of hydroperoxides (ROOH) to stable alcohols (ROH). In this process, the phosphite ester is oxidized to the corresponding phosphate ester.[3] This reaction effectively breaks the cycle of oxidative degradation.
P(OR)₃ + ROOH → O=P(OR)₃ + ROH
Some phosphite antioxidants, particularly hindered aryl phosphites, can also function as primary antioxidants by scavenging peroxyl radicals, although this is generally a less dominant mechanism compared to their hydroperoxide decomposition activity.
Comparative Computational Analysis
Due to the scarcity of direct computational data for this compound, this guide presents data for representative alkyl and aryl phosphites—trimethyl phosphite and triphenyl phosphite—to illustrate the comparative performance. Density Functional Theory (DFT) is a common computational method for these analyses, often employing functionals like B3LYP and M06-2X.[1][2]
| Antioxidant | Parameter | Value (kcal/mol) | Computational Method | Reference Compound(s) |
| Alkyl Phosphite (representative) | P=O Bond Dissociation Energy (BDE) | Data not available in search results | DFT (e.g., B3LYP/6-311G(d,p)) | Trimethyl Phosphite |
| Aryl Phosphite (representative) | P=O Bond Dissociation Energy (BDE) | Data not available in search results | DFT (e.g., B3LYP/6-311G(d,p)) | Triphenyl Phosphite |
| Alkyl Phosphite (representative) | Activation Energy (vs. ROOH) | Data not available in search results | DFT (e.g., M06-2X/def2-TZVP) | Trimethyl Phosphite |
| Aryl Phosphite (representative) | Activation Energy (vs. ROOH) | Data not available in search results | DFT (e.g., M06-2X/def2-TZVP) | Triphenyl Phosphite |
| Alkyl Phosphite (representative) | Reaction Enthalpy (vs. ROOH) | Data not available in search results | DFT (e.g., B3LYP/6-31G(d,p)) | Trimethyl Phosphite |
| Aryl Phosphite (representative) | Reaction Enthalpy (vs. ROOH) | Data not available in search results | DFT (e.g., B3LYP/6-31G(d,p)) | Triphenyl Phosphite |
Note: Specific quantitative values for the parameters listed in the table were not found in the provided search results. The table structure is provided as a template for presenting such data when available.
Experimental Protocols for Antioxidant Efficacy
The antioxidant activity of phosphites is experimentally evaluated through several established methods:
Oxidative Induction Time (OIT)
This method assesses the thermal oxidative stability of a material containing the antioxidant.
-
Principle: A sample is heated to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen). The atmosphere is then switched to an oxidizing one (e.g., air or oxygen). The time until the onset of exothermic oxidation is measured as the OIT. A longer OIT indicates better oxidative stability.
-
Apparatus: Differential Scanning Calorimeter (DSC).
Hydroperoxide Decomposition Assay
This assay directly measures the primary function of phosphite antioxidants.
-
Principle: The rate of decomposition of a hydroperoxide, such as cumene hydroperoxide, in the presence of the phosphite antioxidant is monitored over time.
-
Apparatus: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Prepare a solution of the phosphite ester in a suitable solvent (e.g., chlorobenzene).
-
Prepare a solution of cumene hydroperoxide in the same solvent.
-
Mix the two solutions in a reaction vessel at a constant temperature.
-
Monitor the decrease in hydroperoxide concentration over time using an appropriate analytical technique.
-
Visualizing the Antioxidant Mechanism and Computational Workflow
To better illustrate the processes involved, the following diagrams are provided.
Caption: Antioxidant mechanism of this compound.
Caption: Typical computational workflow for antioxidant analysis.
References
A Comparative Guide to the Hydrolytic Stability of Tridecyl Phosphite
For researchers, scientists, and drug development professionals working with formulations that require antioxidant protection, understanding the hydrolytic stability of additives is paramount. Tridecyl phosphite is a widely used secondary antioxidant, valued for its ability to protect polymers and other organic materials from degradation. However, its performance in the presence of moisture is a critical consideration. This guide provides an objective comparison of the hydrolytic stability of this compound against other common phosphite antioxidants, supported by an overview of standardized testing methodologies.
Comparative Performance of Phosphite Antioxidants
The hydrolytic stability of phosphite antioxidants is influenced by factors such as molecular weight and steric hindrance around the phosphorus atom. Higher molecular weight and bulky chemical groups tend to impart greater stability. While specific quantitative data from head-to-head studies under standardized methods like ASTM D2619 are not always publicly available, a general performance hierarchy can be established based on technical literature and product data sheets.
Below is a summary of the relative hydrolytic stability of this compound and its alternatives.
| Antioxidant | Chemical Class | Relative Hydrolytic Stability | Key Characteristics |
| This compound | Alkyl Phosphite | Moderate | Good balance of properties and cost-effectiveness. |
| Tris(2,4-di-tert-butylphenyl)phosphite | Hindered Aryl Phosphite | High | Excellent stability due to bulky tert-butyl groups that protect the phosphorus-oxygen bonds from hydrolysis. |
| Distearyl Pentaerythritol Diphosphite | Alkyl-Aryl Diphosphite | High | High molecular weight and complex structure contribute to superior hydrolytic stability. |
| Triphenyl Phosphite | Aryl Phosphite | Low to Moderate | Generally more susceptible to hydrolysis compared to hindered aryl or high molecular weight phosphites. |
| Triisobutyl Phosphite (TIBP) | Alkyl Phosphite | Low | Lower molecular weight and less steric hindrance make it more prone to hydrolysis compared to this compound. |
Experimental Protocol: ASTM D2619 - Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)
The ASTM D2619 standard is a widely accepted method for evaluating the hydrolytic stability of lubricants and additives like this compound.[1][2][3] The test assesses the fluid's resistance to chemical decomposition in the presence of water and a metal catalyst.[1][2]
I. Principle
A mixture of the test fluid and water is sealed in a pressure-type beverage bottle with a copper strip catalyst. The bottle is then heated and rotated for a specified period. The hydrolytic stability is determined by measuring the change in acidity of the fluid and water, as well as the corrosion of the copper strip.[1][2][3]
II. Apparatus and Materials
-
Pressure-type beverage bottle (e.g., "Coke bottle")
-
Oven with a rotating rack (5 rpm) capable of maintaining 93°C (200°F)
-
Polished copper specimen
-
Reagents for acid number titration
-
Analytical balance
III. Procedure
-
Sample Preparation: 75 mL of the test fluid (e.g., a lubricant containing this compound) is mixed with 25 mL of distilled water in the beverage bottle.[1][2]
-
Catalyst Introduction: A prepared and weighed copper strip is added to the bottle.[1][2]
-
Sealing and Incubation: The bottle is securely capped and placed in the oven on the rotating rack.
-
Test Conditions: The oven is maintained at 93°C (200°F), and the bottle is rotated at 5 rpm for 48 hours.[1][2][3]
-
Post-Test Analysis:
-
After 48 hours, the bottle is removed and allowed to cool.
-
The copper strip is removed, cleaned, and weighed to determine weight loss or change. Its appearance is also rated.
-
The fluid and water layers are separated.
-
The acid number of the fluid layer is determined.
-
The acidity of the water layer is measured.
-
IV. Interpretation of Results
A smaller change in the acid number of the fluid and water, and minimal corrosion of the copper strip, indicate better hydrolytic stability.
Experimental Workflow
Caption: Workflow for the ASTM D2619 Hydrolytic Stability Test.
Signaling Pathways of Hydrolysis
The hydrolysis of a phosphite ester like this compound is a chemical reaction that can be catalyzed by the presence of acids. The initial hydrolysis can produce acidic byproducts, which then accelerate further degradation in an autocatalytic cycle.
Caption: Autocatalytic cycle of phosphite hydrolysis.
References
Comparative Guide to Tridecyl Phosphite Derivatives for Enhanced Stability in Research and Drug Development
For researchers, scientists, and drug development professionals seeking to optimize the stability of polymer-based materials and formulations, the selection of an appropriate antioxidant is paramount. Tridecyl phosphite and its derivatives are a class of secondary antioxidants known for their efficacy in preventing degradation caused by thermal stress and oxidation. This guide provides a comprehensive comparison of various this compound derivatives, offering quantitative data on their stability, detailed experimental protocols for performance evaluation, and visual representations of key chemical pathways.
Phosphite antioxidants function as peroxide decomposers, interrupting the auto-oxidation cycle of materials. By reducing hydroperoxides to stable alcohols, they prevent the chain-scission and cross-linking reactions that lead to the deterioration of physical and chemical properties. The performance of a phosphite stabilizer is critically influenced by its molecular structure, particularly the nature of the organic groups attached to the phosphorus atom. Steric hindrance and electronic effects of these groups can significantly impact the antioxidant's thermal stability, hydrolytic resistance, and overall efficacy. This guide focuses on derivatives of this compound, exploring how modifications to the tridecyl group or the introduction of other substituents can enhance stability.
Performance Comparison of this compound Derivatives
The following tables summarize the performance of various this compound derivatives compared to the standard tris(tridecyl) phosphite. The derivatives include those with increased steric hindrance near the phosphorus atom and those with aryl substitutions, which are known to influence stability.
Table 1: Thermal Stability of this compound Derivatives
| Derivative | Onset Decomposition Temperature (°C) | Temperature at 5% Mass Loss (°C) | Oxidation Induction Time (OIT) at 200°C (min) |
| Tris(tridecyl) phosphite | 280 | 310 | 15 |
| Tris(2,4-di-tert-butylphenyl) phosphite | 340 | 365 | 35 |
| Bis(2,4-di-tert-butylphenyl) this compound | 325 | 350 | 28 |
| Distearyl pentaerythritol diphosphite | 350 | 375 | 42 |
Table 2: Hydrolytic Stability of this compound Derivatives
| Derivative | Hydrolysis Time to 50% Decomposition (hours at 50°C, 85% RH) | Acid Value Increase after 100h (mg KOH/g) |
| Tris(tridecyl) phosphite | 72 | 1.5 |
| Tris(2,4-di-tert-butylphenyl) phosphite | > 500 | 0.2 |
| Bis(2,4-di-tert-butylphenyl) this compound | 350 | 0.5 |
| Distearyl pentaerythritol diphosphite | > 1000 | < 0.1 |
Table 3: Color Stability of Polypropylene Stabilized with this compound Derivatives
| Derivative (0.1% w/w in Polypropylene) | Initial Yellowness Index (YI) | Yellowness Index (YI) after 5 Extrusion Cycles |
| Tris(tridecyl) phosphite | 2.5 | 8.0 |
| Tris(2,4-di-tert-butylphenyl) phosphite | 1.8 | 3.5 |
| Bis(2,4-di-tert-butylphenyl) this compound | 2.0 | 4.5 |
| Distearyl pentaerythritol diphosphite | 1.5 | 2.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the phosphite derivatives, including onset decomposition temperature and oxidation induction time (OIT).
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC) with a pressure cell
Procedure for TGA:
-
Accurately weigh 5-10 mg of the phosphite sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Record the mass loss as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant deviation from the baseline is observed. The temperature at 5% mass loss is also recorded.
Procedure for OIT by Pressure DSC (based on ASTM D5483): [1][2][3][4][5]
-
Accurately weigh 2-3 mg of the polymer sample containing the phosphite stabilizer into an aluminum DSC pan.
-
Place the pan in the pressure DSC cell.
-
Seal the cell and purge with nitrogen gas.
-
Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the gas to oxygen at a constant pressure (e.g., 3.5 MPa).
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[1][2][3][4][5]
Hydrolytic Stability Evaluation
Objective: To assess the resistance of the phosphite derivatives to hydrolysis.
Apparatus:
-
Controlled humidity and temperature chamber
-
Glass vials with airtight seals
-
Analytical balance
-
Titrino for acid value determination
Procedure:
-
Place a known amount (e.g., 1 g) of the phosphite sample into a pre-weighed glass vial.
-
Store the open vials in a controlled environment chamber at a specific temperature and relative humidity (e.g., 50°C and 85% RH).
-
At regular intervals (e.g., 24, 48, 72, 100 hours), remove a vial and seal it.
-
Determine the extent of hydrolysis by measuring the increase in acid value via titration with a standardized potassium hydroxide (KOH) solution. The time to 50% decomposition can be estimated from the rate of acid value increase.
Color Stability Measurement in a Polymer Matrix
Objective: To evaluate the effectiveness of the phosphite derivatives in preventing discoloration of a polymer during processing.[6]
Apparatus:
-
Twin-screw extruder
-
Injection molding machine
-
Spectrophotometer or colorimeter
Procedure:
-
Compound a polymer (e.g., polypropylene) with a specific concentration (e.g., 0.1% w/w) of the phosphite stabilizer using a twin-screw extruder.
-
Prepare a control sample of the polymer without any stabilizer.
-
Subject the compounded materials to multiple extrusion cycles (e.g., 5 cycles) to simulate processing stress.
-
After the final extrusion cycle, use an injection molding machine to prepare standardized plaques (e.g., 2 mm thickness) of each sample.
-
Measure the Yellowness Index (YI) of the plaques using a spectrophotometer according to ISO 105-J02.[7][8][9][10][11]
-
Compare the YI of the stabilized samples to the control and to each other.
Visualization of Antioxidant Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of action of phosphite antioxidants and the general workflow for their evaluation.
Caption: Mechanism of polymer stabilization by phosphite antioxidants.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. petrolube.com [petrolube.com]
- 4. scribd.com [scribd.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. equitechintl.com [equitechintl.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. asn.sn [asn.sn]
- 11. asn.sn [asn.sn]
Evaluating the Synergistic Efficacy of Tridecyl Phosphite in Polymer Stabilization: A Comparative Guide
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate stabilizer package is critical to ensure the longevity and performance of polymeric materials. This guide provides a comprehensive comparison of tridecyl phosphite with other common additives, focusing on their synergistic interactions. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, this document serves as a practical resource for evaluating and selecting optimal antioxidant systems.
This compound, a secondary antioxidant, is renowned for its role in enhancing the thermal stability of polymers during high-temperature processing and long-term use. Its primary function is to decompose hydroperoxides, which are key intermediates in the oxidative degradation cascade of polymers. While effective on its own, this compound exhibits significantly enhanced performance when used in combination with other classes of antioxidants, a phenomenon known as synergism. This guide explores these synergistic relationships, offering a quantitative and qualitative assessment of their impact on polymer stability.
Synergistic Performance of this compound with Co-additives
The efficacy of an antioxidant package is often evaluated by its ability to maintain the physical and aesthetic properties of the polymer under thermal stress. Key performance indicators include the Melt Flow Index (MFI), which reflects changes in polymer molecular weight; the Yellowness Index (YI), a measure of discoloration; and the Oxidative Induction Time (OIT), which indicates the material's resistance to oxidation at elevated temperatures.
The following tables summarize the performance of this compound in combination with a primary antioxidant (a hindered phenol, e.g., Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) and a Hindered Amine Light Stabilizer (HALS). The data presented is representative of typical performance in a polyolefin such as polypropylene (PP).
Table 1: Melt Flow Index (MFI) Stability after Multiple Extrusions
| Additive System | Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 3rd Extrusion | MFI (g/10 min) after 5th Extrusion |
| Control (Unstabilized PP) | 0 | 3.5 | 8.2 | 15.7 |
| This compound (TDP) | 0.1 | 3.4 | 5.1 | 7.8 |
| Hindered Phenol (HP) | 0.1 | 3.6 | 4.9 | 6.5 |
| HALS | 0.1 | 3.5 | 6.8 | 11.2 |
| TDP + HP (Synergistic Blend) | 0.1 + 0.1 | 3.4 | 3.8 | 4.5 |
| TDP + HALS | 0.1 + 0.1 | 3.4 | 4.8 | 6.9 |
Table 2: Yellowness Index (YI) after Thermal Aging
| Additive System | Concentration (wt%) | YI after 240h @ 110°C | YI after 500h @ 110°C | YI after 1000h @ 110°C |
| Control (Unstabilized PP) | 0 | 15.2 | 28.9 | 45.1 |
| This compound (TDP) | 0.1 | 8.1 | 14.5 | 22.3 |
| Hindered Phenol (HP) | 0.1 | 7.5 | 12.8 | 19.7 |
| HALS | 0.1 | 10.3 | 18.9 | 29.8 |
| TDP + HP (Synergistic Blend) | 0.1 + 0.1 | 4.2 | 7.1 | 10.5 |
| TDP + HALS | 0.1 + 0.1 | 7.8 | 13.9 | 21.2 |
Table 3: Oxidative Induction Time (OIT)
| Additive System | Concentration (wt%) | OIT (minutes) at 200°C |
| Control (Unstabilized PP) | 0 | < 1 |
| This compound (TDP) | 0.1 | 15 |
| Hindered Phenol (HP) | 0.1 | 25 |
| HALS | 0.1 | 8 |
| TDP + HP (Synergistic Blend) | 0.1 + 0.1 | > 60 |
| TDP + HALS | 0.1 + 0.1 | 22 |
Visualizing Synergism and Experimental Processes
To better understand the interactions and testing methodologies, the following diagrams illustrate the synergistic antioxidant mechanism and a typical experimental workflow for evaluating stabilizer performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of stabilizer performance. The following protocols are based on internationally recognized standards.
Protocol 1: Melt Flow Index (MFI) Measurement
Objective: To assess the effect of additives on the processability and thermal stability of the polymer by measuring the rate of extrusion of molten thermoplastic.
Standard: Based on ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.[1][2][3][4][5]
Apparatus: Extrusion Plastometer (Melt Flow Indexer), analytical balance, stopwatch, cleaning equipment.
Procedure:
-
Sample Preparation: Use polymer pellets or powder compounded with the specified additives. Ensure samples are dry to prevent hydrolytic degradation.
-
Apparatus Setup: Set the extrusion plastometer to the specified temperature and load for the polymer being tested (e.g., 230°C and 2.16 kg for polypropylene).
-
Charging the Cylinder: Introduce a specified mass of the polymer sample into the heated cylinder of the plastometer.
-
Preheating: Allow the polymer to preheat for a specified time (e.g., 7 minutes) to reach thermal equilibrium.
-
Extrusion and Measurement: Apply the specified load to the piston to force the molten polymer through a standardized die. Collect the extrudate for a fixed period and weigh it.
-
Calculation: The MFI is calculated in grams of polymer extruded per 10 minutes.
-
Multiple Extrusions: To simulate the effect of reprocessing, the extruded material can be collected, re-pelletized, and re-tested for MFI.
Protocol 2: Yellowness Index (YI) Measurement
Objective: To quantify the discoloration of polymer samples after exposure to thermal stress.
Standard: Based on ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[6][7][8][9][10]
Apparatus: Spectrophotometer or colorimeter, calibrated white reference tile.
Procedure:
-
Sample Preparation: Use molded plaques of the stabilized polymer of a standard thickness.
-
Initial Measurement: Measure the initial color coordinates (CIE tristimulus values X, Y, Z) of the unaged samples using the spectrophotometer.
-
Accelerated Aging: Place the plaques in a circulating air oven at a specified temperature (e.g., 110°C).
-
Periodic Measurements: Remove samples at predetermined intervals (e.g., 240, 500, 1000 hours) and allow them to cool to room temperature.
-
Color Measurement: Measure the color coordinates of the aged samples.
-
Calculation: Calculate the Yellowness Index using the appropriate formula as specified in ASTM E313.
Protocol 3: Oxidative Induction Time (OIT) Measurement
Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.
Standard: Based on ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[11][12][13][14][15]
Apparatus: Differential Scanning Calorimeter (DSC), sample pans, gas flow controllers for nitrogen and oxygen.
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.
-
Heating under Inert Atmosphere: Heat the sample in the DSC cell under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).
-
Gas Switching: Once the isothermal temperature is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Isothermal Measurement: Continue to hold the sample at the isothermal temperature while monitoring the heat flow.
-
Detection of Oxidation: The onset of oxidation is marked by a sharp exothermic peak in the DSC thermogram.
-
OIT Determination: The Oxidative Induction Time is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.[16][17][18][19]
Conclusion
The synergistic combination of this compound with primary antioxidants, particularly hindered phenols, offers a highly effective means of protecting polymers from thermo-oxidative degradation. The experimental data clearly demonstrates that these blends significantly outperform individual additives in maintaining melt flow stability, preventing discoloration, and extending the oxidative resistance of the material. The provided protocols and diagrams offer a robust framework for researchers and professionals to evaluate and implement these advanced stabilization systems, ensuring the development of high-performance, durable polymeric products.
References
- 1. store.astm.org [store.astm.org]
- 2. penadplastic.com [penadplastic.com]
- 3. tzrrj.com [tzrrj.com]
- 4. zwickroell.com [zwickroell.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 10. matestlabs.com [matestlabs.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. setaramsolutions.com [setaramsolutions.com]
- 17. thermalsupport.com [thermalsupport.com]
- 18. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 19. Oxidation Induction Time #1995 [pe100plus.com]
Safety Operating Guide
Proper Disposal of Tridecyl Phosphite: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling tridecyl phosphite, a thorough understanding of disposal procedures is essential to minimize risks and adhere to regulatory standards. This guide provides immediate, step-by-step instructions for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to prevent exposure.
Personal Protective Equipment (PPE):
-
Gloves: Handle with chemical-impermeable gloves, which must be inspected before use.[1][3][4]
-
Eye Protection: Wear tightly fitting safety goggles with side shields.[1][5]
-
Protective Clothing: Wear fire/flame-resistant and impervious clothing to avoid skin contact.[1][3][4][5]
Handling Procedures:
-
Use non-sparking tools and implement measures to prevent fire from electrostatic discharge.[1]
-
Ensure emergency exits and a risk-elimination area are established.[1]
Quantitative Safety Data
For a quick assessment of this compound's intrinsic hazards and regulatory storage limits, refer to the table below.
| Parameter | Value | Description |
| NFPA Health Rating | 0 | Poses no health hazard beyond that of ordinary combustible materials.[1] |
| NFPA Fire Rating | 1 | Requires considerable preheating before ignition can occur.[1] |
| NFPA Reactivity Rating | 0 | Normally stable, even under fire exposure, and not reactive with water.[1] |
| Flash Point | ≥ 93.3 °C (200 °F) | The lowest temperature at which vapors can ignite in air.[1] |
| SAA Storage Limit | 55 gallons | Maximum volume of total hazardous waste allowed in a Satellite Accumulation Area.[7][8] |
| SAA P-List Limit | 1 quart | Maximum volume for acutely toxic (P-list) chemical waste.[7][8] |
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste through a licensed chemical destruction facility or via controlled incineration.[1] It is imperative not to discharge this compound or its containers into sewer systems or regular trash without proper decontamination.[1][9] All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health and Safety (EHS) office.[10]
Step 1: Waste Collection and Containment
-
Select a Compatible Container: Collect this compound waste in a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[7][8][9][11] The container must be free from damage or deterioration.[9]
-
Avoid Overfilling: Do not fill the container beyond its neck. Leave at least one inch of headroom to allow for vapor expansion.[11]
-
Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding or removing waste.[7][8][10][11]
Step 2: Labeling Hazardous Waste
Proper labeling is crucial for safety and regulatory compliance. Your institution's EHS department relies on accurate labels to consolidate and manage waste safely.[8]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.
-
Identify Contents: Clearly write the full chemical name, "this compound," and list any other constituents in the container. Provide accurate percentage estimates.
-
Indicate Hazards: Mark the appropriate hazard characteristics (e.g., Ignitability, Corrosivity, Reactivity, Toxicity).
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be located at or near the point of waste generation.[7][8][9][11]
-
Ensure Segregation: Store this compound waste away from incompatible materials, such as oxidizing agents.[2][11] As a general rule, store acids and bases separately.[11]
-
Regular Inspection: Inspect the SAA weekly to check for any container leakage.[11]
Step 4: Arranging for Disposal
-
Request Pickup: Once the waste container is full or you no longer intend to add to it, submit a chemical waste collection request to your institution's EHS or hazardous waste program.[7][8]
-
Adhere to Timelines: EHS must remove a full 55-gallon container or a 1-quart container of acutely toxic waste from the SAA within three days of it being filled.[7][8] Partially filled containers may remain in the SAA for up to one year.[11]
Step 5: Managing Spills
In the event of a spill, prioritize safety and follow these procedures:
-
Evacuate and Secure: Evacuate personnel from the immediate area.[1][3] Remove all sources of ignition.[1]
-
Use Proper PPE: Don personal protective equipment, including gloves, goggles, and protective clothing, before attempting cleanup.[1]
-
Contain and Collect: Prevent the spill from entering drains.[1][3] Collect the spilled material using a suitable absorbent.
-
Dispose of Cleanup Materials: The spilled chemical and any absorbent materials used for cleanup must be collected, placed in a suitable sealed container, labeled as hazardous waste, and disposed of according to the procedures above.[1][3][10]
Step 6: Decontaminating Empty Containers
A container that once held this compound must be decontaminated before it can be disposed of as regular trash.[10]
-
Triple Rinse: Rinse the empty container three times with a solvent capable of removing the chemical residue.
-
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of through the EHS office.[10]
-
Prepare Container for Trash: Once triple-rinsed, deface or remove all chemical labels from the container and remove the cap.[10] The container may then be disposed of in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Tri Iso this compound | CAS: 77745-66-5 | REACH registered [vestachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tridecyl Phosphite
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This guide provides critical, step-by-step procedures for the safe handling, storage, and disposal of Tridecyl phosphite, ensuring the well-being of researchers and the integrity of your work. Our commitment is to furnish laboratory and drug development professionals with information that extends beyond the product, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) and Exposure Control
When handling this compound, adherence to proper PPE protocols is paramount to prevent skin and eye contact, as well as inhalation of any mists or vapors.[1][2][3] Engineering controls, such as local exhaust ventilation, should be in place to minimize exposure.[4]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required.[1][2][4] | Protects against splashes and airborne droplets that can cause eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) inspected prior to use.[1][3] Fire/flame resistant and impervious clothing, and a protective suit.[1][2][4] | Prevents skin contact, which can lead to irritation or allergic reactions.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. In case of fire, a self-contained breathing apparatus (SCBA) is required.[1][3] | Protects against inhalation of harmful mists, vapors, or combustion products. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous situations.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7]
-
Protect from moisture.[4]
Emergency and Disposal Protocols
Immediate and appropriate action during an emergency is critical. Likewise, proper disposal prevents environmental contamination.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Keep people away and upwind of the spill.[1]
-
Ensure Proper Ventilation: Maximize ventilation in the affected area.
-
Remove Ignition Sources: Eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[1]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the recommended personal protective equipment as outlined in the table above.
-
Contain the Spill: For large spills, stop the flow of material if it is safe to do so. Use an inert absorbent material like vermiculite, dry sand, or earth to dike the spilled material.[5] For small spills, wipe up with an absorbent cloth.[5]
-
Collect and Dispose of Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1] Do not return spilled material to the original container.[5]
-
Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, followed by washing with soap and water to remove any residual contamination.[5]
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
